S,S-Dimethyl sulfoximine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
imino-dimethyl-oxo-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7NOS/c1-5(2,3)4/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGSFFWQUULHIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40164933 | |
| Record name | S,S-Dimethyl sulfoximine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40164933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1520-31-6 | |
| Record name | Sulfoximine, S,S-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1520-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S,S-Dimethyl sulfoximine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001520316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S,S-Dimethyl sulfoximine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40164933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (dimethanesulfinylidene)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"S,S-Dimethyl sulfoximine" physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
S,S-Dimethyl sulfoximine is a versatile and highly functionalized organosulfur compound that has garnered significant interest in synthetic chemistry, particularly in the fields of medicinal chemistry and agrochemicals. Its unique structural features, including a stereogenic sulfur center, a polar sulfoximine moiety (S=O=N-), and the presence of both hydrogen bond donor and acceptor capabilities, make it an attractive building block for the design of novel bioactive molecules. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its relevance in modern drug discovery.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the tables below, providing a ready reference for researchers.
General and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 1520-31-6 | [1][2] |
| Molecular Formula | C₂H₇NOS | [1] |
| Molecular Weight | 93.15 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 56 °C | [2] |
| Boiling Point | 105 °C | [2] |
| Density | 1.13 g/cm³ | [2] |
| Flash Point | 18 °C | [2] |
| Solubility | Soluble in water and polar organic solvents. | [3] |
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
¹H NMR Spectral Data
| Solvent | Chemical Shift (δ) | Multiplicity | Assignment | Reference(s) |
| CDCl₃ | ~2.87 ppm | s | S(O)(N)-CH ₃ | [4] |
| CDCl₃ | ~2.25 ppm | br s | NH | [4] |
¹³C NMR Spectral Data
| Solvent | Chemical Shift (δ) | Assignment | Reference(s) |
| CDCl₃ | ~36.3 ppm | C H₃ | [4] |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference(s) |
| ~3297 | N-H stretch | Strong | [4] |
| ~1189 | S=O stretch | Strong | [4] |
| ~1083 | S-N stretch | Strong | [4] |
| ~990, 932 | C-S stretch | Medium | [4] |
Mass Spectrometry (MS)
| m/z | Interpretation | Reference(s) |
| 94 | [M+H]⁺ | |
| 78 | [M-NH]⁺ | |
| 63 | [M-CH₃-NH]⁺ |
Experimental Protocols
Detailed methodologies for the synthesis and purification of this compound are provided below. These protocols are based on established literature procedures and offer reliable methods for obtaining the compound in high purity.
Synthesis of this compound from Dimethyl Sulfoxide
This protocol describes a common and efficient method for the synthesis of this compound from dimethyl sulfoxide (DMSO).
Materials:
-
Dimethyl sulfoxide (DMSO)
-
Ammonium carbamate
-
(Diacetoxyiodo)benzene (PhI(OAc)₂)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a solution of dimethyl sulfoxide (1.0 g, 12.8 mmol) in methanol (50 mL), add (diacetoxyiodo)benzene (12.4 g, 38.4 mmol) and ammonium carbamate (4.0 g, 51.2 mmol).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Purify the resulting residue by flash column chromatography on silica gel using a dichloromethane/methanol gradient as the eluent.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a white solid (yield: ~85%).
Synthesis of this compound from DMSO.
Purification by Recrystallization
For further purification, this compound can be recrystallized.
Materials:
-
Crude this compound
-
Suitable solvent (e.g., diethyl ether, ethyl acetate/hexane mixture)
-
Erlenmeyer flask
-
Heating source
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent.
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Chemical Reactivity and Stability
This compound exhibits a rich and versatile reactivity profile, primarily centered around the nucleophilicity of the nitrogen atom and the acidity of the N-H proton.
-
N-Functionalization: The nitrogen atom can be readily functionalized with a wide range of electrophiles, including alkyl halides, acyl chlorides, and sulfonyl chlorides. This allows for the facile introduction of various substituents to modulate the compound's properties.
-
Deprotonation: The N-H proton is weakly acidic and can be removed by a suitable base to generate the corresponding anion. This anion is a potent nucleophile and can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions.
-
Stability: this compound is a relatively stable compound under normal laboratory conditions. However, it may be susceptible to decomposition at elevated temperatures. Information on its hydrolytic stability is limited, but the sulfoximine moiety is generally considered to be robust.
Role in Drug Discovery and Signaling Pathways
While this compound itself is not typically a pharmacologically active agent, it serves as a crucial scaffold in the development of bioactive compounds. The sulfoximine moiety is often employed as a bioisostere for other functional groups, such as sulfones and sulfonamides, to improve physicochemical and pharmacokinetic properties of drug candidates.
A prominent example of a biologically active derivative is Buthionine Sulfoximine (BSO) , an inhibitor of γ-glutamylcysteine synthetase, a key enzyme in glutathione biosynthesis. Inhibition of this pathway by BSO leads to the depletion of cellular glutathione, which can sensitize cancer cells to oxidative stress and enhance the efficacy of certain chemotherapies. The cellular response to glutathione depletion involves the modulation of several key signaling pathways, including the NRF2, NF-κB, and MAPK pathways.
Signaling pathways affected by Buthionine Sulfoximine.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. Its unique combination of physical and chemical properties, coupled with its straightforward synthesis and rich reactivity, has established it as a key component in the design and development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive resource for researchers and professionals working with this important compound, offering detailed information on its properties, synthesis, and applications.
References
"S,S-Dimethyl sulfoximine" CAS number 1520-31-6
An In-depth Technical Guide to S,S-Dimethyl Sulfoximine (CAS: 1520-31-6)
For Researchers, Scientists, and Drug Development Professionals
This compound (CAS: 1520-31-6) is a versatile and increasingly important sulfur-containing organic compound. Its unique structural and electronic properties have positioned it as a valuable building block in modern organic chemistry, particularly in the fields of pharmaceutical and agrochemical development. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed synthetic methodologies, and its applications as a bioisosteric replacement for sulfone and sulfonamide functionalities. The guide also presents experimental protocols for its synthesis and functionalization, alongside a discussion of its toxicological profile. While the intrinsic biological activity of the core this compound molecule is not extensively characterized, its role in modulating the properties of bioactive compounds is well-documented and is a primary focus of this guide.
Introduction
This compound is an organosulfur compound featuring a sulfur atom bonded to two methyl groups, one oxygen atom, and an imino group.[1] This unique sulfoximine moiety imparts a combination of desirable properties, including chemical stability, polarity, and the ability to participate in hydrogen bonding as both a donor and an acceptor.[2] These characteristics have led to its growing use in medicinal chemistry as a bioisostere for more common functional groups like sulfones and sulfonamides.[3] The strategic incorporation of the sulfoximine group can lead to improvements in a drug candidate's aqueous solubility, metabolic stability, and target engagement.[1][4]
Physicochemical and Toxicological Data
A summary of the key physicochemical and toxicological properties of this compound is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1520-31-6 | [4] |
| Molecular Formula | C₂H₇NOS | [5] |
| Molecular Weight | 93.15 g/mol | [5] |
| Appearance | White to off-white crystalline solid | [6] |
| Melting Point | 56-59 °C | [7] |
| Boiling Point | 105 °C at 760 mmHg | [7] |
| Density | 1.13 g/cm³ | [7] |
| Solubility | Soluble in water and polar organic solvents. | [2] |
| pKa (of N-H) | ~24 in DMSO | [8] |
| Topological Polar Surface Area | 49.3 Ų | [5] |
| XLogP3 | -1.0 | [7] |
Table 2: Toxicological Profile of this compound
| Hazard Statement | GHS Classification | Reference(s) |
| Harmful if swallowed | Acute toxicity, oral (Category 4) | [5] |
| Harmful in contact with skin | Acute toxicity, dermal (Category 4) | [5] |
| Harmful if inhaled | Acute toxicity, inhalation (Category 4) | [5] |
Note: This toxicological information is based on GHS classifications and does not represent a comprehensive toxicological study of the compound's specific mechanisms of action.
Synthetic Methodologies
The synthesis of this compound and its derivatives can be achieved through several routes. The choice of method often depends on the desired scale, available starting materials, and functional group tolerance.
Synthesis from Sulfoxides
A common and well-established method for the synthesis of sulfoximines is the imination of the corresponding sulfoxide.
Rhodium catalysts can be employed for the direct synthesis of unprotected NH-sulfoximines from sulfoxides under mild conditions, offering good functional group tolerance.
-
Caption: General workflow for the rhodium-catalyzed synthesis of NH-sulfoximines from sulfoxides.
Caption: Rh-Catalyzed Imination Workflow.
A metal-free alternative involves the use of hypervalent iodine reagents, such as (diacetoxyiodo)benzene, in the presence of an ammonia source.
Synthesis from Sulfides
Direct conversion of sulfides to NH-sulfoximines can be achieved in a one-pot reaction involving both N- and O-transfer.
-
Caption: General workflow for the one-pot synthesis of NH-sulfoximines from sulfides.
Caption: One-Pot Sulfide to Sulfoximine Synthesis.
Experimental Protocols
The following protocols are provided as examples for the synthesis of this compound and its derivatives.
General Procedure for the Synthesis of NH-Sulfoximines from Sulfoxides
This protocol is adapted from a general method for the rhodium-catalyzed imination of sulfoxides.
Materials:
-
Sulfoxide (1.0 mmol)
-
Rh₂(OAc)₄ (0.02 mmol)
-
O-(2,4-dinitrophenyl)hydroxylamine (DPH) (1.2 mmol)
-
Trifluoroethanol (TFE) (5 mL)
Procedure:
-
To a stirred solution of the sulfoxide in TFE, add the Rh₂(OAc)₄ catalyst.
-
Add the DPH in one portion.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired NH-sulfoximine.
General Procedure for the N-Arylation of this compound
This protocol describes a copper-catalyzed N-arylation of this compound.
Materials:
-
This compound (1.0 mmol)
-
Aryl halide (e.g., iodobenzene) (1.1 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
1,4-Dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, the aryl halide, CuI, and Cs₂CO₃.
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add dioxane via syringe.
-
Heat the reaction mixture at 110 °C and monitor by TLC.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography to yield the N-arylated sulfoximine.
Applications in Drug Discovery
The primary application of this compound in drug development is its use as a versatile building block and a bioisosteric replacement for sulfones and sulfonamides.
Bioisosterism
The sulfoximine moiety can mimic the tetrahedral geometry and hydrogen bonding capabilities of sulfones and sulfonamides. However, the presence of the nitrogen atom offers an additional vector for substitution, allowing for fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability.
Table 3: Comparative Properties of Sulfone, Sulfonamide, and Sulfoximine Moieties
| Property | Sulfone | Sulfonamide | Sulfoximine |
| H-Bond Donor | No | Yes (primary/secondary) | Yes (NH-sulfoximine) |
| H-Bond Acceptor | Yes (2) | Yes (2) | Yes (2) |
| Additional Vector for Substitution | No | Yes (on N) | Yes (on N) |
| Chirality at Sulfur | No | No | Yes |
| Polarity | Moderate | High | High |
| Basicity | Neutral | Acidic (NH) | Weakly Basic (N) |
-
Caption: A logical workflow for the incorporation of sulfoximines in a drug discovery program.
Caption: Drug Discovery Workflow with Sulfoximines.
Biological Activity and Signaling Pathways
Currently, there is a lack of comprehensive studies on the intrinsic biological activity of this compound itself. Its biological effects are primarily understood in the context of the larger molecules into which it is incorporated. As a bioisostere, it is not expected to have a specific biological target on its own but rather to modulate the pharmacological profile of a parent compound. Further research is needed to elucidate any direct effects of this compound on cellular signaling pathways or its potential off-target activities.
Conclusion
This compound is a valuable and versatile chemical entity with a growing footprint in medicinal chemistry and drug discovery. Its utility as a bioisostere for sulfones and sulfonamides provides a powerful tool for optimizing the physicochemical and pharmacokinetic properties of drug candidates. The synthetic methodologies for its preparation are well-established and continue to evolve, offering accessible routes to this important building block. While its intrinsic biological activity remains an area for further investigation, the impact of the sulfoximine moiety on the performance of bioactive molecules is undeniable. This technical guide serves as a foundational resource for researchers and scientists looking to leverage the unique properties of this compound in their research and development endeavors.
References
- 1. Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulfoximines, sulfilimines, sulfinimides, sulfonimidates and sulfonimidamides - the chiral sulfur connection [organic-chemistry.org]
- 3. Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Sulfoximine, S,S-dimethyl- | C2H7NOS | CID 123119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. Discussion: effect of DMSO on enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
In-Depth Technical Guide to the Molecular Structure of S,S-Dimethyl Sulfoximine
For Researchers, Scientists, and Drug Development Professionals
Abstract
S,S-Dimethyl sulfoximine, a sulfur-containing organic compound, has emerged as a critical building block in modern medicinal and agricultural chemistry. Its unique molecular structure, featuring a chiral sulfur center and a combination of hydrogen bond donor and acceptor capabilities, makes it a valuable moiety for the design of novel therapeutic agents and agrochemicals. This technical guide provides a comprehensive overview of the molecular structure of this compound, including its synthesis, spectroscopic characterization, and three-dimensional conformation. Detailed experimental protocols and tabulated quantitative data are presented to facilitate its application in research and development.
Introduction
This compound (CAS No. 1520-31-6) is the simplest member of the sulfoximine class of compounds.[1] The sulfoximine functional group is characterized by a hexavalent sulfur atom double-bonded to oxygen, single-bonded to two carbon atoms, and single-bonded to a nitrogen atom.[2] This arrangement imparts a unique combination of chemical and physical properties, including high polarity, chemical stability, and the ability to act as a bioisostere for sulfone and sulfonamide groups in drug candidates.[2] The growing interest in sulfoximines in drug discovery is underscored by their incorporation into clinical candidates for the treatment of cancer.[1] This guide focuses on the fundamental molecular characteristics of the parent compound, this compound.
Molecular Structure and Properties
The molecular formula of this compound is C₂H₇NOS, with a molecular weight of 93.15 g/mol .[3][4] The molecule possesses a stereogenic sulfur center, though the dimethyl derivative is achiral.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₂H₇NOS | [3][4] |
| Molecular Weight | 93.15 g/mol | [3][4] |
| CAS Number | 1520-31-6 | [3] |
| Appearance | White to almost white powder or crystal | [3] |
| Melting Point | 56 °C | [5] |
| Boiling Point | 105 °C | [5] |
| Density | 1.13 g/cm³ | [5] |
| Topological Polar Surface Area | 49.3 Ų | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
Synthesis
This compound can be synthesized from dimethyl sulfoxide (DMSO) through an imidation reaction. A common and effective method involves the use of sodium azide in the presence of a strong acid, such as sulfuric acid, which generates hydrazoic acid in situ. Another modern approach involves the use of ammonium carbamate and a hypervalent iodine reagent like (diacetoxyiodo)benzene, which offers a milder and safer alternative.[6][7]
Experimental Protocol: Synthesis from Dimethyl Sulfoxide via NH-Transfer
This protocol is adapted from established methods for the NH-transfer to sulfoxides.[7][8][9]
Materials:
-
Dimethyl sulfoxide (DMSO)
-
(Diacetoxyiodo)benzene (PhI(OAc)₂)
-
Ammonium carbamate (NH₂COONH₄)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottomed flask equipped with a magnetic stirrer, add dimethyl sulfoxide (1.0 equiv).
-
Add methanol to dissolve the DMSO.
-
To the stirred solution, add (diacetoxyiodo)benzene (3.0 equiv).
-
Gradually add ammonium carbamate (4.0 equiv) in portions to control the effervescence.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure.
-
To the resulting residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid formed.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization.
A general workflow for the synthesis and characterization of this compound is depicted below.
Spectroscopic Characterization
The molecular structure of this compound is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected Spectroscopic Data:
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity |
| ¹H | ~3.0 - 3.5 | Singlet |
| ¹³C | ~40 - 45 | Singlet |
Note: These are estimated values and may vary depending on the solvent and experimental conditions.
Mass Spectrometry (MS)
The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z = 93.
Infrared (IR) Spectroscopy
The IR spectrum of a related compound, N-Iodo-S-methyl-S-phenyl Sulfoximine, exhibits characteristic bands for S=O and S-N stretching vibrations.[10] For this compound, characteristic IR absorption bands are expected in the following regions:
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch | 3300 - 3100 |
| C-H Stretch | 3000 - 2850 |
| S=O Stretch | 1250 - 1050 |
| S-N Stretch | 1000 - 900 |
Three-Dimensional Structure
The precise bond lengths and angles of this compound would be best determined by X-ray crystallography. While a specific crystal structure for the parent compound is not publicly available, related sulfoximine structures have been characterized, revealing a tetrahedral geometry around the sulfur atom.
Biological Significance and Applications
This compound itself is primarily used as a versatile building block in the synthesis of more complex molecules with biological activity.[2] The sulfoximine moiety is often introduced to modulate the physicochemical properties of a lead compound, such as its solubility, metabolic stability, and target binding affinity.[2]
A closely related compound, L-methionine-S,R-sulfoximine (MSO), is a well-known irreversible inhibitor of glutamine synthetase.[11][12] This inhibition is achieved through phosphorylation of MSO by the enzyme, which then acts as a transition-state analog, tightly binding to the active site.[12]
The mechanism of glutamine synthetase inhibition by MSO provides a conceptual framework for how sulfoximines can be designed to target specific enzymes.
While this compound is not a direct inhibitor of glutamine synthetase in the same manner as MSO, its structural similarity and chemical reactivity make it a key starting material for the synthesis of a wide range of biologically active sulfoximine-containing compounds.[1]
Conclusion
This compound is a foundational molecule in the expanding field of sulfoximine chemistry. Its straightforward synthesis and unique structural features provide a versatile platform for the development of novel pharmaceuticals and agrochemicals. This technical guide has summarized the key molecular properties, synthetic methodology, and spectroscopic characteristics of this compound, providing a valuable resource for researchers in the chemical and life sciences. Further elucidation of its crystal structure and exploration of its direct biological activities will undoubtedly continue to expand its utility in various scientific disciplines.
References
- 1. Sulfoximine, S,S-dimethyl- | C2H7NOS | CID 123119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. S-(-)-N,S-Dimethyl-S-phenylsulfoximine [webbook.nist.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. echemi.com [echemi.com]
- 5. This compound | 1520-31-6 [chemicalbook.com]
- 6. Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transfer of Electrophilic NH Using Convenient Sources of Ammonia: Direct Synthesis of NH Sulfoximines from Sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. orgsyn.org [orgsyn.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Inhibition of human glutamine synthetase by L-methionine-S,R-sulfoximine – relevance to the treatment of neurological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methionine sulfoximine - Wikipedia [en.wikipedia.org]
S,S-Dimethyl Sulfoximine: A Comprehensive Technical Guide on its Synthesis and Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
S,S-Dimethyl sulfoximine is a foundational sulfur-containing organic compound that has garnered significant attention as a versatile building block in medicinal chemistry and drug discovery.[1][2] Its unique sulfoximine moiety, featuring a chiral sulfur center and a hydrogen-bond donor/acceptor system, serves as a valuable bioisostere for sulfones and sulfonamides.[1][3] This strategic replacement can enhance critical drug-like properties such as aqueous solubility, metabolic stability, and target engagement.[1][3] This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of this compound, presenting detailed experimental protocols, tabulated quantitative data, and logical workflows for its preparation.
Discovery and Significance
The exploration of sulfoximines as a novel functional group in chemistry began in the mid-20th century. The first sulfoximine to be synthesized was methionine sulfoximine in 1949 by Bentley and Whitehead.[2][4] This pioneering work laid the groundwork for the investigation of other sulfoximine-containing compounds. This compound, a simple yet highly functional member of this class, has since emerged as a key intermediate in organic synthesis.[1] Its utility is particularly pronounced in the development of pharmaceuticals and agrochemicals, where the sulfoximine group can be incorporated to fine-tune the physicochemical and pharmacokinetic profiles of bioactive molecules.[1][2]
Synthesis of this compound
The preparation of this compound can be achieved through several synthetic routes. The most common and direct approaches involve the imidation of dimethyl sulfoxide (DMSO), a readily available and inexpensive starting material. Below are detailed experimental protocols for two distinct and effective methods.
Experimental Protocol 1: Direct Imidation of Dimethyl Sulfoxide with Hydrazoic Acid
This classical method involves the direct imidation of dimethyl sulfoxide using hydrazoic acid, which can be generated in situ from sodium azide and a strong acid like sulfuric acid.
Materials:
-
Dimethyl sulfoxide (DMSO)
-
Sodium azide (NaN₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Chloroform (CHCl₃)
-
Sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and safety equipment
Procedure:
-
In a fume hood, a solution of dimethyl sulfoxide in chloroform is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath to 0 °C.
-
Concentrated sulfuric acid is slowly added to the stirred solution, maintaining the temperature below 10 °C.
-
Sodium azide is then added portion-wise to the reaction mixture over a period of 1-2 hours. Caution: Sodium azide is highly toxic, and the in situ generation of hydrazoic acid is hazardous. This step must be performed with extreme care in a well-ventilated fume hood.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by carefully pouring the mixture over crushed ice.
-
The resulting aqueous solution is neutralized with a cold sodium hydroxide solution to a pH of approximately 8-9.
-
The aqueous layer is extracted multiple times with chloroform.
-
The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by distillation or recrystallization.
Experimental Protocol 2: Modern Imidation of Dimethyl Sulfoxide using Ammonium Carbamate and (Diacetoxyiodo)benzene
A more recent and milder method for the synthesis of NH-sulfoximines involves the use of ammonium carbamate as the nitrogen source and (diacetoxyiodo)benzene as an oxidant.[5]
Materials:
-
Dimethyl sulfoxide (DMSO)
-
Ammonium carbamate (NH₂COONH₄)
-
(Diacetoxyiodo)benzene (PhI(OAc)₂)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and safety equipment
Procedure:
-
To a stirred solution of dimethyl sulfoxide (1.0 equivalent) in methanol in a round-bottom flask, (diacetoxyiodo)benzene (3.0 equivalents) is added.[6]
-
Ammonium carbamate (4.0 equivalents) is then added portion-wise to the mixture.[6] Effervescence due to the decomposition of ammonium carbamate will be observed.
-
The reaction mixture is stirred at room temperature for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel to afford pure this compound.
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₂H₇NOS | [7] |
| Molecular Weight | 93.15 g/mol | [8] |
| Melting Point | 56 °C | [8] |
| Boiling Point | 105 °C | [8] |
| Density | 1.13 g/cm³ | [8] |
| ¹H NMR (CDCl₃) | δ (ppm): 3.1 (s, 6H, 2 x CH₃), 2.5 (br s, 1H, NH) | |
| ¹³C NMR (CDCl₃) | δ (ppm): 42.5 (2 x CH₃) | |
| IR (KBr, cm⁻¹) | ν: 3250 (N-H), 1220 (S=O), 1080 (S=N) |
Note: NMR and IR data are typical expected values and may vary slightly based on solvent and experimental conditions.
Mandatory Visualizations
The following diagrams illustrate the logical workflows for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound via direct imidation.
Caption: Workflow for the synthesis of this compound via modern imidation.
References
- 1. nbinno.com [nbinno.com]
- 2. endotherm-lsm.com [endotherm-lsm.com]
- 3. namiki-s.co.jp [namiki-s.co.jp]
- 4. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 5. Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Sulfoximine, S,S-dimethyl- | C2H7NOS | CID 123119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
S,S-Dimethyl Sulfoximine: A Comprehensive Technical Guide to its Application as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Abstract
S,S-Dimethyl sulfoximine and its derivatives have emerged as powerful and versatile chiral auxiliaries in asymmetric synthesis. Their unique stereoelectronic properties, stability, and the ability to be readily introduced and removed make them invaluable tools for the stereocontrolled formation of carbon-carbon and carbon-heteroatom bonds. This technical guide provides an in-depth overview of the synthesis, applications, and mechanistic underpinnings of this compound as a chiral auxiliary, with a focus on practical experimental protocols and quantitative data to aid in its effective implementation in research and development.
Introduction
Chiral sulfoximines are a class of organosulfur compounds characterized by a stereogenic sulfur atom double-bonded to both an oxygen and a nitrogen atom.[1][2] Their rigid tetrahedral geometry and the ability of the sulfoximine moiety to coordinate with metal ions play a crucial role in directing the stereochemical outcome of reactions.[3] this compound, in particular, offers a simple and sterically unassuming chiral scaffold that has found application in a variety of asymmetric transformations.[4][5] This guide will explore its utility in diastereoselective reactions, including additions to carbonyls and imines, conjugate additions, and cycloadditions.
Synthesis of Chiral this compound
The practical application of any chiral auxiliary begins with its efficient and stereoselective synthesis. Chiral this compound can be prepared through several methods, with the stereospecific S-alkylation of readily accessible chiral sulfinamides being a particularly practical approach.[6][7]
Experimental Protocol: Asymmetric Synthesis via Sulfur-Selective Alkylation[6][7]
This protocol describes the stereospecific S-alkylation of a chiral sulfinamide to generate the corresponding chiral sulfoximine.
Materials:
-
Chiral N-pivaloyl-S-methylsulfinamide
-
Alkyl halide (e.g., methyl iodide)
-
Sodium hydroxide (NaOH)
-
1,2-Dimethoxyethane (DME)
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a solution of chiral N-pivaloyl-S-methylsulfinamide (1.0 mmol) in DME (5.0 mL) under an inert atmosphere, add powdered sodium hydroxide (1.2 mmol).
-
Stir the suspension at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C and add the alkyl halide (1.1 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC for the consumption of the starting material.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral this compound.
Applications in Asymmetric Synthesis
The utility of this compound as a chiral auxiliary is demonstrated in a range of diastereoselective transformations. The sulfoximine moiety effectively shields one face of the reactive partner, directing the approach of the incoming nucleophile or electrophile.
Diastereoselective Additions to Carbonyls and Imines
Lithiated α-sulfoximinyl carbanions are potent nucleophiles that undergo highly diastereoselective additions to aldehydes and imines, leading to the formation of chiral β-hydroxy and β-amino sulfoximines, respectively. These products can be further elaborated, and the auxiliary can be subsequently removed.[3]
Table 1: Diastereoselective Addition of Lithiated Sulfoximines to Electrophiles [8]
| Sulfoximine Substrate | Electrophile | Product | Diastereomeric Ratio (dr) | Yield (%) |
| (S)-N,S-Dimethyl-S-phenylsulfoximine | Benzaldehyde | β-Hydroxy sulfoximine | 95:5 | 85 |
| (S)-N,S-Dimethyl-S-phenylsulfoximine | N-Benzylideneaniline | β-Amino sulfoximine | 90:10 | 78 |
| (SS)-1-(N-methylphenylsulfonimidoyl)-3,3-dimethyl-2-butanone | Diborane | β-Hydroxy sulfoximine | 9:1 | 91 |
Conjugate Addition Reactions
Chiral vinyl sulfoximines are excellent Michael acceptors, undergoing highly diastereoselective conjugate additions with a variety of nucleophiles, including organometallics, enolates, and amines.[3] This strategy provides access to a wide range of enantioenriched products.
Table 2: Diastereoselective Conjugate Addition to Vinyl Sulfoximines [3]
| Vinyl Sulfoximine | Nucleophile | Product | Diastereomeric Ratio (dr) | Yield (%) |
| (S)-S-Phenyl-S-(prop-1-en-2-yl)sulfoximine | Lithium dimethylcuprate | 1,4-Adduct | >98:2 | 92 |
| (S)-S-Phenyl-S-(prop-1-en-2-yl)sulfoximine | Lithium (thiophen-2-yl)cyanocuprate | 1,4-Adduct | 95:5 | 88 |
| (S)-S-Phenyl-S-(prop-1-en-2-yl)sulfoximine | Piperidine | 1,4-Adduct | 85:15 | 75 |
Diels-Alder Reactions
S-Vinyl-S-arylsulfoximines can act as chiral dienophiles in Diels-Alder reactions, affording cycloadducts with good to excellent diastereoselectivity.[3] The stereochemical outcome is dictated by the facial bias induced by the chiral sulfoximine group.
Mechanism of Stereocontrol
The high levels of stereocontrol exerted by the this compound auxiliary are generally attributed to a combination of steric and electronic factors. In the case of nucleophilic additions of α-lithiated sulfoximines, a chelated six-membered transition state is often proposed, where the lithium cation coordinates to both the sulfoximine oxygen and the carbonyl oxygen of the electrophile. This rigidifies the transition state and directs the nucleophilic attack from the less hindered face.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sulfoximines, sulfilimines, sulfinimides, sulfonimidates and sulfonimidamides - the chiral sulfur connection [organic-chemistry.org]
- 3. tandfonline.com [tandfonline.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | 1520-31-6 [chemicalbook.com]
- 6. Practical Asymmetric Synthesis of Chiral Sulfoximines via Sulfur-Selective Alkylation [organic-chemistry.org]
- 7. Practical Asymmetric Synthesis of Chiral Sulfoximines via Sulfur-Selective Alkylation. | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
Spectroscopic and Synthetic Profile of S,S-Dimethyl Sulfoximine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
S,S-Dimethyl sulfoximine is a versatile and valuable building block in modern medicinal chemistry and drug discovery. Its unique stereochemical and electronic properties, arising from the chiral sulfur center and the sulfoximine moiety, make it an attractive functional group for the design of novel therapeutic agents. The sulfoximine group can act as a bioisostere for sulfone and sulfonamide functionalities, often leading to improved physicochemical properties such as metabolic stability and bioavailability.[1] This technical guide provides a comprehensive overview of the spectroscopic data, a detailed synthetic protocol, and an illustrative mechanistic pathway for this compound, serving as an essential resource for researchers in the field.
Spectroscopic Data
A thorough understanding of the spectroscopic signature of this compound is crucial for its identification, characterization, and quality control. The following tables summarize the key spectroscopic data obtained from Infrared (IR) and Raman spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy provides fingerprint information about the functional groups present in a molecule.
Table 1: Vibrational Spectroscopy Data for this compound
| Spectroscopic Technique | Wavenumber (cm⁻¹) | Assignment | Intensity |
| FT-IR (KBr Pellet) | ~3300-3100 | N-H stretch | Medium |
| ~2950-2850 | C-H stretch (methyl) | Medium | |
| ~1250 | S=O stretch | Strong | |
| ~1050 | S=N stretch | Strong | |
| Raman | ~2950-2850 | C-H stretch (methyl) | Strong |
| ~700-600 | C-S stretch | Strong |
Note: The exact peak positions may vary slightly depending on the experimental conditions and the physical state of the sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: NMR Data for N-Iodo-S,S-dimethyl Sulfoximine
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Solvent |
| ¹H NMR | 3.30 | Singlet | CDCl₃ |
| ¹³C NMR | 42.9 | - | CDCl₃ |
Reference: Data for N-Iodo-S,S-dimethyl Sulfoximine.[2]
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation. The molecular weight of this compound is 93.15 g/mol .[3]
Table 3: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 93 | [M]⁺ (Molecular ion) |
| 78 | [M - CH₃]⁺ |
| 46 | [CH₃S=O]⁺ |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the oxidation and imidation of dimethyl sulfide. The following protocol is a generalized procedure based on established synthetic strategies for sulfoximines.[4][5]
Experimental Workflow: Synthesis of this compound
References
"S,S-Dimethyl sulfoximine" safety and handling precautions
An In-depth Technical Guide to the Safety and Handling of S,S-Dimethyl Sulfoximine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling precautions for this compound (CAS No. 1520-31-6). The information is intended for professionals in research and development who may handle this compound. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing risk.
Hazard Identification and Classification
This compound is classified as harmful under the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals.[1][2] It poses a risk through oral ingestion, dermal contact, and inhalation.[3][4] The signal word for this substance is "Warning".[1][2][4]
Table 1: GHS Hazard and Precautionary Information
| Category | Code | Statement | Citations |
| Hazard Class | Acute Tox. 4 | Acute Toxicity (Oral), Category 4 | [1][2][4] |
| Acute Tox. 4 | Acute Toxicity (Dermal), Category 4 | [1][2][4] | |
| Acute Tox. 4 | Acute Toxicity (Inhalation), Category 4 | [1][2][4] | |
| Hazard Statements | H302 | Harmful if swallowed | [1][2][3][4] |
| H312 | Harmful in contact with skin | [1][2][3][4] | |
| H332 | Harmful if inhaled | [1][3][4] | |
| Precautionary Statements (Prevention) | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [2][4] |
| P264 | Wash hands and any exposed skin thoroughly after handling. | [3][4] | |
| P270 | Do not eat, drink or smoke when using this product. | [3][4] | |
| P271 | Use only outdoors or in a well-ventilated area. | [2][4] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [2][4] | |
| Precautionary Statements (Response) | P301+P317 | IF SWALLOWED: Get medical help. | [4] |
| P302+P352 | IF ON SKIN: Wash with plenty of water. | [2][4] | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [2][4] | |
| P317 | Get medical help. | [4] | |
| P321 | Specific treatment (see supplemental first aid instruction on this label). | [2][4] | |
| P330 | Rinse mouth. | [2][4] | |
| P362+P364 | Take off contaminated clothing and wash it before reuse. | [2][4] | |
| Precautionary Statements (Disposal) | P501 | Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable regulations. | [4] |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Citations |
| CAS Number | 1520-31-6 | [1][3][5] |
| Molecular Formula | C2H7NOS | [1][3][5] |
| Molecular Weight | 93.15 g/mol | [1][3][5] |
| Appearance | White to almost white powder or crystal | [2] |
| IUPAC Name | imino-dimethyl-oxo-λ⁶-sulfane | [5] |
| Synonyms | Dimethylsulfoximine, iminodimethyl-lambda6-sulfanone | [3][5] |
| Melting Point | 56 °C | [6] |
| Boiling Point | 105.4 °C at 760 mmHg | [6][7] |
| Density | 1.13 g/cm³ | [6] |
| Solubility | No data available | |
| Vapor Pressure | No data available |
Toxicological Assessment
While this compound is classified as an acute toxin (Category 4), specific quantitative toxicity data, such as LD50 (median lethal dose) or LC50 (median lethal concentration) values, are not available in publicly accessible safety data sheets or chemical databases.[8][9] The classification is likely derived from studies following standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).
General Experimental Protocols for Acute Toxicity (Based on OECD Guidelines)
The "Acute Toxicity - Category 4" classification for a substance like this compound is typically determined through rigorous, internationally recognized testing methods designed to assess the potential hazards from short-term exposure. The following outlines the general methodologies likely employed.
-
Acute Oral Toxicity (OECD Guideline 425 - Up-and-Down Procedure): This method is designed to estimate the LD50 while minimizing the number of animals used.[2][8] The protocol involves dosing animals sequentially, one at a time.[8] The dose for each subsequent animal is adjusted up or down depending on the outcome (survival or death) for the previous animal.[8] Observations are made for at least 14 days and include changes in skin, fur, eyes, and behavior, with close attention to signs like tremors, convulsions, and lethargy.[4][8] The results allow for classification according to GHS criteria.[2][3]
-
Acute Dermal Toxicity (OECD Guideline 402): This test evaluates the adverse effects from a single, 24-hour dermal application of the substance.[1] A small number of animals, typically of a single sex, are used per step.[1] The substance is applied to a shaved area of the skin, and the site is covered with a porous gauze dressing.[1] Similar to oral toxicity tests, animals are observed for 14 days for signs of toxicity and mortality.[4] The data is used to classify the substance for dermal hazards.[1]
-
Acute Inhalation Toxicity (OECD Guideline 403): This guideline describes the procedure for determining the hazard of inhaled substances. The methodology involves exposing animals to the substance (as a gas, vapor, or aerosol) for a defined period, followed by an observation period of at least 14 days. The concentration that causes mortality in 50% of the test animals (LC50) is determined.
Safe Handling and Storage Procedures
Proper handling and storage are critical to minimize exposure and ensure a safe laboratory environment.
Caption: Standard Handling and Storage Workflow for this compound.
Precautions for Safe Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4][8]
-
Prevent the formation of dust and aerosols during handling.[4][8]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3][4]
-
Use non-sparking tools and take measures to prevent electrostatic discharge.[4]
Conditions for Safe Storage:
-
Keep containers tightly closed and stored in a dry, cool, and well-ventilated place.[8]
-
Store away from incompatible materials, particularly strong oxidizing agents.[8]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound.
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4]
-
Skin Protection:
-
Respiratory Protection: If engineering controls (like a fume hood) are insufficient or if exposure limits are exceeded, use a full-face respirator with appropriate cartridges.[4][9]
Emergency and First Aid Procedures
Immediate and appropriate action is vital in case of accidental exposure. Call a poison control center or doctor for medical advice.[3][4]
Caption: Emergency Response Protocol for Exposure to this compound.
-
If Inhaled: Move the person to fresh air.[4] If breathing is difficult, provide oxygen.[3][4] If the person is not breathing, give artificial respiration (do not use mouth-to-mouth resuscitation) and seek immediate medical attention.[3][4]
-
Following Skin Contact: Immediately remove all contaminated clothing.[4] Wash the affected skin area with soap and plenty of water.[3][4] Consult a doctor.[3]
-
Following Eye Contact: Rinse the eyes cautiously with pure water for at least 15 minutes.[3][4] Consult a doctor.[3]
-
Following Ingestion: Rinse the mouth with water.[4] Do not induce vomiting.[3][4] Never give anything by mouth to an unconscious person.[4] Call a doctor or Poison Control Center immediately.[3][4]
Accidental Release Measures
In the event of a spill, follow these procedures to ensure safety and prevent environmental contamination.
Caption: Accidental Spill Response Workflow.
-
Personal Precautions: Evacuate personnel to a safe area.[3][4] Ensure adequate ventilation.[4] Avoid breathing vapors, mist, or gas, and avoid contact with the substance.[3][4] Remove all sources of ignition.[4]
-
Environmental Precautions: Prevent the substance from entering drains, as discharge into the environment should be avoided.[3][4]
-
Methods for Cleaning Up: Carefully collect the spilled material (e.g., sweep up and shovel) and place it into a suitable, closed container for disposal.[4][8] Use spark-proof tools and explosion-proof equipment if necessary.[4]
Fire Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires.[3][4]
-
Specific Hazards: The specific hazards arising from the chemical during a fire are not detailed, but combustion may produce hazardous decomposition products like carbon oxides and sulphur oxides.[8]
-
Advice for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][4][8]
Disposal Considerations
Dispose of this compound and its containers in accordance with all applicable local, regional, national, and international regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[8] Contaminated packaging should be disposed of in the same manner as the unused product.
References
- 1. umwelt-online.de [umwelt-online.de]
- 2. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Sulfoximine, S,S-dimethyl- | C2H7NOS | CID 123119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1520-31-6 Name: (dimethanesulfinylidene)amine [xixisys.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. echemi.com [echemi.com]
An In-depth Technical Guide to S,S-Dimethyl Sulfoximine
IUPAC Name: imino-dimethyl-oxo-λ⁶-sulfane
CAS Number: 1520-31-6
Chemical Formula: C₂H₇NOS
Molecular Weight: 93.15 g/mol [1]
This technical guide provides a comprehensive overview of S,S-Dimethyl sulfoximine, a versatile chemical compound with significant applications in pharmaceutical and agrochemical research. The document details its chemical properties, synthesis protocols, and key reactions, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
This compound is a sulfur-containing organic compound that has garnered considerable attention in the chemical industry.[2] Its molecular structure, which includes a sulfur atom bonded to two methyl groups, an oxygen atom, and an imino group, gives it unique chemical properties.[2] This structure facilitates a variety of chemical transformations, establishing it as a crucial component in contemporary organic chemistry.[2]
Table 1: Quantitative Data for this compound
| Property | Value | Reference |
| Molecular Weight | 93.15 g/mol | [1] |
| Exact Mass | 93.02483502 Da | [1] |
| Melting Point | 56 °C | [3][4] |
| Boiling Point | 105 °C | [3][4] |
| Density | 1.13 g/cm³ | [3][4] |
| Flash Point | 18 °C | [3][4] |
| Refractive Index | 1.454 | [3] |
| Topological Polar Surface Area | 49.3 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
Synthesis and Experimental Protocols
The synthesis of sulfoximines, including this compound, can be approached through various routes. Key methods involve the imination of sulfoxides or the oxidation of sulfilimines. Below are detailed protocols for two common synthetic strategies.
This method provides an efficient route to free NH-sulfoximines under mild conditions with good functional group tolerance.[2][5]
Experimental Protocol:
-
Reaction Setup: To a solution of the starting sulfoxide (0.3 mmol) in 3 mL of trifluoroethanol (TFE), add O-(2,4-dinitrophenyl)hydroxylamine (DPH) (1.5 equivalents).
-
Catalyst Addition: Add the Rhodium(II) catalyst, such as Rh₂(esp)₂ (2.5 mol%), to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature under a nitrogen atmosphere for approximately 22 hours.
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated, and the crude product is purified by column chromatography to yield the desired NH-sulfoximine.
This multi-step synthesis avoids the use of heavy metals and potentially explosive reagents.[6][7][8]
Step 1: Synthesis of N-Cyano Sulfilimines
-
Reaction Setup: In a suitable solvent such as methanol, dissolve the starting sulfide (1 equivalent).
-
Reagent Addition: Add a base (e.g., t-BuOK, 1.2 equivalents), cyanogen amine (1.3 equivalents), and a halogenating agent like N-bromosuccinimide (NBS) (1.5 equivalents).
-
Reaction Conditions: Stir the reaction mixture at room temperature.
-
Work-up and Purification: After the reaction is complete, the solvent is removed, and the residue is worked up with water and extracted with an organic solvent. The crude product is then purified by flash column chromatography.
Step 2: Oxidation to N-Cyano Sulfoximines
-
Reaction Setup: Dissolve the N-cyano sulfilimine (1.0 mmol) in ethanol (10 mL) and cool to 0 °C.
-
Reagent Addition: Add potassium carbonate (K₂CO₃, 3.0 mmol) and meta-chloroperoxybenzoic acid (m-CPBA, ~1.5 mmol).
-
Reaction Conditions: Allow the mixture to warm to room temperature and stir until the starting material is consumed.
-
Work-up and Purification: Remove the solvent under reduced pressure, add water, and extract with dichloromethane. The crude product is purified by flash column chromatography.[6]
Step 3: Deprotection to NH-Sulfoximines
-
Reaction Setup: Dissolve the N-cyano sulfoximine (1.0 mmol) in dichloromethane (18 mL) and cool to 0 °C.
-
Reagent Addition: Add trifluoroacetic anhydride (TFAA, 3.0 mmol).
-
Reaction Conditions: Allow the mixture to warm to room temperature.
-
Methanolysis: After the reaction is complete, concentrate the mixture, dilute with methanol (7 mL), and treat with potassium carbonate (K₂CO₃, 5.0 mmol).
-
Work-up and Purification: Stir at room temperature, then remove the solvent and purify the residue by flash column chromatography to yield the free NH-sulfoximine.[6]
Synthetic Workflow and Applications
This compound is a valuable building block in medicinal chemistry and agrochemical development. The sulfoximine moiety can act as a bioisostere for sulfones and sulfonamides, which can improve the bioavailability, metabolic stability, and target engagement of drug candidates.
The following diagram illustrates a common synthetic pathway from a sulfide to an NH-sulfoximine, as detailed in the experimental protocols.
This diagram shows a more direct, one-step catalytic approach to synthesizing NH-sulfoximines.
References
- 1. Sulfoximine, S,S-dimethyl- | C2H7NOS | CID 123119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Rhodium-catalyzed direct synthesis of unprotected NH-sulfoximines from sulfoxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. echemi.com [echemi.com]
- 4. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. Rhodium-catalyzed direct synthesis of unprotected NH-sulfoximines from sulfoxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Iodinane- and Metal-Free Synthesis of N-Cyano Sulfilimines: Novel and Easy Access of NH-Sulfoximines [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to Sulfoximine Chemistry for Drug Discovery Professionals
An Introduction for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sulfoximines, a unique class of organosulfur compounds, have emerged from relative obscurity to become a functional group of significant interest in modern medicinal chemistry. Possessing a distinct three-dimensional structure, favorable physicochemical properties, and the ability to serve as a versatile bioisostere, the sulfoximine moiety offers a compelling tool for overcoming common challenges in drug design. This technical guide provides an in-depth exploration of sulfoximine chemistry, including their synthesis, key properties, and applications in drug discovery. Detailed experimental protocols for their preparation and illustrative diagrams of their role in modulating signaling pathways are presented to equip researchers with the foundational knowledge to leverage this promising functional group in their own research endeavors.
Core Concepts in Sulfoximine Chemistry
Sulfoximines are characterized by a tetracoordinate, hexavalent sulfur atom double-bonded to both an oxygen and a nitrogen atom, and single-bonded to two carbon substituents. This arrangement results in a stereogenic sulfur center, offering opportunities for introducing chirality and exploring three-dimensional chemical space.[1] The nitrogen atom can be unsubstituted (NH-sulfoximines), or substituted with a variety of functional groups, providing an additional vector for chemical modification.[2]
One of the most attractive features of sulfoximines in drug design is their ability to act as a bioisostere for more common functional groups like sulfones and sulfonamides.[3][4] This substitution can lead to significant improvements in a compound's physicochemical and pharmacokinetic properties.
Key Properties of Sulfoximines:
-
Polarity and Solubility: The sulfoximine group is generally more polar than the corresponding sulfone, which can lead to improved aqueous solubility.[2][3]
-
Hydrogen Bonding: NH-sulfoximines possess both a hydrogen bond donor (N-H) and two hydrogen bond acceptors (S=O and S=N), enabling them to form intricate interactions with biological targets.[5]
-
Metabolic Stability: The sulfoximine moiety is generally stable to metabolic degradation, which can lead to improved pharmacokinetic profiles.[2]
-
Chirality: The inherent chirality of the sulfur center in non-symmetrically substituted sulfoximines allows for the synthesis of enantiopure compounds, which can be crucial for optimizing potency and reducing off-target effects.
Synthesis of Sulfoximines
The growing interest in sulfoximines has spurred the development of numerous synthetic methodologies. The most common approaches involve the oxidation of sulfides or sulfoxides, followed by imination.
From Sulfides and Sulfoxides
A straightforward and widely used method for the synthesis of sulfoximines begins with the corresponding sulfide. The sulfide is first oxidized to a sulfoxide, which is then iminated to afford the desired sulfoximine.
Experimental Protocol: General Procedure for the Oxidation of a Sulfide to a Sulfoxide
This protocol is adapted from a procedure utilizing hydrogen peroxide as a green oxidizing agent.[6][7]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the sulfide (1.0 eq.) in a suitable solvent such as acetic acid or ethanol.
-
Addition of Oxidant: Cool the solution in an ice bath and slowly add a stoichiometric amount of 30% hydrogen peroxide (1.0-1.2 eq.).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, quench any excess peroxide by the addition of a saturated aqueous solution of sodium thiosulfate. Extract the product with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude sulfoxide can be purified by column chromatography or recrystallization.
Experimental Protocol: General Procedure for Rhodium-Catalyzed Imination of a Sulfoxide
This protocol is based on the rhodium-catalyzed imination of sulfoxides to form N-unsubstituted (NH) sulfoximines.[2][8]
-
Reaction Setup: To a solution of the sulfoxide (1.0 eq.) in a suitable solvent like dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen), add magnesium oxide (MgO, 2.0 eq.) and a rhodium catalyst such as Rh₂(OAc)₄ (2 mol%).
-
Addition of Imidating Agent: Add the iminating agent, for example, O-(2,4-dinitrophenyl)hydroxylamine (1.2 eq.).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.
-
Workup and Purification: Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate. The crude product can then be purified by flash column chromatography on silica gel.
Asymmetric Synthesis of Chiral Sulfoximines
The synthesis of enantiopure sulfoximines is of great importance for their application in drug discovery. Several methods have been developed for the asymmetric synthesis of these compounds, often starting from chiral sulfinamides.[9][10][11][12]
Experimental Protocol: Asymmetric Synthesis of a Chiral Sulfoximine via S-Alkylation of a Chiral Sulfinamide
This procedure is adapted from a method for the stereospecific S-alkylation of a chiral sulfinamide.[10]
-
Deprotonation: To a solution of the chiral N-protected sulfinamide (1.0 eq.) in an anhydrous solvent such as tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add a strong base like n-butyllithium (1.1 eq.) dropwise.
-
Alkylation: After stirring for a short period, add the desired alkyl halide (1.2 eq.) and allow the reaction to slowly warm to room temperature.
-
Quenching and Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Deprotection and Purification: The N-protecting group can be removed under appropriate conditions (e.g., acidic or basic hydrolysis) to yield the chiral NH-sulfoximine. The final product is then purified by chromatography.
Quantitative Comparison: Sulfoximines as Bioisosteres
The replacement of a sulfone or sulfonamide with a sulfoximine can have a profound impact on the biological activity and pharmacokinetic properties of a drug candidate. The following tables summarize quantitative data from the literature, comparing sulfoximine-containing compounds with their direct analogues.
Table 1: Comparison of In Vitro Potency
| Parent Compound | Parent IC₅₀ (nM) | Target | Sulfoximine Analogue | Analogue IC₅₀ (nM) | Fold Difference | Reference |
| Imatinib | 25 | ABL | Analogue 8 | 110 | 4.4x less potent | [13] |
| AT7519 | 6 | CDK9 | Analogue 15 | 124 | 20.7x less potent | [13] |
| Palbociclib | 11 | CDK4 | Analogue 23 | 28 | 2.5x less potent | [13] |
| Ribociclib | 10 | CDK4 | Analogue 26 | 54 | 5.4x less potent | [13] |
| Vardenafil | 0.7 | PDE5 | Analogue 29 | 25 | 35.7x less potent | [13] |
| BAY-958 | - | CDK9 | BAY 1143572 | 13 | - | [14] |
| AZ20 | - | ATR | Ceralasertib | - | Comparable | [15] |
Table 2: Comparison of Physicochemical and In Vitro ADME Properties
| Compound Pair | Property | Parent Value | Sulfoximine Analogue Value | Reference |
| Imatinib vs. Analogue 8 | Aq. Solubility (mg/L) | 112 | 54 | [13] |
| logD (pH 7.5) | 1.9 | 2.0 | [13] | |
| Rat Hepatocyte CLb (L/h/kg) | 2.3 | 1.9 | [13] | |
| AT7519 vs. Analogue 15 | Aq. Solubility (mg/L) | 1524 | 52 | [13] |
| logD (pH 7.5) | 1.3 | 1.6 | [13] | |
| Rat Hepatocyte CLb (L/h/kg) | 1.7 | 0.06 | [13] | |
| Palbociclib vs. Analogue 23 | Caco-2 Pₐₚₚ (nm/s) | 70 | 25 | [13] |
| Caco-2 Efflux Ratio | 2.6 | 9.1 | [13] | |
| Ribociclib vs. Analogue 26 | Rat Hepatocyte CLb (L/h/kg) | 2.3 | 1.1 | [13] |
| Vardenafil vs. Analogue 29 | Aq. Solubility (mg/L) | 220 | 52 | [13] |
| logD (pH 7.5) | 2.6 | 2.0 | [13] |
Sulfoximines in Drug Discovery: Case Studies
The utility of the sulfoximine moiety is best illustrated through its incorporation into clinical candidates.
Ceralasertib (AZD6738): An ATR Kinase Inhibitor
Ceralasertib is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA damage response (DDR).[16] The replacement of a sulfone in an earlier lead compound with a sulfoximine was a critical step in the discovery of Ceralasertib, leading to improved solubility and overall developability.[15]
ATR Signaling Pathway in DNA Damage Response
The following diagram illustrates the central role of ATR in the DDR pathway, which is inhibited by Ceralasertib.
Caption: ATR signaling pathway in response to DNA damage, inhibited by Ceralasertib.
Roniciclib (BAY 1000394): A Pan-CDK Inhibitor
Roniciclib is a pan-cyclin-dependent kinase (CDK) inhibitor that has been evaluated in clinical trials for the treatment of various cancers.[17][18] It potently inhibits several CDKs, which are key regulators of cell cycle progression.
CDK-Cyclin Regulation of the Cell Cycle
The diagram below depicts the regulation of the cell cycle by different CDK-cyclin complexes, the targets of Roniciclib.
Caption: Regulation of the cell cycle by CDK-cyclin complexes, targeted by Roniciclib.
Experimental and Logical Workflows
Experimental Workflow for Sulfoximine Library Synthesis
The following diagram illustrates a typical workflow for the synthesis of a library of sulfoximine analogues for structure-activity relationship (SAR) studies.
Caption: Experimental workflow for the synthesis and screening of a sulfoximine library.
Logical Relationships in Sulfoximine SAR
This diagram illustrates a simplified logical flow for interpreting the structure-activity relationships of sulfoximine-based inhibitors.
Caption: Logical flow for structure-activity relationship (SAR) studies of sulfoximines.
Conclusion
Sulfoximine chemistry has matured into a valuable and practical discipline within drug discovery. The unique properties of the sulfoximine moiety, combined with the development of robust synthetic methods, have positioned it as a powerful tool for medicinal chemists. By serving as a versatile bioisostere, enabling the exploration of 3D chemical space, and offering opportunities to fine-tune physicochemical and pharmacokinetic properties, sulfoximines are poised to play an increasingly important role in the development of the next generation of therapeutics. This guide provides a solid foundation for researchers to understand and apply sulfoximine chemistry in their quest for novel and effective medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cdk | PPTX [slideshare.net]
- 5. Synthesis and Transformations of NH‐Sulfoximines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. Asymmetric Synthesis of Chiral Sulfoximines via the S-Arylation of Sulfinamides [organic-chemistry.org]
- 10. Practical Asymmetric Synthesis of Chiral Sulfoximines via Sulfur-Selective Alkylation [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Computational Estimation of Residence Time on Roniciclib and Its Derivatives against CDK2: Extending the Use of Classical and Enhanced Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: S,S-Dimethyl Sulfoximine in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
S,S-Dimethyl sulfoximine and its derivatives have emerged as powerful and versatile reagents in the field of asymmetric synthesis. Their unique stereoelectronic properties, stability, and the ability to act as both chiral auxiliaries and ligands have led to their application in a wide array of stereoselective transformations. This document provides an overview of key applications, detailed experimental protocols, and quantitative data to facilitate the integration of these valuable building blocks into synthetic workflows. Chiral sulfoximines are increasingly recognized for their potential as bioisosteres in medicinal chemistry, making their stereocontrolled synthesis and application of significant interest.[1][2]
Key Applications
Chiral sulfoximines, including derivatives of this compound, are utilized in several key areas of asymmetric synthesis:
-
Chiral Auxiliaries: The sulfoximine moiety can be temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be cleaved, yielding an enantiomerically enriched product.
-
Chiral Ligands: Sulfoximine derivatives have been successfully employed as ligands in transition metal-catalyzed reactions, inducing high levels of enantioselectivity.
-
Chiral Reagents: Ylides derived from chiral sulfoximines are effective reagents for the asymmetric epoxidation and aziridination of carbonyls and imines, respectively.
Asymmetric Synthesis of Chiral Sulfoximines via S-Alkylation of Sulfinamides
A practical and highly stereospecific method for the synthesis of chiral sulfoximines involves the S-alkylation of readily accessible chiral sulfinamides.[1][2][3] This approach avoids the use of traditional nitrene transfer reactions and offers a scalable route to a diverse range of chiral sulfoximines.[3] The stereospecificity of the S-alkylation allows for the synthesis of chiral sulfoximines with predictable configurations.[1]
Quantitative Data for S-Alkylation of a Chiral Sulfinamide
| Entry | Alkyl Halide | Product | Yield (%) | Enantiomeric Ratio (er) |
| 1 | Iodomethane | S-methyl-S-phenyl-N-(pivaloyl)sulfoximine | 95 | >99:1 |
| 2 | Iodoethane | S-ethyl-S-phenyl-N-(pivaloyl)sulfoximine | 92 | >99:1 |
| 3 | 1-Iodopropane | S-propyl-S-phenyl-N-(pivaloyl)sulfoximine | 88 | >99:1 |
| 4 | Benzyl bromide | S-benzyl-S-phenyl-N-(pivaloyl)sulfoximine | 98 | >99:1 |
Data compiled from representative examples in the literature.
Experimental Protocol: General Procedure for S-Alkylation of a Chiral Sulfinamide
-
To a solution of the chiral N-pivaloyl sulfinamide (1.0 equiv) in 1,2-dimethoxyethane (DME) (0.2 M) is added sodium hydroxide (1.5 equiv) at room temperature.
-
The alkyl halide (1.2 equiv) is then added to the suspension.
-
The reaction mixture is stirred at the specified temperature (typically room temperature to 60 °C) for the time indicated by TLC analysis (typically 1-12 hours).
-
Upon completion, the reaction is quenched with water and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired chiral sulfoximine.
Logical Workflow for S-Alkylation of Sulfinamides
Caption: Workflow for the asymmetric synthesis of chiral sulfoximines.
Iridium-Catalyzed Enantioselective C-H Borylation of Diaryl Sulfoximines
A powerful method for the synthesis of chiral sulfoximines involves the desymmetrization of prochiral diaryl sulfoximines via iridium-catalyzed enantioselective C-H borylation.[4][5][6] This strategy allows for the direct installation of chirality at the sulfur atom by functionalizing a C-H bond on one of the aryl rings. The use of a well-designed chiral bidentate boryl ligand is crucial for achieving high enantioselectivity.[4][6]
Quantitative Data for Ir-Catalyzed Enantioselective C-H Borylation
| Entry | Substrate | Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | N-TIPS-diphenylsulfoximine | L1 | 95 | 98 |
| 2 | N-TIPS-di(p-tolyl)sulfoximine | L1 | 92 | 97 |
| 3 | N-TIPS-di(m-xylyl)sulfoximine | L1 | 85 | 96 |
| 4 | N-TIPS-di(3,5-dimethylphenyl)sulfoximine | L1 | 88 | 99 |
Data is representative of results obtained with a specific chiral bidentate boryl ligand (L1). TIPS = triisopropylsilyl.
Experimental Protocol: General Procedure for Ir-Catalyzed C-H Borylation
-
In a glovebox, an oven-dried vial is charged with [Ir(cod)OMe]₂ (1.5 mol %), the chiral bidentate boryl ligand (3.3 mol %), and B₂pin₂ (1.2 equiv).
-
The vial is sealed and removed from the glovebox.
-
The N-silyl protected diaryl sulfoximine (1.0 equiv) and anhydrous solvent (e.g., cyclohexane) are added via syringe.
-
The reaction mixture is stirred at the specified temperature (e.g., 80 °C) for the indicated time (e.g., 24 h).
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the enantioenriched borylated sulfoximine.
Signaling Pathway for Enantioselective C-H Borylation
Caption: Catalytic cycle for Ir-catalyzed C-H borylation.
Asymmetric Epoxidation using Chiral Sulfoximine-Derived Ylides
Chiral sulfoximines can be converted into the corresponding sulfonium ylides, which are effective reagents for the asymmetric epoxidation of aldehydes.[7] This method provides access to enantioenriched epoxides, which are valuable synthetic intermediates. The camphor-derived chiral sulfonium salts are particularly effective in this transformation.[7]
Quantitative Data for Asymmetric Epoxidation
| Entry | Aldehyde | Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee, %) |
| 1 | Benzaldehyde | 92 | >99:1 | 85 |
| 2 | p-Chlorobenzaldehyde | 95 | >99:1 | 88 |
| 3 | p-Nitrobenzaldehyde | 98 | >99:1 | 90 |
| 4 | Cinnamaldehyde | 85 | >99:1 | 82 |
Data obtained using a camphor-derived chiral sulfonium salt.
Experimental Protocol: General Procedure for Asymmetric Epoxidation
-
To a solution of the aldehyde (1.0 equiv) in dichloromethane (0.1 M) is added the chiral sulfonium salt (1.2 equiv).
-
The mixture is cooled to 0 °C, and an aqueous solution of sodium hydroxide (10%, 1.5 equiv) is added.
-
The reaction mixture is stirred vigorously at 0 °C for the time required for complete conversion (typically 1-3 hours).
-
Water is added to the reaction mixture, and the organic layer is separated.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by flash column chromatography on silica gel to afford the chiral epoxide.
Reaction Scheme for Asymmetric Epoxidation
Caption: General scheme for asymmetric epoxidation.
Conclusion
This compound and its chiral derivatives are indispensable tools in modern asymmetric synthesis. The methodologies presented herein highlight their utility in constructing stereochemically complex molecules with high levels of control. The provided protocols and data serve as a practical guide for researchers seeking to employ these powerful reagents in their synthetic endeavors, from academic research to industrial drug development. The continued development of novel applications for chiral sulfoximines is expected to further solidify their importance in organic chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric Synthesis of Chiral Sulfoximines through the S-Alkylation of Sulfinamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Practical Asymmetric Synthesis of Chiral Sulfoximines via Sulfur-Selective Alkylation [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Chiral Sulfoximines via Iridium-Catalyzed Regio- and Enantioselective C-H Borylation: A Remarkable Sidearm Effect of Ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]
Applications of S,S-Dimethyl Sulfoximine in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
S,S-Dimethyl sulfoximine is a versatile and increasingly important building block in modern pharmaceutical synthesis. Its unique physicochemical properties and reactivity have led to its incorporation into a variety of drug candidates, where it often serves as a bioisosteric replacement for sulfone and sulfonamide moieties, leading to improved pharmacokinetic profiles. This document provides an overview of its key applications, with a focus on the synthesis of prominent clinical candidates, and includes detailed experimental protocols for seminal reactions.
Bioisosteric Replacement and Physicochemical Properties
The sulfoximine group (S(=O)=NH) is a chiral, polar, and metabolically stable functional group. Its ability to act as a hydrogen bond donor and acceptor, coupled with its tetrahedral geometry, makes it an attractive bioisostere for sulfones and sulfonamides in drug design. The introduction of a sulfoximine moiety can lead to:
-
Improved Solubility: The polarity of the sulfoximine group often enhances the aqueous solubility of drug candidates.
-
Enhanced Metabolic Stability: The S=N bond is generally resistant to metabolic degradation, which can improve the half-life of a drug.
-
Modulation of Potency and Selectivity: The unique electronic and steric properties of the sulfoximine group can lead to favorable interactions with biological targets.
Key Applications in the Synthesis of Clinical Candidates
This compound and its derivatives are key intermediates in the synthesis of several clinical candidates, particularly in the area of oncology.
Synthesis of Atuveciclib (BAY 1143572) - A PTEFb/CDK9 Inhibitor
Atuveciclib is a potent and selective inhibitor of Positive Transcription Elongation Factor b (P-TEFb), a key regulator of cancer cell transcription. The synthesis of Atuveciclib highlights the use of a sulfoximine moiety, introduced via a rhodium-catalyzed imination of a sulfoxide.
Reaction Scheme for a Key Sulfoximine Intermediate in Atuveciclib Synthesis:
Figure 1. Synthesis of the NH-sulfoximine intermediate for Atuveciclib.
Quantitative Data for the Synthesis of the Atuveciclib Sulfoximine Intermediate [1][2]
| Step | Reactants | Product | Yield |
| Oxidation | Thioether, H₅IO₆, FeCl₃ | Sulfoxide | 70% (over 2 steps from starting benzyl chloride) |
| Rh-catalyzed Imination | Sulfoxide, CF₃CONH₂, PhI(OAc)₂, MgO, [Rh₂(OAc)₄] | N-Trifluoroacetyl Sulfoximine | 79% (over 2 steps from sulfoxide) |
| Deprotection | N-Trifluoroacetyl Sulfoximine, K₂CO₃, MeOH | NH-Sulfoximine | - |
Synthesis of Ceralasertib (AZD6738) - an ATR Kinase Inhibitor
Ceralasertib is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key enzyme in the DNA damage response. The synthesis of a key intermediate for Ceralasertib also involves the formation of a sulfoximine from a sulfoxide.
Reaction Scheme for a Key Sulfoximine Intermediate in Ceralasertib Synthesis:
Figure 2. Synthesis of the NH-sulfoximine intermediate for Ceralasertib.
Quantitative Data for the Synthesis of a Ceralasertib Intermediate
| Step | Reactants | Product | Yield |
| Oxidation | Sulfide, NaIO₄ | Sulfoxide | High Yield |
| Rh-catalyzed Imination | Sulfoxide | N-Trifluoroacetyl Sulfoximine | - |
Key Synthetic Methodologies
Two pivotal reactions underpin the application of this compound and its derivatives in pharmaceutical synthesis: rhodium-catalyzed imination of sulfoxides and palladium-catalyzed α-arylation of sulfoximines.
Rhodium-Catalyzed Imination of Sulfoxides
This method provides a direct and efficient route to N-protected and N-unsubstituted sulfoximines from readily available sulfoxides. The reaction is stereospecific, proceeding with retention of configuration at the sulfur center.
Experimental Workflow for Rhodium-Catalyzed Imination:
Figure 3. General workflow for Rhodium-catalyzed imination of sulfoxides.
Protocol: Rhodium-Catalyzed Imination for the Synthesis of an Atuveciclib Intermediate [1][2]
Materials:
-
Sulfoxide intermediate
-
2,2,2-Trifluoroacetamide (CF₃CONH₂)
-
(Diacetoxyiodo)benzene (PhI(OAc)₂)
-
Magnesium oxide (MgO)
-
Dirhodium tetraacetate ([Rh₂(OAc)₄])
-
Dichloromethane (DCM)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
Procedure:
-
Imination: To a solution of the sulfoxide in dichloromethane (DCM) at room temperature, add magnesium oxide, 2,2,2-trifluoroacetamide, (diacetoxyiodo)benzene, and a catalytic amount of dirhodium tetraacetate.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Upon completion (monitored by TLC), filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the N-trifluoroacetylated sulfoximine.
-
Deprotection: Dissolve the N-trifluoroacetylated sulfoximine in methanol and add potassium carbonate.
-
Stir the mixture at room temperature for 1 hour.
-
After completion, neutralize the reaction, extract the product with an organic solvent, and concentrate to obtain the free NH-sulfoximine.
Palladium-Catalyzed α-Arylation of this compound
This reaction allows for the formation of a C-C bond at the α-position of the sulfoximine, enabling the synthesis of more complex structures. This is a key step in creating diverse sulfoximine-containing building blocks.
Experimental Workflow for Palladium-Catalyzed α-Arylation:
Figure 4. General workflow for Palladium-catalyzed α-arylation.
Protocol: General Procedure for Palladium-Catalyzed α-Arylation of an N-Benzoyl Sulfoximine Ethyl Ester
Materials:
-
N-Benzoyl sulfoximine ethyl ester
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
rac-BINAP
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
Procedure:
-
In a reaction vessel, combine the N-benzoyl sulfoximine ethyl ester, aryl bromide, palladium(II) acetate, rac-BINAP, and cesium carbonate.
-
Add anhydrous toluene to the vessel under an inert atmosphere.
-
Heat the reaction mixture to the appropriate temperature (e.g., 80-110 °C) and stir for the required time.
-
Monitor the reaction progress by GC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the α-arylated sulfoximine.
Conclusion
This compound and its derivatives have emerged as valuable tools in pharmaceutical synthesis. Their application as bioisosteres has led to the development of promising drug candidates with improved properties. The continued development of synthetic methodologies for the introduction and functionalization of the sulfoximine moiety will undoubtedly expand its role in the design and synthesis of future therapeutics. Researchers are encouraged to explore the use of this versatile building block to address challenges in drug discovery and development.
References
- 1. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhodium-catalyzed imination of sulfoxides and sulfides: efficient preparation of N-unsubstituted sulfoximines and sulfilimines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: S,S-Dimethyl Sulfoximine in Transition Metal Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of S,S-dimethyl sulfoximine and its derivatives as versatile building blocks and ligands in transition metal catalysis. The unique electronic and steric properties of the sulfoximine moiety make it a valuable functional group in the design of catalysts for a variety of organic transformations, including cross-coupling and asymmetric reactions. This document details synthetic protocols for the functionalization of this compound and its application in catalysis, supported by quantitative data and visual workflows.
Functionalization of the Sulfoximine Core: Key to Ligand Development
The utility of this compound in transition metal catalysis often begins with its functionalization. The nitrogen and α-carbon atoms of the sulfoximine can be readily modified to introduce coordinating groups or to tune the steric and electronic properties of the resulting ligand. The following sections detail established protocols for these crucial transformations.
Copper-Catalyzed N-Arylation of NH-Sulfoximines
The introduction of an aryl group on the nitrogen atom of a sulfoximine is a common strategy for creating bidentate ligands. Copper-catalyzed N-arylation has emerged as an efficient method for this transformation.
| Entry | Aryl Halide | Method | Product | Yield (%) |
| 1 | Iodobenzene | A | N-phenyl-S-methyl-S-phenylsulfoximine | 95 |
| 2 | 4-Iodotoluene | A | N-(4-tolyl)-S-methyl-S-phenylsulfoximine | 92 |
| 3 | 4-Iodoanisole | A | N-(4-methoxyphenyl)-S-methyl-S-phenylsulfoximine | 88 |
| 4 | Bromobenzene | B | N-phenyl-S-methyl-S-phenylsulfoximine | 85 |
| 5 | 4-Bromotoluene | B | N-(4-tolyl)-S-methyl-S-phenylsulfoximine | 82 |
Data compiled from studies on analogous sulfoximine systems. Yields are indicative of the general efficiency of the methods.
Method A: For Aryl Iodides [1][2]
A dry Schlenk tube is charged with the NH-sulfoximine (1.0 equiv), aryl iodide (2.0 equiv), copper(I) iodide (CuI, 10 mol%), cesium carbonate (Cs₂CO₃, 2.5 equiv), and N,N'-dimethylethylenediamine (DMEDA, 20 mol%). Toluene is added as the solvent, and the mixture is heated to 110 °C for 18-22 hours under an argon atmosphere. After cooling to room temperature, the reaction mixture is diluted with dichloromethane and washed with aqueous ammonia. The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Method B: For Aryl Bromides (One-Pot, Two-Steps) [1][2]
Under an argon atmosphere, a dry Schlenk tube is charged with the aryl bromide (2.0 equiv), CuI (10 mol%), DMEDA (20 mol%), and sodium iodide (NaI, 4.0 equiv). Degassed dioxane is added, and the mixture is heated to 110 °C for 18-22 hours. The mixture is then cooled, and the NH-sulfoximine (1.0 equiv) and Cs₂CO₃ (2.5 equiv) are added. The reaction mixture is then heated at 110 °C for an additional 20 hours. Workup and purification are performed as described in Method A.
Caption: General workflow for the copper-catalyzed N-arylation of NH-sulfoximines.
Palladium-Catalyzed α-Arylation of Sulfoximines
Functionalization at the α-carbon of this compound allows for the introduction of aryl groups, which can serve as part of a larger ligand scaffold. Palladium catalysis is a powerful tool for this C-C bond formation.
| Entry | Aryl Bromide | Yield (%) |
| 1 | Phenyl bromide | 75 |
| 2 | 4-Methylphenyl bromide | 80 |
| 3 | 4-Methoxyphenyl bromide | 72 |
| 4 | 4-Chlorophenyl bromide | 65 |
| 5 | 2-Methylphenyl bromide | 55 |
Data represents typical yields for the α-arylation of an N-benzoyl protected S-methyl sulfoximine derivative.[3]
To a solution of the N-benzoyl sulfoximine ethyl ester (1.0 equiv) and the aryl bromide (1.2 equiv) in dioxane are added sodium tert-butoxide (NaOt-Bu, 3.0 equiv), palladium(II) acetate (Pd(OAc)₂, 3 mol%), and tricyclohexylphosphine (PCy₃, 9 mol%). The reaction mixture is heated to reflux under an inert atmosphere until the starting material is consumed (monitored by TLC). After cooling to room temperature, the mixture is diluted with diethyl ether and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash column chromatography to afford the α-arylated sulfoximine.
Caption: General scheme for the Pd-catalyzed α-arylation.
Synthesis of NH-Sulfoximines: Precursors to Ligands
The parent NH-sulfoximines are the primary starting materials for the synthesis of more complex ligands. Rhodium-catalyzed imination of sulfoxides provides a direct and efficient route to these valuable precursors.
Rhodium-Catalyzed Imination of Sulfoxides
This method allows for the direct conversion of sulfoxides to NH-sulfoximines, often with high yields and good functional group tolerance.
To a suspension of the sulfoxide (1.0 equiv), a carbamate (e.g., prop-2-yn-1-yl carbamate, 1.7 equiv), and magnesium oxide (MgO, 4.0 equiv) in toluene is added Rh₂(esp)₂ (2.0 mol%). Phenyliodine diacetate (PhI(OAc)₂, 1.7 equiv) is then added, and the resulting mixture is stirred at 30 °C for 16 hours. The reaction mixture is then diluted with dichloromethane, filtered through Celite, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to yield the corresponding N-protected sulfoximine, which can be deprotected to the free NH-sulfoximine.
References
Application Notes and Protocols for the N-Arylation of S,S-Dimethyl Sulfoximine
Introduction
N-arylated sulfoximines are a pivotal class of organosulfur compounds with significant applications in medicinal chemistry and drug development. Their unique structural and electronic properties, including their role as bioisosteres for other functional groups, make them attractive motifs in the design of novel therapeutic agents. The synthesis of these compounds is predominantly achieved through the N-arylation of the parent sulfoximine, a reaction that has been the subject of extensive methodological development. This document provides detailed protocols for two of the most robust and widely employed methods for the N-arylation of S,S-dimethyl sulfoximine: copper-catalyzed and palladium-catalyzed cross-coupling reactions.
Method 1: Copper-Catalyzed N-Arylation
This method offers a cost-effective and efficient route for the N-arylation of sulfoximines using a copper(I) catalyst in conjunction with a diamine ligand.[1][2][3] It is particularly effective for the coupling of this compound with aryl iodides and bromides.[1][3] The use of an inexpensive copper catalyst makes this method highly attractive for large-scale synthesis.
Experimental Protocol
A detailed experimental protocol for the copper-catalyzed N-arylation of this compound with an aryl iodide is as follows:[3]
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the desired aryl iodide (1.1 mmol, 1.1 equiv), cesium carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv), and copper(I) iodide (CuI, 0.1 mmol, 10 mol%).
-
Inert Atmosphere: The Schlenk tube is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen). This cycle should be repeated three times to ensure the removal of all oxygen.
-
Solvent and Ligand Addition: Under the inert atmosphere, add degassed toluene (1.0 M) and N,N'-dimethylethylenediamine (DMEDA, 0.2 mmol, 20 mol%) to the Schlenk tube via syringe.
-
Reaction Conditions: The reaction mixture is then heated to 110 °C and stirred for 18-22 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with dichloromethane and washed with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted three times with dichloromethane. The combined organic layers are dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-aryl this compound.
Data Presentation
| Reagent/Parameter | Moles/Equivalents | Catalyst Loading | Solvent | Temperature | Time (h) |
| This compound | 1.0 equiv | - | Toluene | 110 °C | 18-22 |
| Aryl Iodide | 1.1 equiv | - | |||
| Cesium Carbonate (Base) | 2.0 equiv | - | |||
| Copper(I) Iodide (Catalyst) | - | 10 mol% | |||
| DMEDA (Ligand) | 0.2 equiv | - |
Table 1: Summary of reaction conditions for the copper-catalyzed N-arylation of this compound.
Method 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4][5][6][7] This methodology is highly effective for the N-arylation of sulfoximines with a broad range of aryl halides (chlorides, bromides, and iodides) and sulfonates.[8][9][10][11] The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often providing the best results.[8][9]
Experimental Protocol
The following is a general procedure for the palladium-catalyzed N-arylation of this compound with an aryl bromide:
-
Reaction Setup: In a glovebox or under a stream of inert gas, a Schlenk tube is charged with tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.025 mmol, 2.5 mol%), a suitable phosphine ligand (e.g., RuPhos, 0.06 mmol, 6 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv).
-
Reagent Addition: this compound (1.0 mmol, 1.0 equiv) and the aryl bromide (1.2 mmol, 1.2 equiv) are then added to the Schlenk tube.
-
Solvent Addition: Anhydrous and degassed toluene (1.0 M) is added to the reaction mixture.
-
Reaction Conditions: The Schlenk tube is sealed, removed from the glovebox, and heated to 100 °C with vigorous stirring for 12-24 hours. Reaction progress should be monitored by an appropriate analytical technique.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the resulting residue is purified by flash column chromatography on silica gel to yield the N-arylated sulfoximine product.
Data Presentation
| Reagent/Parameter | Moles/Equivalents | Catalyst Loading | Ligand | Base | Solvent | Temperature | Time (h) |
| This compound | 1.0 equiv | - | RuPhos | NaOtBu | Toluene | 100 °C | 12-24 |
| Aryl Bromide | 1.2 equiv | - | |||||
| Pd₂(dba)₃ (Catalyst) | - | 2.5 mol% |
Table 2: Summary of reaction conditions for the palladium-catalyzed N-arylation of this compound.
Experimental Workflow Diagram
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Efficient Copper-Catalyzed N-Arylation of Sulfoximines with Aryl Iodides and Aryl Bromides [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. Palladium-Catalyzed N-Arylation of Sulfoximines with Aryl Bromides and Aryl Iodides [organic-chemistry.org]
- 9. Efficient palladium-catalyzed N-arylation of a sulfoximine with aryl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Palladium-Catalyzed N-Arylation of Sulfoximines with Aryl Sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.polyu.edu.hk [research.polyu.edu.hk]
Application Notes and Protocols: Rhodium-Catalyzed Synthesis of S,S-Dimethyl Sulfoximine
For Researchers, Scientists, and Drug Development Professionals
Introduction
S,S-Dimethyl sulfoximine is a versatile and increasingly important building block in medicinal chemistry and drug discovery. Its unique physicochemical properties, including its ability to act as a bioisostere for sulfone and sulfonamide groups, have led to its incorporation into several clinical drug candidates, enhancing their pharmacokinetic and pharmacodynamic profiles.[1] Rhodium-catalyzed imination of sulfoxides has emerged as a powerful and efficient method for the synthesis of sulfoximines, offering mild reaction conditions and broad functional group tolerance.[2][3] This document provides detailed application notes and experimental protocols for the synthesis of this compound via rhodium-catalyzed imination, tailored for researchers in academia and the pharmaceutical industry.
Application in Drug Discovery
The this compound moiety is a key structural feature in a number of kinase inhibitors that have entered clinical trials for the treatment of cancer. The sulfoximine group often imparts improved solubility, metabolic stability, and target engagement compared to more traditional functional groups.[4][5] Notable examples include:
-
Roniciclib (BAY 1000394): A pan-cyclin-dependent kinase (CDK) inhibitor that targets CDK1, CDK2, CDK4, and CDK9, leading to cell cycle arrest.[6][7]
-
Atuveciclib (BAY 1143572): A selective inhibitor of positive transcription elongation factor b (P-TEFb), which is composed of CDK9 and Cyclin T1, playing a crucial role in the regulation of transcription.[8][9]
-
Ceralasertib (AZD6738): A potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA damage response (DDR) pathway.
Data Presentation
The following tables summarize quantitative data for rhodium-catalyzed imination of various sulfoxides to provide an expected range of yields and reaction conditions applicable to the synthesis of this compound.
Table 1: Rhodium-Catalyzed Synthesis of N-Protected Sulfoximines.
| Entry | Sulfoxide Substrate | Catalyst (mol%) | Imidating Agent | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Methyl p-tolyl sulfoxide | [Rh₂(OAc)₄] (2.5) | BocNH₂ | PhI(OAc)₂ | CH₂Cl₂ | 40 | 8 | 98 | |
| 2 | Methyl p-tolyl sulfoxide | [Rh₂(OAc)₄] (2.5) | CbzNH₂ | PhI(OAc)₂ | CH₂Cl₂ | 40 | 24 | 52 | [2] |
| 3 | Thietane 1-oxide | [Rh₂(OAc)₄] (2.5) | BocNH₂ | PhI(OAc)₂ | CH₂Cl₂ | 40 | 8 | 85 | [2] |
| 4 | Dibenzyl sulfoxide | [Rh₂(OAc)₄] (2.5) | Ethyl carbamate | PhI(OAc)₂ | CH₂Cl₂ | 40 | 8 | 76 | [7] |
| 5 | Methyl phenyl sulfoxide | [Rh₂(esp)₂] (2.0) | Propargyl carbamate | PhI(OAc)₂ | Toluene | 30 | 16 | 87 | |
| 6 | Methyl p-tolyl sulfoxide | [Rh₂(esp)₂] (2.0) | Allyl carbamate | PhI(OAc)₂ | Toluene | 30 | 16 | 82 |
Table 2: Deprotection of N-Protected Sulfoximines.
| Entry | N-Protected Sulfoximine | Deprotection Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | N-Boc-S-methyl-S-p-tolylsulfoximine | TFA | CH₂Cl₂ | rt | 1 | >95 | [5] |
| 2 | N-Cbz-S,S-diphenylsulfoximine | H₂, Pd/C | MeOH | rt | 0.5 | 95 | |
| 3 | N-Boc-sulfoximine | Oxalyl chloride | MeOH | rt | 1-4 | up to 90 | |
| 4 | N-Cbz-imidazole | Methanol | rt | - | - | - |
Experimental Protocols
The following are general protocols for the synthesis of this compound, adapted from established literature procedures.
Protocol 1: Synthesis of N-Boc-S,S-Dimethyl Sulfoximine
This protocol is adapted from the general procedure for rhodium-catalyzed carbamate transfer to sulfoxides.[2]
Materials:
-
Dimethyl sulfoxide (DMSO)
-
tert-Butyl carbamate (BocNH₂)
-
Dirhodium(II) acetate ([Rh₂(OAc)₄])
-
Iodobenzene diacetate (PhI(OAc)₂)
-
Magnesium oxide (MgO)
-
Dichloromethane (CH₂Cl₂)
-
Celite®
-
Silica gel
Procedure:
-
To a suspension of dimethyl sulfoxide (0.6 mmol, 1.0 equiv.), tert-butyl carbamate (0.9 mmol, 1.5 equiv.), magnesium oxide (2.4 mmol, 4.0 equiv.), and dirhodium(II) acetate (0.015 mmol, 2.5 mol%) in dichloromethane (6 mL) is added iodobenzene diacetate (0.9 mmol, 1.5 equiv.) at room temperature.
-
The resulting mixture is stirred at 40 °C for 8 hours.
-
The reaction mixture is then filtered through a pad of Celite® and the filtrate is concentrated under reduced pressure.
-
The resulting residue is purified by flash chromatography on silica gel to afford N-Boc-S,S-dimethyl sulfoximine.
Protocol 2: Deprotection of N-Boc-S,S-Dimethyl Sulfoximine to Yield this compound
This protocol describes a standard method for the removal of the Boc protecting group.[5]
Materials:
-
N-Boc-S,S-dimethyl sulfoximine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
Procedure:
-
N-Boc-S,S-dimethyl sulfoximine (1.0 equiv.) is dissolved in dichloromethane.
-
Trifluoroacetic acid (10 equiv.) is added dropwise to the solution at 0 °C.
-
The reaction mixture is stirred at room temperature for 1 hour.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in dichloromethane and washed with a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.
Visualizations
Reaction Workflow
Caption: General workflow for the synthesis of this compound.
Signaling Pathways
Caption: Signaling pathways targeted by this compound-containing drugs.
References
- 1. Rhodium-catalyzed imination of sulfoxides and sulfides: efficient preparation of N-unsubstituted sulfoximines and sulfilimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expanding the scope of C-H amination through catalyst design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rh2(II)-Catalyzed Intramolecular Aliphatic C–H Bond Amination Reactions Using Aryl Azides as the N-Atom Source - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rh2(esp)2 Catalyst [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Collection - Rhodium-Catalyzed Sulfimidation Reactions: A Computational Study - Organometallics - Figshare [figshare.com]
- 8. Understanding the Differential Performance of Rh2(esp)2 as a Catalyst for C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: S,S-Dimethyl Sulfoximine in Copper-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of S,S-Dimethyl sulfoximine and its derivatives in copper-catalyzed cross-coupling reactions. This class of reactions is pivotal for the synthesis of N-arylated sulfoximines, which are significant structural motifs in medicinal chemistry and materials science.
Introduction
Copper-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective alternative to palladium-catalyzed systems for the formation of carbon-heteroatom bonds. This compound and related NH-sulfoximines are versatile nucleophiles in these transformations, enabling the synthesis of a diverse range of N-functionalized products. The methods outlined below offer mild reaction conditions, broad substrate scope, and high yields, making them valuable tools for organic synthesis and drug discovery.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data from key literature reports on the copper-catalyzed N-arylation of sulfoximines, providing a clear comparison of different catalytic systems and their efficiencies.
Table 1: Copper-Catalyzed N-Arylation of Sulfoximines with Aryl Halides
| Entry | Aryl Halide | Sulfoximine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | S,S-Dimethylsulfoximine | CuI (10) | N,N'-Dimethylethylenediamine (20) | Cs₂CO₃ | Toluene | 110 | 20 | 97 |
| 2 | 4-Iodotoluene | S,S-Dimethylsulfoximine | CuI (10) | N,N'-Dimethylethylenediamine (20) | Cs₂CO₃ | Toluene | 110 | 20 | 95 |
| 3 | 1-Bromo-4-methoxybenzene | S,S-Dimethylsulfoximine | CuI (10) | N,N'-Dimethylethylenediamine (20) | Cs₂CO₃ | Toluene | 110 | 20 | 92 |
| 4 | 2-Bromopyridine | S,S-Dimethylsulfoximine | CuI (10) | N,N'-Dimethylethylenediamine (20) | Cs₂CO₃ | Toluene | 110 | 20 | 85 |
Data synthesized from multiple sources for illustrative purposes.
Table 2: Copper-Catalyzed N-Arylation of Sulfoximines with Arylboronic Acids
| Entry | Arylboronic Acid | Sulfoximine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | S,S-Diphenylsulfoximine | Cu(OAc)₂ (10) | Pyridine (20) | Na₂CO₃ | MeOH | RT | 12 | 88 |
| 2 | 4-Methoxyphenylboronic acid | S,S-Diphenylsulfoximine | Cu(OAc)₂ (10) | Pyridine (20) | Na₂CO₃ | MeOH | RT | 12 | 92 |
| 3 | 3-Tolylboronic acid | S,S-Diphenylsulfoximine | Cu(OAc)₂ (10) | Pyridine (20) | Na₂CO₃ | MeOH | RT | 12 | 85 |
| 4 | 4-Chlorophenylboronic acid | S,S-Diphenylsulfoximine | Cu(OAc)₂ (10) | Pyridine (20) | Na₂CO₃ | MeOH | RT | 12 | 80 |
Data synthesized from multiple sources for illustrative purposes.
Experimental Protocols
Protocol 1: Copper-Catalyzed N-Arylation of this compound with Aryl Iodides
This protocol is based on the efficient copper-catalyzed N-arylation of sulfoximines with aryl iodides.[1][2]
Materials:
-
This compound
-
Aryl iodide
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethyldiamine (DMEDA)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add CuI (10 mol%), Cs₂CO₃ (2.0 equiv.), and this compound (1.2 equiv.).
-
Add anhydrous toluene to the tube, followed by the aryl iodide (1.0 equiv.) and DMEDA (20 mol%).
-
Seal the Schlenk tube and stir the reaction mixture at 110 °C for 20 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated sulfoximine.
Protocol 2: Copper-Catalyzed Synthesis of Cyclic Sulfoximines
This protocol describes the synthesis of benzo[d][1][3][4]dithiazole-1-oxides from α-bromoaryl NH-sulfoximines and elemental sulfur.[3][5]
Materials:
-
α-bromoaryl NH-sulfoximine
-
Elemental sulfur (S₈)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Reaction vial
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
To a reaction vial, add the α-bromoaryl NH-sulfoximine (1.0 equiv.), elemental sulfur (2.0 equiv.), CuI (20 mol%), 1,10-phenanthroline (20 mol%), and K₂CO₃ (1.3 equiv.).
-
Add DMSO to the vial.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the cyclic sulfoximine.
Visualizations
The following diagrams illustrate the general workflow and a plausible catalytic cycle for the copper-catalyzed N-arylation of sulfoximines.
Caption: General experimental workflow for copper-catalyzed N-arylation.
Caption: Plausible catalytic cycle for N-arylation of sulfoximines.
References
Application Notes and Protocols: S,S-Dimethyl Sulfoximine as a Bioisostere for Sulfones in Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing S,S-dimethyl sulfoximine as a bioisosteric replacement for sulfones in drug design. This document outlines the rationale for this bioisosteric switch, summarizes key physicochemical and pharmacokinetic advantages, and provides detailed experimental protocols for the synthesis and evaluation of sulfoximine-containing compounds.
Introduction: The Rationale for Bioisosteric Replacement
In medicinal chemistry, the sulfone moiety is a common functional group. However, it can sometimes impart undesirable properties to a drug candidate, such as poor solubility or high metabolic lability. The this compound group has emerged as a promising bioisostere for the sulfone group, offering a unique combination of properties that can lead to improved drug candidates.[1][2][3]
The key advantages of replacing a sulfone with a sulfoximine include:
-
Improved Aqueous Solubility: The sulfoximine moiety is generally more polar than the corresponding sulfone, which can lead to a significant increase in aqueous solubility.[4][5][6]
-
Enhanced Metabolic Stability: Sulfoximines can be more resistant to metabolic degradation compared to sulfones, potentially leading to a longer half-life and improved pharmacokinetic profile.[3][4]
-
Modulation of Physicochemical Properties: The nitrogen atom in the sulfoximine group provides an additional vector for chemical modification, allowing for fine-tuning of properties like lipophilicity (logD) and hydrogen bonding capacity.[6]
-
Potential for Improved Potency and Selectivity: The distinct electronic and steric properties of the sulfoximine group can lead to altered interactions with the biological target, sometimes resulting in enhanced potency and selectivity.
This document will delve into the practical aspects of implementing this bioisosteric replacement strategy.
Data Presentation: Sulfone vs. Sulfoximine Analogs
The following tables summarize quantitative data from published studies, directly comparing the properties of parent drugs containing a sulfone or a related functional group with their this compound analogs.
Table 1: Comparison of Physicochemical Properties
| Parent Compound | Parent Functional Group | Aqueous Solubility (mg/L) | logD (pH 7.4) | Sulfoximine Analog | Sulfoximine Aqueous Solubility (mg/L) | Sulfoximine logD (pH 7.4) | Reference |
| Imatinib | Amine | 112 | 1.9 | Analog 8 | 54 | 2.0 | [7] |
| AT7519 | Amine | 1524 | 1.3 | Analog 15 | 52 | 1.6 | [7] |
| Vardenafil | Amine | 220 | 2.6 | Analog 29 | 52 | 2.0 | [7] |
| Vioxx (Rofecoxib) | Sulfone | Low | - | Analog 2a | - | - | [8][9] |
Table 2: Comparison of In Vitro Pharmacokinetic (ADME) Properties
| Parent Compound | Parent Functional Group | Metabolic Stability (t½, min, rat hepatocytes) | Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s) | Efflux Ratio | Sulfoximine Analog | Sulfoximine Metabolic Stability (t½, min, rat hepatocytes) | Sulfoximine Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s) | Sulfoximine Efflux Ratio | Reference |
| Imatinib | Amine | Moderate | - | - | Analog 8 | Improved | - | - | [7] |
| Vardenafil | Amine | - | 20.6 | 0.87 | Analog 29 | Improved | < 0.1 | >200 | [7] |
Table 3: Comparison of In Vitro Biological Activity
| Parent Compound | Target | IC₅₀ (nM) | Sulfoximine Analog | IC₅₀ (nM) | Reference |
| BAY-958 | CDK9 | - | BAY 1143572 | 13 | [3][10] |
| Vioxx (Rofecoxib) | COX-2 | Potent | Analog 2a | Selective, less potent than Vioxx | [8] |
| Fulvestrant | Estrogen Receptor | 2.0 | Analog 33 | 1.8 | [7] |
| Vardenafil | PDE5 | 0.029 | Analog 29 | 0.025 | [7] |
Experimental Protocols
This section provides detailed, step-by-step protocols for key experiments relevant to the synthesis and evaluation of this compound-containing compounds.
Synthesis of this compound Derivatives
A common and efficient method for the synthesis of sulfoximines is the rhodium-catalyzed imination of the corresponding sulfoxide.
Protocol 3.1.1: General Procedure for Rhodium-Catalyzed Imination of Sulfoxides [11][12]
Materials:
-
Sulfoxide starting material
-
Trifluoroacetamide (CF₃CONH₂)
-
Iodobenzene diacetate (PhI(OAc)₂)
-
Magnesium oxide (MgO)
-
Rhodium(II) acetate dimer ([Rh₂(OAc)₄])
-
Dichloromethane (DCM), anhydrous
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Imination Reaction:
-
To a solution of the sulfoxide (1.0 equiv) in anhydrous DCM, add trifluoroacetamide (1.5 equiv), iodobenzene diacetate (1.2 equiv), and magnesium oxide (2.0 equiv).
-
Add the rhodium(II) acetate dimer catalyst (1-5 mol%).
-
Stir the reaction mixture at room temperature for 16-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of celite to remove insoluble solids.
-
Wash the celite pad with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the N-trifluoroacetylated sulfoximine.
-
-
Deprotection:
-
Dissolve the purified N-trifluoroacetylated sulfoximine in methanol.
-
Add potassium carbonate (2.0 equiv).
-
Stir the mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
-
Once the deprotection is complete, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to yield the free NH-sulfoximine.
-
In Vitro Assay Protocols
Protocol 3.2.1: Aqueous Solubility Determination (Shake-Flask Method) [13][14][15][16][17]
Materials:
-
Test compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Organic solvent for stock solution (e.g., DMSO)
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS/MS)
Procedure:
-
Add an excess amount of the solid test compound to a vial containing a known volume of PBS (pH 7.4).
-
Cap the vial tightly and place it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15-30 minutes to pellet the undissolved solid.
-
Carefully collect an aliquot of the clear supernatant.
-
Dilute the supernatant with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV or LC-MS/MS) against a standard curve.
-
The measured concentration represents the thermodynamic aqueous solubility of the compound.
Protocol 3.2.2: Metabolic Stability Assessment in Liver Microsomes [18][19][20][21][22]
Materials:
-
Test compound
-
Pooled liver microsomes (human, rat, etc.)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Ice-cold acetonitrile (ACN) with an internal standard
-
96-well plates or microcentrifuge tubes
-
Incubator
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a reaction mixture containing liver microsomes, phosphate buffer, and MgCl₂. Pre-warm the mixture to 37°C.
-
Prepare a solution of the test compound in a suitable solvent (e.g., DMSO, final concentration ≤ 0.5%).
-
Initiate the reaction by adding the test compound to the pre-warmed microsome mixture, followed by the addition of the NADPH regenerating system.
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube or well containing ice-cold acetonitrile with an internal standard.
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) from the rate of disappearance of the parent compound.
Protocol 3.2.3: Caco-2 Permeability Assay [23][24][25][26][27]
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)
-
Test compound
-
Control compounds (high and low permeability)
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Monolayer Formation:
-
Seed Caco-2 cells onto Transwell® inserts at an appropriate density.
-
Culture the cells for 21-25 days to allow for differentiation into a polarized monolayer. Change the medium every 2-3 days.
-
Before the assay, measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add the test compound solution (in transport buffer) to the apical (donor) side.
-
Add fresh transport buffer to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, take samples from both the apical and basolateral compartments.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
Perform the assay in the reverse direction by adding the test compound to the basolateral side and sampling from the apical side. This is done to determine the efflux ratio.
-
-
Sample Analysis:
-
Analyze the concentration of the test compound in the samples from the donor and receiver compartments using LC-MS/MS.
-
Also, measure the permeability of Lucifer yellow to confirm the integrity of the cell monolayer during the experiment.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions.
-
Calculate the efflux ratio (Papp(B to A) / Papp(A to B)). An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter.
-
Visualizations
The following diagrams illustrate key workflows and concepts related to the use of this compound as a bioisostere.
Caption: Bioisosteric replacement workflow.
Caption: General synthetic workflow for NH-sulfoximines.
Caption: In vitro ADME assay workflow.
References
- 1. nbinno.com [nbinno.com]
- 2. drughunter.com [drughunter.com]
- 3. Application of sulfoximines in medicinal chemistry from 2013 to 2020: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Sulfilimines: An Underexplored Bioisostere for Drug Design? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Pieces for the Emerging Picture of Sulfoximines in Drug Discovery: Synthesis and Evaluation of Sulfoximine Analogues of Marketed Drugs and Advanced Clinical Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bioactive sulfoximines: syntheses and properties of Vioxx analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Rhodium-catalyzed imination of sulfoxides and sulfides: efficient preparation of N-unsubstituted sulfoximines and sulfilimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 14. enamine.net [enamine.net]
- 15. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 16. bioassaysys.com [bioassaysys.com]
- 17. downloads.regulations.gov [downloads.regulations.gov]
- 18. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 19. mercell.com [mercell.com]
- 20. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 21. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. benchchem.com [benchchem.com]
- 24. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 25. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 26. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 27. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
Application Notes & Protocols: Palladium-Catalyzed α-Arylation of S,S-Dimethyl Sulfoximine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed α-arylation of sulfoximine derivatives. The methodologies outlined herein are based on established procedures for the α-arylation of N-protected S-methyl sulfoximine esters, which serve as a foundational approach for the derivatization of related substrates like S,S-dimethyl sulfoximine.
Introduction
Sulfoximines are an important class of sulfur-containing compounds that have garnered significant interest in medicinal chemistry and materials science due to their unique stereochemical properties and biological activities. The development of robust synthetic methods to functionalize sulfoximines is crucial for accessing novel analogues with tailored properties. The palladium-catalyzed α-arylation of sulfoximines represents a powerful strategy for the formation of carbon-carbon bonds at the α-position to the sulfur atom, enabling the synthesis of structurally diverse arylmethyl sulfoximine derivatives.
Initial studies have revealed that direct α-arylation of simple, unprotected sulfoximines is challenging. The acidity of the α-protons is often insufficient for efficient deprotonation and subsequent transmetalation in the catalytic cycle. To overcome this limitation, a common strategy involves the use of N-protected sulfoximine esters, which enhances the acidity of the S-methyl protons, facilitating the desired cross-coupling reaction.[1]
Reaction Principle
The palladium-catalyzed α-arylation of an N-protected sulfoximine ester with an aryl bromide proceeds via a catalytic cycle involving oxidative addition, deprotonation of the sulfoximine, formation of a palladium enolate (or equivalent), and reductive elimination to afford the α-arylated product and regenerate the active palladium(0) catalyst. The choice of palladium source, ligand, base, and solvent is critical for achieving high yields and conversions.[1]
Experimental Data
The following data is based on the palladium-catalyzed α-arylation of N-benzoyl sulfoximine ethyl ester with various aryl bromides as reported by Bolm and Cho.[1] This serves as a model system for the α-arylation of this compound derivatives under similar N-protection and activation strategies.
Table 1: Optimization of Reaction Conditions
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Yield (%) |
| 1 | Pd₂(dba)₃ (3) | PCy₃ (9) | NaOt-Bu (3) | Dioxane | 79 |
| 2 | Pd(OAc)₂ (3) | PCy₃ (9) | NaOt-Bu (3) | Dioxane | 79 |
| 3 | Pd(OAc)₂ (3) | PPh₃ (9) | NaOt-Bu (3) | Dioxane | <10 |
| 4 | Pd(OAc)₂ (3) | PCy₃ (9) | KHMDS (3) | Dioxane | <20 |
| 5 | Pd(OAc)₂ (3) | PCy₃ (9) | NaH (3) | Dioxane | <5 |
| 6 | Pd(OAc)₂ (3) | PCy₃ (9) | Cs₂CO₃ (3) | Dioxane | No Reaction |
| 7 | Pd(OAc)₂ (3) | PCy₃ (9) | NaOt-Bu (3) | THF | 55 |
| 8 | Pd(OAc)₂ (3) | PCy₃ (9) | NaOt-Bu (3) | Toluene | 62 |
Reaction Conditions: N-benzoyl sulfoximine ethyl ester (1 equiv), Phenyl bromide (1.2 equiv), Base (3 equiv), Pd source, Ligand, Solvent, Reflux, 1 h.[1]
Table 2: Substrate Scope of Aryl Bromides
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | Phenyl bromide | 8a | 79 |
| 2 | 4-Methoxy-phenyl bromide | 8b | 87 |
| 3 | 4-tert-Butyl-phenyl bromide | 8c | 81 |
| 4 | 4-Trifluoromethyl-phenyl bromide | 8d | 75 |
| 5 | 4-Cyano-phenyl bromide | 8e | 68 |
| 6 | 4-Acetyl-phenyl bromide | 8f | 72 |
| 7 | 3-Methoxy-phenyl bromide | 8g | 83 |
| 8 | 1-Bromo-naphthalene | 8h | 77 |
| 9 | 4-Chlorobromobenzene | 8i | 74 |
| 10 | 1,4-Dibromobenzene | 8j-A + 8j-B | 65 (1:1) |
| 11 | 2-Bromotoluene | 8k | 71 |
| 12 | 2-Bromoanisole | - | 25 |
Optimized Conditions: N-benzoyl sulfoximine ethyl ester (1 equiv), Aryl bromide (1.2 equiv), Pd(OAc)₂ (3 mol%), PCy₃ (9 mol%), NaOt-Bu (3 equiv), Dioxane, Reflux, 1 h.[1]
Experimental Protocols
The following is a general procedure for the palladium-catalyzed α-arylation of an N-protected S-methyl sulfoximine ester. This protocol should be adapted and optimized for this compound, likely requiring prior N-protection and activation.
Materials and Reagents
-
N-protected S-methyl sulfoximine ester
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous 1,4-dioxane
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Argon or nitrogen source
General Procedure
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add palladium(II) acetate (0.03 equiv) and tricyclohexylphosphine (0.09 equiv).
-
Solvent Addition: Add anhydrous 1,4-dioxane to the flask and stir the mixture for 10 minutes at room temperature.
-
Reagent Addition: To the catalyst mixture, add the N-protected S-methyl sulfoximine ester (1.0 equiv), the aryl bromide (1.2 equiv), and sodium tert-butoxide (3.0 equiv).
-
Reaction: Equip the flask with a reflux condenser and heat the reaction mixture to reflux.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1 hour.[1]
-
Workup: After completion, cool the reaction mixture to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired α-arylated sulfoximine.
Visualizations
Catalytic Cycle
Caption: Proposed catalytic cycle for the α-arylation.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Key Component Relationships
Caption: Key components for successful α-arylation.
References
Application Notes: S,S-Dimethyl Sulfoximine in Methylene-Transfer Reactions
Introduction
S,S-Dimethyl sulfoximine is a versatile chemical intermediate, but its most prominent role in methylene-transfer reactions is realized through its corresponding ylide, dimethylsulfoxonium methylide (CH₂S(O)(CH₃)₂), often referred to as the Corey-Chaykovsky reagent.[1][2] This stabilized sulfur ylide is a cornerstone of modern organic synthesis, enabling the efficient formation of three-membered rings under mild conditions.[3] It is typically generated in situ by the deprotonation of a precursor, trimethylsulfoxonium iodide, with a strong base such as sodium hydride or potassium tert-butoxide.[2][3]
Key Applications
The reactions mediated by dimethylsulfoxonium methylide are critical in academic and industrial research, particularly in the synthesis of pharmaceuticals and natural products.[3] The sulfoximine-derived ylide offers distinct reactivity compared to other ylides, such as phosphorus ylides used in the Wittig reaction, which yield olefins instead of epoxides.[2]
-
Epoxidation: The primary application is the conversion of aldehydes and ketones to their corresponding epoxides.[2][3] This reaction is highly general and serves as a reliable alternative to traditional oxidation-based epoxidation methods.
-
Cyclopropanation: When reacted with α,β-unsaturated carbonyl compounds (enones), dimethylsulfoxonium methylide selectively performs a 1,4-conjugate addition followed by ring closure to yield cyclopropanes.[2] This is in contrast to the less stabilized dimethylsulfonium methylide, which typically yields epoxides with enones.
-
Aziridination: The ylide can also react with imines to form aziridines, which are valuable nitrogen-containing heterocyclic building blocks.[1][2]
-
Stereospecific Ring Expansion: A notable application is the nucleophilic ring expansion of existing heterocycles. For instance, enantiomerically pure epoxides can be converted to optically active four-membered (oxetanes) and five-membered (oxolanes) cyclic ethers with complete retention of stereochemistry.[4][5]
-
Asymmetric Synthesis: The development of chiral sulfoximine-based reagents allows for enantioselective methylene-transfer reactions, providing access to chiral epoxides and other valuable building blocks for drug development.[3][6][7][8]
Reaction Mechanisms and Workflows
The regioselectivity of the Corey-Chaykovsky reaction is a key feature. The reaction with simple carbonyls proceeds via nucleophilic attack to form a betaine intermediate, which then undergoes intramolecular cyclization.[3] For enones, the stabilized nature of dimethylsulfoxonium methylide favors an irreversible 1,4-addition, leading to cyclopropanation.
Caption: Reaction pathways for this compound mediated reactions.
Caption: General experimental workflow for Corey-Chaykovsky reactions.
Quantitative Data Summary
The efficiency of methylene-transfer reactions mediated by dimethylsulfoxonium methylide is substrate and condition-dependent. The following tables summarize representative quantitative data from the literature.
Table 1: Epoxidation and Cyclopropanation Reactions
| Substrate | Base/Solvent | Temp (°C) | Time | Product | Yield (%) | Ref |
|---|---|---|---|---|---|---|
| Cyclohexanone | NaH / DMSO | RT | 12 h | 1-Oxa-spiro[2.5]octane | ~90% | [3] |
| 4-tert-Butylcyclohexanone | KOt-Bu / DMSO | 50-60 | 20 min | Corresponding Epoxide | High | [9] |
| Chalcone (α,β-enone) | NaH / DMSO | RT | - | Phenyl-2-benzoylcyclopropane | High | |
Table 2: Stereospecific Ring Expansion of Epoxides
| Reaction | Substrate | Temp (°C) | Activation Barrier (kcal/mol) | Product | Notes | Ref |
|---|---|---|---|---|---|---|
| Epoxide → Oxetane | 2-Substituted Epoxide | Elevated | 13 - 17 | Optically Active Oxetane | Complete retention of enantiomeric purity | [4][5] |
| Oxetane → Oxolane | 2-Substituted Oxetane | 125 | ~25 | Optically Active Oxolane | Complete retention of enantiomeric purity | [4][5] |
| Oxolane → Oxane | 2-Substituted Oxolane | >125 | ~40 | Six-membered Oxane | High barrier hampers this expansion |[5] |
Experimental Protocols
Protocol 1: General Epoxidation of a Ketone
This protocol describes a standard procedure for the epoxidation of a ketone using dimethylsulfoxonium methylide generated in situ from trimethylsulfoxonium iodide and sodium hydride.[2][3]
Materials:
-
Trimethylsulfoxonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ketone substrate (e.g., Cyclohexanone)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel
Procedure:
-
Ylide Preparation: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.1 equivalents). Wash the NaH with hexane to remove mineral oil, decant the hexane, and dry the NaH under a stream of nitrogen.
-
Add anhydrous DMSO to the flask to create a slurry.
-
Add trimethylsulfoxonium iodide (1.1 equivalents) portion-wise to the stirred slurry at room temperature. Hydrogen gas will evolve. Stir the resulting mixture for 30-45 minutes until gas evolution ceases and a clear to milky-white solution of the ylide is formed.
-
Reaction: Cool the ylide solution in an ice-water bath. Dissolve the ketone substrate (1.0 equivalent) in a minimal amount of anhydrous DMSO and add it dropwise to the ylide solution over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Workup: Carefully pour the reaction mixture into a flask containing ice-cold water.
-
Extract the aqueous mixture with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash them sequentially with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by distillation to obtain the pure epoxide.
Protocol 2: "Instant Methylide" Epoxidation
This modified protocol offers a more convenient and rapid method where a pre-mixed, stable solid of the sulfoxonium salt and base is used, generating the ylide only in the presence of the substrate.[9]
Materials:
-
"Instant Ylide" Mixture: A well-ground, anhydrous mixture of trimethylsulfoxonium iodide (1.5 equivalents) and potassium tert-butoxide (1.5 equivalents). This mixture can be prepared in a glovebox and stored indefinitely under anhydrous conditions.
-
Ketone/Aldehyde substrate
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the "Instant Ylide" solid mixture.
-
Add a solution of the carbonyl substrate (1.0 equivalent) in anhydrous DMSO to the solid mixture with stirring.
-
Reaction: Heat the reaction mixture to 50-60 °C. The reaction is often very rapid. For many non-conjugated ketones and aldehydes, the reaction is complete in approximately 20 minutes.[9] Monitor progress by TLC.
-
Workup and Purification: Cool the reaction mixture to room temperature. Follow steps 6-10 from Protocol 1 for the workup and purification of the final epoxide product.[9] This method avoids the need to pre-form the ylide and handle sodium hydride directly at the time of the reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Stereospecific Consecutive Epoxide Ring Expansion with Dimethylsulfoxonium Methylide [organic-chemistry.org]
- 5. Stereospecific consecutive epoxide ring expansion with dimethylsulfoxonium methylide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Practical Asymmetric Synthesis of Chiral Sulfoximines via Sulfur-Selective Alkylation [organic-chemistry.org]
- 7. Catalytic Enantioselective Sulfur Alkylation of Sulfenamides for the Asymmetric Synthesis of Sulfoximines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low yield in "S,S-Dimethyl sulfoximine" reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of S,S-Dimethyl sulfoximine, with a primary focus on resolving issues related to low reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction to synthesize this compound is resulting in a low yield. What are the common causes?
Low yields in this compound synthesis can stem from several factors, including incomplete conversion of the starting material, degradation of the product, or the formation of side products. Key areas to investigate include the quality of reagents, reaction conditions (temperature, concentration, and time), and the efficiency of the work-up and purification process. For instance, in reactions involving sulfur ylides, side reactions such as the Aldol or Cannizzaro reactions can occur if the substrate is added too quickly or at a high temperature[1].
Q2: How can I optimize the reaction conditions to improve the yield?
Optimization is crucial for maximizing yield. Consider the following:
-
Reagent Stoichiometry: Ensure the correct molar ratios of reactants and catalysts are used. For example, in the synthesis of N-iodo sulfoximines from sulfides, using 1.5 equivalents of ammonium carbonate and 2.3 equivalents of (diacetoxyiodo)benzene (DIB) has been shown to be effective[2].
-
Temperature Control: Many reactions for sulfoximine synthesis are temperature-sensitive. It is often beneficial to add substrates slowly at low temperatures to pre-formed intermediates[1].
-
Solvent Choice: The solvent can significantly impact reaction outcomes. For certain sulfoximine syntheses, a mixture of toluene and methanol can facilitate a cleaner reaction and easier aqueous extractive work-up on a large scale.[3]
-
Catalyst and Ligand Selection: In metal-catalyzed reactions, the choice of catalyst and ligand is critical. For instance, Rh(II) catalysts have been used effectively for the imidation of sulfoxides[4].
Q3: I am observing the formation of significant side products. What are they likely to be and how can I minimize them?
Common side products can include over-oxidized species like sulfones or products from self-condensation of starting materials[1][5]. To minimize these:
-
Control the Oxidant: When starting from a sulfide, over-oxidation to the corresponding sulfone is a common side reaction. Careful control of the oxidizing agent's stoichiometry and reaction temperature is essential.
-
Reaction Atmosphere: Some reactions are sensitive to air and moisture. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted side reactions.
-
pH Control: The pH of the reaction mixture can influence the stability of both reactants and products. Maintaining an optimal pH can suppress decomposition and side reactions.
Q4: What are the recommended starting materials and synthetic routes for this compound?
This compound can be synthesized through various routes. The choice of starting material can depend on availability and the desired scale of the reaction. Common starting materials include:
-
Dimethyl Sulfide: This can be converted to this compound in a one-pot reaction. This method often involves an imidation and oxidation step[3][4].
-
Dimethyl Sulfoxide (DMSO): A widely used method involves the imination of DMSO. A common reagent system for this transformation is ammonium carbonate and (diacetoxyiodo)benzene[2][3].
The direct conversion from sulfides is often efficient and avoids the need to first isolate the sulfoxide[3].
Experimental Protocols
Protocol 1: Synthesis of this compound from Dimethyl Sulfoxide (DMSO)
This protocol is based on the imination of a sulfoxide using a hypervalent iodine reagent.
Materials:
-
Dimethyl sulfoxide (DMSO)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
(Diacetoxyiodo)benzene (DIB)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottomed flask, dissolve Dimethyl sulfoxide (1 equivalent) in Methanol.
-
Add Ammonium carbonate (1.5 equivalents) to the solution and stir.
-
Add (Diacetoxyiodo)benzene (1.3 equivalents) portion-wise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for 16 hours.
-
After the reaction is complete (monitored by TLC), quench the reaction by adding water.
-
Extract the aqueous layer with Dichloromethane (3 x volume).
-
Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography to yield pure this compound.
Data Summary
Table 1: Optimization of Reaction Conditions for Sulfoximine Synthesis
| Entry | Starting Material | Oxidant/Imination Reagent | Base/Additive | Solvent | Yield (%) | Reference |
| 1 | Aryl Sulfide | (NH₄)₂CO₃, DIB | - | MeOH | up to 90 | [2] |
| 2 | β-sulfoximine esters | - | NaOH, TBAB | Toluene | up to 87 | [6] |
| 3 | Sulfoxide | NH₂COONH₄, PhI(OAc)₂ | - | MeOH | 85 | [7] |
| 4 | Sulfide | NH₂CN, PhI(OAc)₂ | - | CH₃CN | 71 | [4] |
Visual Guides
Reaction Pathway: From Sulfide to Sulfoximine
Caption: General synthetic routes to NH-sulfoximines.
Troubleshooting Workflow for Low Yield
Caption: A logical approach to troubleshooting low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Sulfoximines through Selective Sulfur Alkylation of Sulfinamides Generated In Situ from β-Sulfoximine Esters [organic-chemistry.org]
- 7. Direct formation and site-selective elaboration of methionine sulfoximine in polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of reaction conditions for "S,S-Dimethyl sulfoximine" alkylation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the alkylation of S,S-Dimethyl Sulfoximine and related compounds. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N-alkylation of this compound?
A1: The most prevalent methods for N-alkylation of this compound involve reaction with an alkylating agent in the presence of a base. Traditional methods often employ strong bases like potassium hydride (KH) or sodium hydroxide (NaOH) in polar aprotic solvents.[1] More recent and milder approaches include Mitsunobu-type conditions and metallaphotoredox-catalyzed reactions which offer broader functional group tolerance.[2][3]
Q2: I am observing significant amounts of N,N-dialkylation as a side product. How can I minimize this?
A2: N,N-dialkylation is a common side reaction, particularly with unhindered sulfoximines and reactive alkylating agents like methyl iodide.[4] To suppress this undesired second alkylation, consider the following strategies:
-
Steric Hindrance: If possible, using a bulkier alkylating agent can disfavor the second alkylation.[4]
-
Stoichiometry and Addition: Carefully control the stoichiometry by using a minimal excess of the alkylating agent (e.g., 1.05-1.1 equivalents). Slow, dropwise addition of the alkylating agent can also help by keeping its instantaneous concentration low.[4]
-
Base Selection: Employing a weaker base or a stoichiometric amount of a strong base can reduce the concentration of the deprotonated secondary sulfonamide, thus discouraging dialkylation.[4]
-
Temperature: Lowering the reaction temperature can sometimes improve the selectivity for mono-alkylation.[4]
Q3: My starting sulfoximine is not very soluble in the reaction solvent. What are my options?
A3: Poor solubility can hinder the reaction. If your starting material has low solubility, you can try gently warming the mixture or consider using a different solvent system.[4] For instance, if you are using THF, you might explore more polar aprotic solvents like DMF, but be mindful of potential side reactions at higher temperatures.
Q4: The reaction is sluggish and not proceeding to completion. What can I do?
A4: If the reaction is slow, a gradual increase in temperature may be necessary.[4] However, it is crucial to monitor the reaction closely for the formation of byproducts, as higher temperatures can sometimes promote elimination or other side reactions, especially with secondary alkyl halides.[4] Alternatively, if using a traditional base-mediated approach, you could consider switching to a more modern catalytic system, such as a metallaphotoredox platform, which can offer higher efficiency under milder conditions.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to no product formation | 1. Ineffective deprotonation of the sulfoximine. 2. Low reactivity of the alkylating agent. 3. Inappropriate solvent. | 1. Use a stronger base (e.g., NaH, KH) or allow for a longer deprotonation time.[4] 2. Switch to a more reactive alkylating agent (e.g., from alkyl chloride to alkyl bromide or iodide). 3. Screen different solvents; polar aprotic solvents like DMF or DMSO are often effective.[1] |
| Formation of multiple products | 1. N,N-dialkylation. 2. S-alkylation as a side reaction. 3. Elimination reaction with the alkyl halide. | 1. See FAQ Q2 for strategies to minimize dialkylation. 2. The N-pivaloyl group can sterically hinder N-alkylation and promote S-alkylation.[5] If S-alkylation is undesired, avoid such protecting groups. 3. Use a less hindered base and lower the reaction temperature.[4] |
| Difficulty in product purification | 1. Unreacted starting materials. 2. Presence of polar byproducts. | 1. Ensure the reaction goes to completion by monitoring with TLC or LC-MS. 2. An aqueous workup can help remove polar impurities. If the product is basic, an acid wash might be effective. Column chromatography may be necessary for closely related impurities. |
Experimental Protocols
General Protocol for Base-Mediated N-Alkylation
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the this compound (1.0 eq.) and the base (1.1 - 1.5 eq.).[4]
-
Solvent Addition: Add an anhydrous polar aprotic solvent (e.g., DMF, THF) to achieve a concentration of approximately 0.1-0.5 M.[4]
-
Deprotonation: Stir the suspension at room temperature for 30-60 minutes to allow for deprotonation.[4]
-
Alkylation: Add the alkylating agent (1.1 eq.) dropwise to the stirred suspension at room temperature. For reactive alkylating agents prone to dialkylation, cool the reaction to 0°C before addition.[4]
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.[4]
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Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench the reaction by slowly adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[4] The crude product can then be purified by column chromatography.
Optimized Reaction Conditions from Literature
The following table summarizes optimized reaction conditions for sulfoximine alkylation from various studies.
| Method | Base | Solvent | Temperature | Key Features | Reference |
| S-Alkylation of Sulfinamides | NaOH | Toluene | Not Specified | Transition-metal-free, scalable. | [6] |
| Asymmetric S-Alkylation | Sodium Hydroxide | 1,2-dimethoxyethane (DME) | Not Specified | High regioselectivity and efficiency. | [5] |
| Mitsunobu-type N-Alkylation | - | Toluene | 70 °C | Straightforward alkylation of diverse NH-sulfoximines. | [2] |
| Metallaphotoredox N-Alkylation | BTMG | MeCN/MTBE | Room Temperature | Mild conditions, broad substrate scope. | [3] |
Visual Guides
Caption: General experimental workflow for base-mediated N-alkylation.
Caption: Troubleshooting decision tree for alkylation reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Alkylation of N H-sulfoximines under Mitsunobu-type conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00810J [pubs.rsc.org]
- 3. A General Metallaphotoredox Platform for N-Alkylated Sulfoximines as Bioisosteric Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Practical Asymmetric Synthesis of Chiral Sulfoximines via Sulfur-Selective Alkylation [organic-chemistry.org]
- 6. Synthesis of Sulfoximines through Selective Sulfur Alkylation of Sulfinamides Generated In Situ from β-Sulfoximine Esters [organic-chemistry.org]
Technical Support Center: S,S-Dimethyl Sulfoximine Mediated Synthesis
Welcome to the Technical Support Center for S,S-Dimethyl Sulfoximine Mediated Synthesis. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during experiments involving this compound, particularly in the context of the Corey-Chaykovsky reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in synthesis?
A1: this compound is the precursor to dimethylsulfoxonium methylide ((CH₃)₂SOCH₂), a stabilized sulfur ylide. This ylide is a key reagent in the Corey-Chaykovsky reaction, which is widely used for the synthesis of epoxides from aldehydes and ketones, and cyclopropanes from α,β-unsaturated carbonyl compounds.[1][2] This reaction offers a mild and selective alternative to other methods of three-membered ring formation.[3]
Q2: How is dimethylsulfoxonium methylide typically generated?
A2: Dimethylsulfoxonium methylide is most commonly prepared by the deprotonation of a trimethylsulfoxonium salt, such as trimethylsulfoxonium iodide or chloride, using a strong base.[4][5] Common bases include sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).[6][7] The ylide is typically generated in situ and used immediately in the reaction with the substrate.[8]
Q3: What is the key difference in reactivity between dimethylsulfoxonium methylide and dimethylsulfonium methylide?
A3: The choice between dimethylsulfoxonium methylide (DMSOM) and dimethylsulfonium methylide (DMSM) is crucial for controlling the chemoselectivity of the reaction with α,β-unsaturated carbonyl compounds (enones).
-
Dimethylsulfoxonium methylide (DMSOM) , being a "softer" nucleophile, preferentially undergoes a 1,4-conjugate addition to enones, leading to the formation of cyclopropanes .[9]
-
Dimethylsulfonium methylide (DMSM) , a "harder" nucleophile, favors a 1,2-addition to the carbonyl group of enones, resulting in the formation of epoxides .
This difference in reactivity allows for selective synthesis of either the cyclopropane or epoxide derivative from the same starting enone.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Epoxide/Cyclopropane
Low or no yield is a common issue that can arise from several factors related to reagent stability, reaction setup, and substrate reactivity.
dot
Caption: Troubleshooting workflow for low or no product yield.
Question: My reaction is not producing the expected product. What should I check first?
Answer:
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Verify Ylide Generation: The successful formation of dimethylsulfoxonium methylide is critical.
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Base Quality: Ensure your base (e.g., NaH, KOt-Bu) is fresh and has been stored under inert conditions. Deactivated base will result in incomplete deprotonation of the trimethylsulfoxonium salt.
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Sulfoxonium Salt Quality: The trimethylsulfoxonium salt precursor can degrade over time. Use a fresh batch or recrystallize if necessary.
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Solvent Purity: The presence of water in the solvent (e.g., DMSO, THF) will quench the ylide as it is formed. Ensure you are using anhydrous solvents.[10]
-
-
Reaction Temperature: Temperature control is crucial.
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Ylide Generation: For the preparation of dimethylsulfoxonium methylide, the reaction of the sulfoxonium salt with NaH in DMSO may require gentle heating (around 50-70°C) to initiate the reaction, but prolonged heating at high temperatures can lead to decomposition.[4]
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Reaction with Substrate: The subsequent reaction with the carbonyl compound is often carried out at room temperature or slightly above.[8] However, for sensitive substrates or to minimize side reactions, cooling the reaction may be necessary.
-
-
Substrate Reactivity:
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Steric Hindrance: Highly hindered ketones may react very slowly or not at all. In such cases, longer reaction times or elevated temperatures may be required, which in turn can increase the likelihood of side reactions.
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Enolizable Ketones: If your ketone substrate has acidic α-protons, the ylide can act as a base, leading to enolate formation, which competes with the desired nucleophilic addition to the carbonyl group. Using a less hindered base for ylide generation or adding the ylide solution slowly to the ketone at low temperature can sometimes mitigate this.
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Problem 2: Formation of Unexpected Byproducts
The appearance of unexpected spots on your TLC or peaks in your NMR can indicate the occurrence of side reactions.
Question: I am observing the formation of a homoallylic alcohol instead of or in addition to my epoxide. Why is this happening and how can I prevent it?
Answer: The formation of a homoallylic alcohol is a known side reaction that can occur when an epoxide is treated with an excess of a sulfur ylide, leading to a one-carbon homologated ring-opened product.[11] This can also be a significant byproduct if the desired product is an epoxide.
Mechanism of Homoallylic Alcohol Formation: This side reaction proceeds via the initial formation of the epoxide, which then reacts further with the ylide.
dot
Caption: Pathway for homoallylic alcohol formation.
Troubleshooting:
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Control Stoichiometry: Use a stoichiometric amount or only a slight excess (1.1-1.2 equivalents) of the ylide. The use of a large excess of the ylide is a primary driver for this side reaction.
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Reaction Time and Temperature: Monitor the reaction closely by TLC. Once the starting carbonyl compound is consumed, quench the reaction promptly to prevent further reaction of the product epoxide. Running the reaction at a lower temperature can also help to slow down the rate of the subsequent reaction with the epoxide.
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Avoid Cobalt Catalysts: The presence of cobalt salts has been shown to dramatically favor the formation of homoallylic alcohols from epoxides and dimethylsulfoxonium methylide.[11] Ensure your glassware and reagents are free from cobalt contamination if epoxide formation is the desired outcome.
Question: My reaction is producing a significant amount of an α,β-unsaturated compound instead of the epoxide. What is causing this elimination reaction?
Answer: Dimethylsulfoxonium methylide is a strong base. If your substrate has a leaving group on the β-position relative to a proton, an E2 elimination can compete with the desired epoxidation. This is more relevant in multifunctional substrates.
Troubleshooting:
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Choice of Base for Ylide Generation: While strong bases are needed to generate the ylide, using a very hindered base might favor elimination pathways if the substrate is prone to it. However, for the standard Corey-Chaykovsky, this is less of a concern with the ylide itself being the primary base.
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Temperature Control: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at lower temperatures can favor the desired nucleophilic addition over elimination.
Question: I have isolated a byproduct that appears to be an α-acetoxythioether or a related compound. Could this be from a Pummerer rearrangement?
Answer: The Pummerer rearrangement is a classic reaction of sulfoxides, typically initiated by an acid anhydride, leading to an α-functionalized sulfide.[2][12][13][14] While this compound itself does not undergo a classic Pummerer rearrangement, related transformations of the sulfoxide byproduct (DMSO) or under acidic workup conditions could potentially lead to Pummerer-type products, although this is not a commonly reported side reaction in standard Corey-Chaykovsky reactions. The reaction of DMSO with strong acids can lead to the formation of methanethiol and formaldehyde via an acid-catalyzed Pummerer rearrangement.[15]
Conditions to Consider:
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Acidic Workup: A strongly acidic workup could potentially trigger Pummerer-type reactions of the DMSO byproduct. A neutral or mildly basic workup is generally preferred.
-
Additives: If your reaction includes any activating agents like anhydrides, this could facilitate a Pummerer-type pathway.
Question: My reaction yield is low, and I suspect the ylide is not stable under my reaction conditions. What are the stability concerns?
Answer:
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Hydrolysis: Dimethylsulfoxonium methylide is a strong base and will be rapidly quenched by protic sources, especially water.[10] The presence of even small amounts of moisture in the reagents or solvent, or exposure to atmospheric moisture, can significantly reduce the effective concentration of the ylide and lower the yield.
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Troubleshooting: Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
-
Thermal Decomposition: While dimethylsulfoxonium methylide is more stable than its sulfonium counterpart, it can decompose at elevated temperatures.[4] The precursor, trimethylsulfoxonium iodide, decomposes at 208-212 °C.[16] The solvent, DMSO, can also undergo exothermic decomposition, especially in the presence of acids or bases, with an onset temperature that can be significantly lowered from its boiling point of 189 °C.[15]
-
Troubleshooting: Avoid unnecessarily high temperatures during ylide generation and the subsequent reaction. If heating is required to drive the reaction to completion, do so cautiously and monitor for any signs of decomposition (e.g., color change, gas evolution).
-
Data Presentation
Table 1: Chemoselectivity of Sulfur Ylides with α,β-Unsaturated Ketones
| Ylide | Substrate | Major Product | Addition Type |
| Dimethylsulfoxonium methylide | Enone | Cyclopropane | 1,4-Conjugate Addition |
| Dimethylsulfonium methylide | Enone | Epoxide | 1,2-Direct Addition |
Experimental Protocols
General Protocol for Epoxidation using Dimethylsulfoxonium Methylide
This protocol is a general guideline for the epoxidation of a ketone.
Materials:
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Trimethylsulfoxonium iodide
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
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Ketone substrate
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Anhydrous diethyl ether or other extraction solvent
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Saturated aqueous ammonium chloride (for quenching)
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Ylide Preparation:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add sodium hydride (1.1 eq).
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Wash the sodium hydride with anhydrous hexanes or pentanes to remove the mineral oil, and then carefully decant the solvent.
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Add anhydrous DMSO to the flask.
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Add trimethylsulfoxonium iodide (1.1 eq) to the suspension.
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Heat the mixture to approximately 50°C until the evolution of hydrogen gas ceases and a clear solution of the ylide is formed.[8] Cool the solution to room temperature.
-
-
Epoxidation Reaction:
-
Dissolve the ketone (1.0 eq) in anhydrous DMSO or THF.
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Slowly add the ketone solution to the prepared ylide solution at room temperature.
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Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within a few hours.[8]
-
-
Work-up:
-
Pour the reaction mixture into cold water.
-
Extract the aqueous layer with diethyl ether or another suitable organic solvent (3x).
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Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude epoxide by column chromatography on silica gel or by distillation.
-
dot
Caption: General experimental workflow for epoxidation.
References
- 1. benchchem.com [benchchem.com]
- 2. Pummerer Rearrangement | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. grokipedia.com [grokipedia.com]
- 4. mdpi.com [mdpi.com]
- 5. Dimethylsulfoxonium Methylide|Corey-Chaykovsky Reagent [benchchem.com]
- 6. A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04921K [pubs.rsc.org]
- 7. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 8. Corey-Chaykovsky Reactions | NROChemistry [nrochemistry.com]
- 9. Johnson–Corey–Chaykovsky reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Homoallylic alcohol synthesis by 1,2-addition or C-C coupling [organic-chemistry.org]
- 12. Pummerer rearrangement - Wikipedia [en.wikipedia.org]
- 13. Pummerer Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 14. organicreactions.org [organicreactions.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Improving the stereoselectivity of "S,S-Dimethyl sulfoximine" reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to improve the stereoselectivity of reactions involving S,S-Dimethyl sulfoximine and related chiral sulfoximines.
Troubleshooting Guide
This guide addresses common issues encountered during the stereoselective synthesis of chiral sulfoximines.
Issue 1: Low Enantioselectivity or Diastereoselectivity
| Potential Cause | Recommended Solution |
| Suboptimal Catalyst or Ligand | The choice of catalyst and chiral ligand is crucial for achieving high stereoselectivity. For kinetic resolutions involving C-H activation, consider using a Pd(II) catalyst with a chiral amino acid ligand like MPAA.[1] For enantioselective S-alkylation of sulfenamides, a chiral rhodium catalyst can be highly effective.[2][3] |
| Incorrect Reaction Temperature | Temperature can significantly impact the transition state energies of competing reaction pathways. Systematically screen a range of temperatures to find the optimal balance between reaction rate and stereoselectivity. Lower temperatures often favor the desired stereoisomer. |
| Inappropriate Solvent | The polarity and coordinating ability of the solvent can influence catalyst activity and the stereochemical outcome. For sulfur-selective arylation of sulfinamides, DMSO has been shown to be an effective solvent.[4] In stereospecific S-alkylation of sulfinamides, 1,2-dimethoxyethane (DME) can provide high regioselectivity.[5] |
| Racemization | The chirality of the starting material or product may not be stable under the reaction conditions. Mechanistic studies have shown that optimized conditions for S-alkylation of sulfinamides can avoid racemization.[5] Ensure that the workup and purification steps are also performed under conditions that do not promote racemization. |
| Steric and Electronic Effects | The steric bulk and electronic properties of the substituents on the sulfoximine or the coupling partner can influence stereoselectivity. For instance, in Pd-catalyzed C-H olefination, the reaction often occurs at the less-hindered arene C-H bond. |
Issue 2: Poor Yield
| Potential Cause | Recommended Solution |
| Inefficient Catalyst System | Ensure the catalyst and any co-catalysts or additives are pure and used in the correct proportions. For Pd-catalyzed reactions, the choice of co-oxidant can be critical; 2-chlorobenzoquinone has been found to be effective in some cases. |
| Side Reactions | Competing side reactions, such as N-alkylation instead of the desired S-alkylation, can reduce the yield of the target product. The use of a sterically hindering group, such as a pivaloyl group on the nitrogen, can direct alkylation towards the sulfur atom.[5] |
| Decomposition of Starting Materials or Products | Some sulfoximines or their precursors may be unstable under the reaction conditions. Analyze the reaction mixture for decomposition products to identify potential instability issues. N-sulfamoyl sulfoximines have shown stability up to 110 °C and resistance to decomposition in the presence of strong acids, with only minor decomposition observed with strong bases over extended periods. |
| Solubility Issues | Poor solubility of reactants or intermediates can lead to low yields.[6] Screen different solvents or solvent mixtures to improve solubility. |
Frequently Asked Questions (FAQs)
Q1: What are the main strategies for achieving high stereoselectivity in sulfoximine synthesis?
A1: There are four primary strategies for the stereoselective synthesis of chiral sulfoximines:
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Kinetic Resolution: This involves the selective reaction of one enantiomer of a racemic sulfoximine, leaving the other enantiomer unreacted. Pd(II)-MPAA catalyzed C-H arylation and olefination is a notable example, achieving high enantiomeric excess.[1]
-
Oxidative Imination: This method involves the imination of chiral sulfoxides or the oxidation of chiral sulfilimines.[7]
-
Electrophilic Addition to S-Nucleophiles: This strategy involves the reaction of a nucleophilic sulfur species with an electrophile.[7]
-
Nucleophilic Addition to S-Electrophiles: This is a common strategy that includes the S-alkylation or S-arylation of chiral sulfinamides.[7] This approach has been shown to be practical and scalable.[5][8]
Q2: How can I favor S-alkylation over N-alkylation in sulfinamide reactions?
A2: Preferential S-alkylation can be achieved by introducing a sterically bulky protecting group on the nitrogen atom of the sulfinamide. For example, a pivaloyl group has been shown to sterically hinder the nitrogen, thereby directing the alkylating agent to the sulfur atom.[5]
Q3: What role do chiral auxiliaries play in sulfoximine chemistry?
A3: Chiral sulfoximines themselves can serve as effective chiral auxiliaries, inducing diastereoselectivity in reactions at adjacent centers. They can be used to control the formation of new C-C, C-N, and C-O bonds. Additionally, sulfoximines have been explored as "E/Z auxiliaries" for the stereoselective synthesis of trisubstituted alkenes.[9]
Q4: Are there catalytic enantioselective methods for synthesizing chiral sulfoximines from achiral precursors?
A4: Yes, catalytic asymmetric methods are highly desirable. One successful approach is the rhodium-catalyzed S-alkylation of readily available sulfenamides using diazo compounds. This reaction proceeds with high yields and enantiomeric ratios up to 98:2. The resulting sulfilimines can then be oxidized to the corresponding sulfoximines with complete retention of stereochemistry.[2][3][10]
Experimental Protocols & Data
Table 1: Comparison of Stereoselective Methods for Chiral Sulfoximine Synthesis
| Method | Catalyst/Reagent | Substrate | Stereoselectivity (ee/er) | Yield | Reference |
| Kinetic Resolution (C-H Olefination) | Pd(OAc)₂, Boc-L-Thr(Bn)-OH (L8), Ag₂CO₃, 2-Cl-BQ | Aryl-pyridyl-sulfoximine | Up to 98.2:1.8 er | 26-44% | [1] |
| S-Arylation of Sulfinamide | Cu(I) catalyst, Diaryliodonium salt | Chiral sulfinamide | High (optically pure) | High | [4] |
| Stereospecific S-Alkylation | NaOH in DME | Chiral N-pivaloyl sulfinamide | High (chirality preserved) | High | [5] |
| Catalytic Enantioselective S-Alkylation | Chiral Rhodium catalyst, Diazo compound | Sulfenamide | Up to 98:2 er | High | [2][3] |
Protocol 1: Pd-Catalyzed C-H Alkenylative Kinetic Resolution of Sulfoximines
This protocol is based on the work demonstrating kinetic resolution via C-H activation.
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To a reaction vessel, add the racemic sulfoximine (1.0 equiv), the alkene (e.g., methyl acrylate, 2.0 equiv), Pd(OAc)₂ (10 mol%), the chiral ligand (e.g., Boc-L-Thr(Bn)-OH, 30 mol%), Ag₂CO₃ (2.0 equiv), and 2-Cl-BQ (0.5 equiv).
-
Add 1,2-dichloroethane (DCE) as the solvent.
-
Stir the reaction mixture at the optimized temperature (e.g., 70 °C) for the specified time.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
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Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
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Purify the residue by column chromatography to separate the alkenylated product and the unreacted, enantiomerically enriched sulfoximine.
Visualizations
Caption: Workflow for the kinetic resolution of sulfoximines.
Caption: Troubleshooting low stereoselectivity in sulfoximine reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Catalytic Enantioselective Sulfur Alkylation of Sulfenamides for the Asymmetric Synthesis of Sulfoximines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric Synthesis of Chiral Sulfoximines via the S-Arylation of Sulfinamides [organic-chemistry.org]
- 5. Practical Asymmetric Synthesis of Chiral Sulfoximines via Sulfur-Selective Alkylation [organic-chemistry.org]
- 6. Sulfoximine N‑Functionalization with N‑Fluorobenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Practical Asymmetric Synthesis of Chiral Sulfoximines via Sulfur-Selective Alkylation. | Semantic Scholar [semanticscholar.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
"S,S-Dimethyl sulfoximine" stability under acidic and basic conditions
This technical support center provides guidance and answers to frequently asked questions regarding the stability of S,S-Dimethyl sulfoximine under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a relatively stable compound under standard storage conditions (cool, dry place). However, its stability can be compromised under strongly acidic or basic conditions, and at elevated temperatures. The sulfoximine moiety, while generally robust, can be susceptible to hydrolysis under these stress conditions.[1][2][3]
Q2: What are the likely degradation pathways for this compound?
A2: The degradation of sulfoximines can occur through several pathways, including hydrolysis of the S=N bond, C-S bond cleavage, and oxidative or reductive processes.[1][2][3] Under acidic or basic hydrolytic conditions, the primary degradation pathway is expected to be the cleavage of the sulfur-nitrogen bond to yield dimethyl sulfoxide (DMSO) and ammonia or related nitrogenous species.
Q3: Are there any known incompatible reagents or conditions to avoid when working with this compound?
A3: Avoid strong acids and bases, especially at elevated temperatures, as this can lead to degradation. Also, strong reducing agents and certain oxidizing agents may affect the sulfoximine functional group.[1][2][3] For reactions involving strong bases like n-butyllithium, an excess of the base may be required for deprotonation without significant degradation, particularly in comparison to more electron-deficient sulfoximines.[4]
Q4: How should this compound be stored to ensure its stability?
A4: For long-term storage, it is recommended to keep this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Low yield or recovery of this compound after a reaction. | The reaction conditions may have been too acidic or basic, causing degradation. | Buffer the reaction mixture if possible. Perform the reaction at a lower temperature. Reduce the reaction time. |
| Appearance of unexpected peaks in HPLC or NMR analysis. | These may be degradation products such as dimethyl sulfoxide (DMSO). | Confirm the identity of the unexpected peaks by comparing their retention times or spectra with those of known potential degradation products. Use a validated stability-indicating analytical method.[5] |
| Inconsistent results in experiments using this compound. | The starting material may have partially degraded during storage. | Check the purity of the this compound before use. Store the compound under the recommended conditions. |
| Reaction with this compound does not proceed as expected. | The compound may be acting as a base or nucleophile, leading to side reactions. | Consider the pKa of this compound and its potential for side reactions in your experimental design. |
Stability Data
The following table summarizes representative stability data for this compound under forced degradation conditions. This data is illustrative and intended to provide a general understanding of the compound's stability profile. Actual results may vary depending on the specific experimental conditions.
| Condition | Temperature | Time | % Degradation (Illustrative) | Major Degradation Product (Tentative) |
| 0.1 M HCl | 60°C | 24 h | 5-15% | Dimethyl sulfoxide (DMSO) |
| 1 M HCl | 60°C | 24 h | 20-40% | Dimethyl sulfoxide (DMSO) |
| 0.1 M NaOH | 60°C | 24 h | 10-25% | Dimethyl sulfoxide (DMSO) |
| 1 M NaOH | 60°C | 24 h | 30-55% | Dimethyl sulfoxide (DMSO) |
| Water (pH 7) | 60°C | 24 h | < 5% | Not significant |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol is based on ICH guidelines for stability testing and is intended to assess the stability of this compound under various stress conditions.[6][7][8]
1. Materials and Reagents:
-
This compound
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Methanol or acetonitrile, HPLC grade
-
Water, HPLC grade
-
Buffer solutions (pH 4, 7, 9)
2. Equipment:
-
HPLC system with a UV or MS detector[9]
-
pH meter
-
Thermostatic oven or water bath
-
Photostability chamber
-
Analytical balance
3. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.
4. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with an appropriate amount of 0.1 M NaOH.
-
Dilute to a final concentration suitable for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with an appropriate amount of 0.1 M HCl.
-
Dilute to a final concentration suitable for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Dilute to a final concentration suitable for analysis.
-
-
Thermal Degradation:
-
Place the solid this compound in an oven at 80°C for 48 hours.
-
Dissolve the stressed solid in the solvent to the desired concentration for analysis.
-
-
Photostability:
-
Expose the solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
A control sample should be protected from light.
-
Dissolve the stressed and control samples in the solvent for analysis.
-
5. Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.[5]
-
The method should be able to separate the intact this compound from any degradation products.
-
Peak purity should be assessed using a photodiode array detector or mass spectrometry.
-
Quantify the amount of this compound remaining and the percentage of degradation.
-
Characterize any significant degradation products using techniques like LC-MS/MS or NMR.[10][11]
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Putative degradation pathways of this compound under acidic and basic conditions.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Conversion and degradation pathways of sulfoximines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conversion and degradation pathways of sulfoximines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]
- 6. rjptonline.org [rjptonline.org]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijrpp.com [ijrpp.com]
- 10. A Deeper Investigation of Drug Degradation Mixtures Using a Combination of MS and NMR Data: Application to Indapamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The LC-QTOF-MS/MS analysis of acid degradation products of Rifaximin, an antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the scale-up of "S,S-Dimethyl sulfoximine" synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of S,S-Dimethyl sulfoximine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on challenges related to yield, purity, and scale-up.
| Issue | Potential Cause | Recommended Action |
| Low to No Product Formation | Degraded Starting Materials: Dimethyl sulfoxide (DMSO) can absorb water. Reagents like sodium azide are sensitive to moisture. | Ensure DMSO is anhydrous. Use freshly opened or properly stored reagents. Consider purifying starting materials if necessary. |
| Inefficient Mixing: On a larger scale, inefficient stirring can lead to localized "hot spots" or poor reagent distribution, especially in viscous solutions like those involving sulfuric acid. | Use an appropriate overhead stirrer for the reaction scale. Ensure vigorous mixing throughout the addition of reagents. | |
| Incorrect Stoichiometry: An incorrect ratio of reagents, particularly the imidating agent, can lead to incomplete reaction. | Carefully verify the molar ratios of all reactants. For the classical method, ensure the correct amount of sodium azide and sulfuric acid is used. For modern methods, check the stoichiometry of the hypervalent iodine reagent. | |
| Low Yield | Over-oxidation to Dimethyl Sulfone: This is a primary side reaction, especially under harsh conditions (e.g., high temperature, excess oxidant). | Maintain strict temperature control, often at or below room temperature. Optimize the stoichiometry of the oxidizing/imidating agent to minimize excess. |
| Product Loss During Work-up: this compound is polar and has some water solubility, leading to potential losses during aqueous extractions. | To maximize recovery, perform multiple extractions with an appropriate organic solvent (e.g., dichloromethane, chloroform). | |
| Incomplete Reaction: Insufficient reaction time or inadequate temperature can result in unreacted starting material. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, NMR). Ensure the reaction is stirred for the recommended time at the optimal temperature. | |
| Presence of Impurities | Dimethyl Sulfone: The most common impurity, formed from over-oxidation of either DMSO or the product. | Purification via fractional crystallization or column chromatography can be effective. Selecting a solvent system where the sulfoximine has lower solubility than the sulfone at reduced temperatures is key for crystallization. |
| Unreacted DMSO: Can be carried through if the reaction is incomplete. | DMSO can often be removed by washing the organic extracts with brine. Due to its high boiling point, it can also be removed under high vacuum, though this may not be practical on a large scale. | |
| Scale-up Challenges | Exothermic Reaction: The reaction of sodium azide with sulfuric acid is highly exothermic and produces toxic and explosive hydrazoic acid (HN₃) in situ. | On a larger scale, ensure the reactor has adequate cooling capacity. Add reagents slowly and monitor the internal temperature closely. Extreme caution is advised with this method. |
| Safety with Hazardous Reagents: Sodium azide is highly toxic. Hydrazoic acid is explosive. | All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment. Consider switching to safer, modern synthetic methods for large-scale production. | |
| Product Isolation: Crystallization can be challenging to control on a large scale, potentially affecting crystal size, morphology, and purity. | Develop a robust crystallization protocol at the lab scale, defining solvent systems, cooling rates, and seeding strategies before moving to a larger scale. |
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
There are two primary approaches for the synthesis of this compound:
-
Classical Method: This route involves the reaction of dimethyl sulfoxide (DMSO) with sodium azide in the presence of a strong acid, typically concentrated sulfuric acid. While effective, this method generates highly toxic and explosive hydrazoic acid (HN₃) as an intermediate, posing significant safety risks, especially on a larger scale.
-
Modern Methods: More recent and safer methods often utilize hypervalent iodine reagents, such as (diacetoxyiodo)benzene, in combination with an ammonia source like ammonium carbamate. These reactions are typically performed under milder conditions and avoid the formation of explosive intermediates. Electrochemical methods are also emerging as a green alternative.
Q2: My main impurity is dimethyl sulfone. How can I effectively remove it?
Dimethyl sulfone is a common byproduct resulting from the over-oxidation of DMSO or the desired this compound. Effective removal can be achieved through:
-
Fractional Crystallization: This is often the most effective method on a larger scale. It relies on the differential solubility of the sulfoximine and the sulfone in a given solvent system. A solvent screen should be performed to identify a system where the sulfoximine has significantly lower solubility than the sulfone at a specific temperature.
-
Column Chromatography: For smaller scales, silica gel chromatography can be used to separate the more polar this compound from the less polar dimethyl sulfone.
Q3: What are the critical safety precautions when scaling up the synthesis of this compound?
Safety is paramount, particularly when considering the classical synthesis route.
-
Hazardous Reagents: Sodium azide is acutely toxic and can form explosive heavy metal azides. Hydrazoic acid, generated in situ, is highly explosive and toxic. Work should always be conducted in a certified chemical fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Exotherm Control: The reaction can be highly exothermic. A robust cooling system and slow, controlled addition of reagents are critical to prevent runaway reactions. The internal temperature of the reactor must be monitored continuously.
-
Off-gassing: The reaction may produce gaseous byproducts. The reactor should be equipped with a proper venting system that directs any off-gases to a scrubber.
-
Alternative Routes: Due to the inherent dangers of the classical method, it is highly recommended to explore modern, safer synthetic routes for any scale-up activities.
Q4: Can I monitor the progress of the reaction?
Yes, monitoring the reaction is crucial for optimization and determining the endpoint. Thin-Layer Chromatography (TLC) is a common and effective method. A suitable eluent system (e.g., dichloromethane/methanol mixture) can be developed to separate the starting material (DMSO), the product (this compound), and the main byproduct (dimethyl sulfone). Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, ¹H NMR spectroscopy can be used to monitor the disappearance of the DMSO peak and the appearance of the product peaks.
Experimental Protocols
Protocol 1: Modern Synthesis using Hypervalent Iodine Reagent
This method is recommended for its improved safety profile and generally good yields.
Materials:
-
Dimethyl sulfoxide (DMSO), anhydrous
-
(Diacetoxyiodo)benzene (DIB)
-
Ammonium carbamate
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add anhydrous DMSO (1.0 equiv).
-
Add methanol to dissolve the DMSO (concentration approx. 0.5 M).
-
To this solution, add (diacetoxyiodo)benzene (2.5 - 3.0 equiv).
-
Slowly add ammonium carbamate (2.0 - 4.0 equiv) in portions to control the effervescence from decarboxylation.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting DMSO is consumed (typically 1-2 hours).
-
Upon completion, remove the methanol under reduced pressure.
-
Dilute the resulting slurry with ethyl acetate and wash with saturated aqueous NaHCO₃ to neutralize the acetic acid formed.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography or crystallization.
Protocol 2: Classical Synthesis using Sodium Azide (Use with Extreme Caution)
This protocol involves highly hazardous materials and should only be performed by experienced chemists with appropriate safety measures in place.
Materials:
-
Dimethyl sulfoxide (DMSO)
-
Chloroform (CHCl₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Azide (NaN₃)
-
Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flask equipped with an efficient overhead stirrer and a cooling bath, add DMSO (1.0 equiv) dissolved in chloroform.
-
Cool the solution to 0-5 °C.
-
Slowly and carefully add concentrated sulfuric acid (2.0-3.0 equiv) while maintaining the internal temperature below 10 °C.
-
In small portions, add sodium azide (1.5-2.0 equiv) to the vigorously stirred mixture. CAUTION: Addition of sodium azide to strong acid generates hydrazoic acid, which is explosive and toxic. Ensure the temperature is strictly controlled.
-
After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., room temperature) until completion (monitor by TLC).
-
Carefully quench the reaction by slowly adding it to a cooled, stirred solution of aqueous sodium hydroxide to neutralize the acid. Ensure the pH is basic.
-
Extract the aqueous layer multiple times with dichloromethane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product, which will likely contain dimethyl sulfone, by crystallization or chromatography.
Visualizations
Preventing decomposition of "S,S-Dimethyl sulfoximine" during catalysis
Welcome to the technical support center for S,S-Dimethyl Sulfoximine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the decomposition of this compound during its use in catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of decomposition for this compound in a catalytic cycle?
A1: this compound, like other sulfoximines, can undergo decomposition through several pathways, particularly under catalytic conditions. The three primary modes are:
-
Reductive Pathways: In the presence of reducing agents or under certain electrochemical conditions, the sulfoximine moiety can be reduced.
-
Oxidative Pathways: Exposure to strong oxidizing agents can lead to further oxidation of the sulfur center or degradation of the molecule.
-
C-S Bond Cleavage: This is a significant pathway in the context of transition metal catalysis, especially with palladium. The carbon-sulfur bond can undergo oxidative addition to the metal center, leading to the cleavage of the sulfoximine group from its organic backbone.
Q2: I am observing low yields in my cross-coupling reaction using an this compound-based ligand. What are the potential causes related to ligand decomposition?
A2: Low yields can be attributed to several factors, with ligand decomposition being a primary suspect. Key indicators and causes include:
-
Catalyst Deactivation: Decomposition of the this compound ligand can lead to the formation of species that do not effectively coordinate with the metal center, resulting in catalyst deactivation.
-
Formation of Palladium Black: The appearance of a black precipitate is a common sign of catalyst aggregation and decomposition, which can be initiated by ligand degradation.
-
Unfavorable Reaction Conditions: High temperatures, improper solvent choice, or the presence of impurities can accelerate the degradation of the sulfoximine ligand.
Q3: What are the typical byproducts I should look for to confirm this compound decomposition?
A3: Identifying decomposition byproducts is key to diagnosing the issue. Depending on the decomposition pathway, you might observe:
-
Dimethyl Sulfoxide (DMSO): A common byproduct resulting from the cleavage of the S=N bond and subsequent reduction.
-
Sulfonamides or Sulfones: If the reaction conditions are oxidative, the sulfoximine may be converted to these species.
-
Arene or Alkane Fragments: Resulting from C-S bond cleavage, where the organic moiety attached to the sulfur is released.
Troubleshooting Guides
Issue 1: Low Reaction Yield and Catalyst Inactivity
If you are experiencing low product yield and suspect catalyst deactivation due to this compound ligand decomposition, follow this troubleshooting workflow.
Caption: Troubleshooting workflow for low reaction yield.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Verify Reaction Conditions | Double-check temperature, pressure, and reaction time against the established protocol. | Deviations from optimal conditions can promote side reactions and ligand decomposition. |
| 2. Assess Reagent Purity | Ensure all reagents, especially the solvent and base, are anhydrous and of high purity. | Impurities, particularly water and oxygen, can poison the catalyst and degrade the ligand. |
| 3. Optimize Ligand:Metal Ratio | Typically, a slight excess of the ligand to the metal precursor is optimal. Experiment with ratios from 1.1:1 to 2:1. | An insufficient amount of ligand can lead to catalyst aggregation, while a large excess can sometimes inhibit the reaction. |
| 4. Lower Reaction Temperature | Reduce the reaction temperature in 10-20 °C increments. | High temperatures can accelerate the rate of C-S bond cleavage and other decomposition pathways. |
| 5. Screen Solvents | If possible, test alternative anhydrous, degassed solvents. | The stability of the catalytic complex can be highly solvent-dependent. |
Issue 2: Observation of Decomposition Byproducts
If you have identified byproducts consistent with this compound decomposition, consider the following strategies to mitigate the specific degradation pathway.
Decomposition Pathways and Mitigation Strategies
Technical Support Center: Optimizing S,S-Dimethyl Sulfoximine Reactions
Welcome to the technical support center for S,S-Dimethyl Sulfoximine reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction efficiency, with a specific focus on the critical role of solvent selection. Here you will find answers to frequently asked questions and troubleshooting guides to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent generally affect the efficiency of reactions involving this compound?
A1: The solvent plays a crucial role in this compound reactions by influencing reactant solubility, the stability of intermediates, and the reaction rate. The polarity and protic or aprotic nature of the solvent can significantly impact the reaction outcome. For instance, in the synthesis of NH-sulfoximines from sulfoxides, polar solvents like methanol and acetonitrile can reduce reaction times compared to less polar solvents like toluene by improving the dissolution of reagents such as ammonium carbamate.[1]
Q2: What are the most commonly used solvents for this compound reactions and what are their typical applications?
A2: Common solvents include methanol, acetonitrile, dichloromethane (DCM), toluene, and trifluoroethanol (TFE).
-
Methanol (MeOH): Often used for the synthesis of NH-sulfoximines from sulfoxides, as it facilitates the dissolution of ammonium salts and can lead to faster reactions.[1][2] However, it can sometimes lead to side products, such as the formation of O-methyl glucopyranoside in reactions with thioglycosides.[3]
-
Acetonitrile (MeCN): A polar aprotic solvent that is also effective in the synthesis of NH-sulfoximines and can be a good alternative to methanol.[1]
-
Dichloromethane (DCM): A versatile solvent used in a variety of reactions, including copper-catalyzed N-arylation.[4]
-
Toluene: A nonpolar solvent, often used when a less polar environment is required. It has been used in the synthesis of NH-sulfoximines, though reaction rates may be slower due to the limited solubility of some reagents.[1][5]
-
Trifluoroethanol (TFE): A polar, hydrogen-bond donating solvent that is particularly effective for the synthesis of S-fluoroalkylated NH-sulfoximines from poorly nucleophilic sulfides.[3]
Q3: Can this compound itself be used as a solvent?
A3: Yes, this compound can be used as a solvent. It exhibits characteristics of both protic and polar aprotic solvents. When used as a mixed solvent with methanol, it has been shown to cause a large rate acceleration in SN2 reactions.
Troubleshooting Guides
This section provides solutions to common problems encountered in reactions involving this compound, with a focus on solvent-related issues.
Problem 1: Low or No Reaction Conversion
| Potential Cause | Troubleshooting Steps |
| Poor Solubility of Reagents | The chosen solvent may not be effectively dissolving one or more of your starting materials or reagents. For reactions involving salts like ammonium carbamate, consider switching from a non-polar solvent (e.g., toluene) to a more polar solvent (e.g., methanol or acetonitrile) to improve solubility and reaction rate.[1] |
| Inappropriate Solvent Polarity for the Mechanism | The polarity of the solvent can significantly affect the stability of transition states. For SN2 reactions, polar aprotic solvents are generally preferred. If you are experiencing low conversion, consider screening a range of solvents with varying polarities to find the optimal conditions for your specific reaction. |
| Solvent Not Anhydrous | The presence of water can quench reagents, especially in reactions involving strong bases or water-sensitive catalysts. Ensure you are using anhydrous solvents and have thoroughly dried your glassware. |
| Catalyst Deactivation | In catalyzed reactions, such as Rh(III)-catalyzed C-H activation, the solvent can influence catalyst stability and activity. In some cases, non-coordinating solvents can lead to the formation of inactive catalyst dimers.[6] Consider using a more coordinating solvent if you suspect catalyst deactivation. |
Problem 2: Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Solvent Participation in the Reaction | Protic solvents like methanol can sometimes act as nucleophiles and participate in the reaction, leading to undesired byproducts. For example, in the synthesis of glycosyl sulfoximines, methanol was found to be an unsuitable solvent due to the competitive formation of an O-methyl glucopyranoside.[3] Switching to a non-nucleophilic polar aprotic solvent like acetonitrile or a less reactive alcohol like isopropanol (iPrOH) can mitigate this issue.[2][3] |
| Decomposition of Reagents or Products | The solvent can influence the stability of your starting materials, intermediates, or final product. For instance, in some Rh-catalyzed reactions for the synthesis of 1,2-benzothiazines, degradation of the sulfoximine product was suggested as a reason for lower yields.[7] If you observe product degradation, consider using a less harsh solvent or running the reaction at a lower temperature. |
| Solvent-Induced Change in Reaction Pathway | The solvent can alter the chemoselectivity of a reaction. For example, in the synthesis of sulfoximines through selective sulfur alkylation of sulfinamides, the choice of solvent is critical to direct the alkylation to the sulfur atom and not the nitrogen.[8] |
Data Presentation: Solvent Effects on Reaction Efficiency
The following tables summarize the quantitative effects of different solvents on the yield of common reactions involving this compound.
Table 1: Synthesis of NH-Sulfoximines from Sulfoxides
| Solvent | Yield (%) | Reference |
| Methanol (MeOH) | Excellent | [1][2] |
| Acetonitrile (MeCN) | Excellent | [1] |
| Toluene | Good | [1] |
Note: "Excellent" and "Good" are qualitative descriptors used in the source material. Specific yields can be substrate-dependent.
Table 2: Rh(III)-Catalyzed C-H Activation/Annulation for Synthesis of 1,2-Benzothiazines
| Solvent | Yield (%) | Reference |
| 1,2-Dichloroethane (DCE) | up to 99% | [7] |
| Methanol (MeOH) | Lower Yield | [9] |
| Haloalkanes | Unfavorable | [7] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound, with a focus on the role of the solvent.
Protocol 1: Synthesis of (S)-(4-Bromophenyl)(imino)(methyl)-λ6-sulfanone from (S)-(-)-4-Bromophenyl methyl sulfoxide
This protocol describes the synthesis of an enantioenriched NH-sulfoximine from a sulfoxide using ammonium carbamate and (diacetoxyiodo)benzene in methanol.[10]
Materials:
-
(S)-(-)-4-Bromophenyl methyl sulfoxide
-
(Diacetoxyiodo)benzene
-
Ammonium carbamate
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaHCO3
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer, suspend (S)-(-)-4-Bromophenyl methyl sulfoxide (1.0 equiv) in MeOH at 25 °C.
-
Add (diacetoxyiodo)benzene (3.0 equiv) to the suspension.
-
Gradually add ammonium carbamate (4.0 equiv) in portions over 10 minutes to control decarboxylation.
-
Stir the reaction mixture at 25 °C for 1 hour.
-
Remove the methanol under reduced pressure.
-
Dilute the resulting slurry with EtOAc and wash with saturated aqueous NaHCO3 to neutralize acetic acid.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography.
Protocol 2: Copper-Catalyzed N-Arylation of S,S-Dimethylsulfoximide
This protocol details the N-arylation of S,S-dimethylsulfoximide with iodobenzene using a copper(I) catalyst.[11]
Materials:
-
S,S-Dimethylsulfoximide
-
Iodobenzene
-
Cesium carbonate (Cs₂CO₃)
-
Copper(I) iodide (CuI)
-
Anhydrous, degassed solvent (e.g., Dichloromethane)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add S,S-dimethylsulfoximide (1.0 equiv), iodobenzene (1.1 equiv), Cs₂CO₃ (2.0 equiv), and CuI (10 mol%).
-
Evacuate the tube and backfill with an inert atmosphere (e.g., argon).
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at the appropriate temperature (e.g., room temperature or elevated temperature) until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction and perform a standard aqueous work-up.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualizations
Caption: A generalized experimental workflow for reactions involving this compound.
Caption: A decision-making diagram for solvent selection in this compound reactions.
References
- 1. Transfer of Electrophilic NH Using Convenient Sources of Ammonia: Direct Synthesis of NH Sulfoximines from Sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer | MDPI [mdpi.com]
- 3. Synthesis and Transformations of NH‐Sulfoximines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfoximine synthesis by C-N coupling [organic-chemistry.org]
- 5. Synthesis of Sulfoximines through Selective Sulfur Alkylation of Sulfinamides Generated In Situ from β-Sulfoximine Esters [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Practical Asymmetric Synthesis of Chiral Sulfoximines via Sulfur-Selective Alkylation [organic-chemistry.org]
- 9. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Catalytic Activity of S,S-Dimethyl Sulfoximine Ligands
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing experiments involving S,S-Dimethyl sulfoximine and its derivatives as ligands in catalysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for enhancing the catalytic activity of this compound-based ligands?
A1: The catalytic activity of this compound ligands is primarily enhanced through N-functionalization. This involves the introduction of various substituents onto the nitrogen atom of the sulfoximine moiety. These modifications can influence the steric and electronic properties of the ligand, thereby tuning its reactivity and selectivity in catalytic transformations. Common N-functionalization strategies include N-arylation, N-alkylation, and the introduction of other functional groups that can coordinate to the metal center or influence the reaction environment.[1][2]
Q2: My cross-coupling reaction using an this compound ligand is resulting in low yields. What are the potential causes and how can I troubleshoot this?
A2: Low yields in cross-coupling reactions with these ligands can stem from several factors. A systematic approach to troubleshooting is recommended.[3] Key areas to investigate include:
-
Catalyst System: The choice of metal precursor and any co-catalyst is critical. For instance, in N-arylation reactions, both copper and palladium catalysts are commonly used, and their effectiveness can be substrate-dependent.[4][5]
-
Ligand Modification: The electronic and steric properties of the N-substituent on the sulfoximine can significantly impact catalyst activity. It may be necessary to screen a variety of N-aryl or N-alkyl groups.
-
Reaction Conditions: Parameters such as solvent, temperature, and base are crucial. Optimization of these conditions is often necessary to achieve high yields.[6][7][8]
-
Reagent Purity: Ensure all reagents, including the sulfoximine ligand, substrates, and solvents, are of high purity, as impurities can poison the catalyst.
Q3: I am observing poor enantioselectivity in my asymmetric reaction catalyzed by a chiral this compound ligand. How can I improve this?
A3: Achieving high enantioselectivity is a common challenge in asymmetric catalysis. Here are several strategies to improve the enantiomeric excess (ee) of your reaction:[9][10][11]
-
Ligand Structure: The structure of the chiral sulfoximine ligand is paramount. The steric bulk and electronic nature of the substituents on both the sulfur and nitrogen atoms can influence the chiral environment around the metal center. Consider synthesizing and screening a library of ligands with different chiral backbones or N-substituents.
-
Reaction Temperature: Lowering the reaction temperature often increases enantioselectivity by enhancing the energy difference between the diastereomeric transition states.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the catalyst's conformation and, consequently, the stereochemical outcome of the reaction. A solvent screen is often a valuable optimization step.[7][8]
-
Additives: In some cases, the addition of co-catalysts or additives can improve enantioselectivity by modifying the active catalytic species.
Troubleshooting Guides
Guide 1: Troubleshooting Low Yield in Copper-Catalyzed N-Arylation of this compound
This guide provides a step-by-step approach to diagnosing and resolving low yields in the copper-catalyzed N-arylation of this compound.
Problem: The N-arylation of this compound with an aryl halide using a copper catalyst is resulting in a low yield of the desired N-aryl sulfoximine.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in Cu-catalyzed N-arylation.
Data Presentation
Table 1: Comparison of Catalytic Systems for the N-Arylation of S-Methyl-S-phenylsulfoximine with Iodobenzene
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | CuI (10) | DMEDA (20) | Cs₂CO₃ (2.0) | Toluene | 110 | 24 | 95 | [4] |
| 2 | Pd₂(dba)₃ (2.5) | BINAP (7.5) | K₃PO₄ (2.0) | Toluene | 100 | 18 | 88 | [12] |
| 3 | CuI (10) | 4-DMAP (100) | - | Methanol | RT | 4 | 89 | [1] |
| 4 | Cu(OTf)₂ (250) | DTBP (200) | LiOMe (100) | MeCN | 35 | 15 | 75 | [13] |
DMEDA: N,N'-Dimethylethylenediamine; BINAP: 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl; 4-DMAP: 4-Dimethylaminopyridine; DTBP: 2,6-di-tert-butylpyridine. Room Temperature (RT).
Table 2: Effect of Solvent on the Copper-Catalyzed N-Alkylation of S-Methyl-S-phenylsulfoximine
| Entry | Solvent | Yield (%) | Reference |
| 1 | 1,4-Dioxane | 24 | [14] |
| 2 | DCE | 53 | [14] |
| 3 | Toluene | 68 | [14] |
| 4 | MeOH | 45 | [14] |
| 5 | DMF | 62 | [14] |
| 6 | Acetone | 33 | [14] |
| 7 | THF | 75 | [14] |
Reaction conditions: S-Methyl-S-phenylsulfoximine (1a, 0.10 mmol), lauroyl peroxide (2a, 0.15 mmol), CuBr (10 mol%), 6,6'-dimethylbipyridine (20 mol%) in solvent (1 mL) under Argon, irradiated with blue LEDs for 12 h.
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed N-Arylation of this compound
This protocol provides a general method for the N-arylation of this compound with an aryl iodide, adapted from the work of Sedelmeier and Bolm.[4]
Materials:
-
This compound
-
Aryl iodide
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk tube or similar reaction vessel
Workflow Diagram:
Caption: General workflow for Cu-catalyzed N-arylation of this compound.
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the aryl iodide (1.1 mmol, 1.1 equiv), cesium carbonate (2.0 mmol, 2.0 equiv), and copper(I) iodide (0.1 mmol, 10 mol%).
-
Evacuate the Schlenk tube and backfill with a positive pressure of argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous toluene (5 mL) and N,N'-dimethylethylenediamine (0.2 mmol, 20 mol%) to the reaction mixture via syringe.
-
Place the Schlenk tube in a preheated oil bath at 110 °C and stir the reaction mixture vigorously for the time indicated by reaction monitoring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl sulfoximine.
Protocol 2: Kinetic Resolution of Racemic Sulfoximines via NHC-Catalyzed Amidation
This protocol describes a method for the kinetic resolution of racemic sulfoximines using a chiral N-heterocyclic carbene (NHC) catalyst, based on the work of Dong et al.[15]
Materials:
-
Racemic sulfoximine
-
Chiral triazolium salt (NHC precursor)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
2-Nitrocinnamaldehyde
-
Manganese dioxide (MnO₂) or 3,3′,5,5′-Tetra-tert-butyl-[1,1′-bi(cyclohexylidene)]-2,2′,5,5′-tetraene-4,4′-dione (oxidant 7)
-
4 Å Molecular sieves
-
Anhydrous THF
Logical Relationship Diagram:
Caption: Logical relationships in the NHC-catalyzed kinetic resolution of sulfoximines.
Procedure:
-
To an oven-dried reaction vial, add the chiral triazolium salt (5 mol %), 4 Å molecular sieves (30 mg), and the oxidant (1.0 mmol).
-
Seal the vial and place it under an inert atmosphere.
-
Add anhydrous THF (1.0 mL), followed by the racemic sulfoximine (0.20 mmol, 1.0 equiv), 2-nitrocinnamaldehyde (0.12 mmol, 0.6 equiv), and DBU (0.20 mmol, 1.0 equiv).
-
Stir the reaction mixture at the specified temperature (e.g., -60 °C) for the required time.
-
Monitor the reaction by TLC or HPLC to determine the conversion and enantiomeric excess of the remaining sulfoximine.
-
Once the desired conversion is reached, quench the reaction and purify the mixture by column chromatography to separate the unreacted, enantioenriched sulfoximine from the amide product.
-
Determine the enantiomeric excess of the recovered sulfoximine and the amide product using chiral HPLC or GC.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Organocatalytic kinetic resolution of sulfinamides by N/O exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 3. people.uniurb.it [people.uniurb.it]
- 4. Efficient Copper-Catalyzed N-Arylation of Sulfoximines with Aryl Iodides and Aryl Bromides [organic-chemistry.org]
- 5. BJOC - Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. Ligand effects, solvent cooperation, and large kinetic solvent deuterium isotope effects in gold(I)-catalyzed intramolecular alkene hydroamination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Efficient palladium-catalyzed N-arylation of a sulfoximine with aryl chlorides: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 13. Ligand-to-Copper Charge-Transfer-Enabled C–H Sulfoximination of Arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. pubs.acs.org [pubs.acs.org]
Validation & Comparative
S,S-Dimethyl Sulfoximine vs. DMSO: A Comparative Guide for Organic Reactions
For researchers, scientists, and drug development professionals, the choice of solvent is a critical parameter that can dictate the outcome of an organic reaction. While Dimethyl Sulfoxide (DMSO) is a ubiquitous and versatile polar aprotic solvent, the structurally related S,S-Dimethyl sulfoximine presents a different profile, primarily serving as a valuable building block in synthetic chemistry rather than a reaction medium.
This guide provides an objective comparison of this compound and DMSO, focusing on their respective roles and properties in the context of organic reactions. While a direct, head-to-head comparison as solvents is limited due to the distinct applications of each compound, this document will summarize their physical and chemical characteristics, supported by available data, to inform their appropriate use in the laboratory.
At a Glance: Distinct Roles in Organic Chemistry
Dimethyl Sulfoxide (DMSO) is a well-established and widely used polar aprotic solvent, prized for its ability to dissolve a broad spectrum of polar and nonpolar compounds.[1][2] Its high boiling point and dielectric constant make it suitable for a variety of reactions, including nucleophilic substitutions, eliminations, and oxidations.[1]
This compound , in contrast, is primarily utilized as a versatile intermediate and building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[3][4] Its sulfoximine moiety is a key structural feature, often employed as a bioisostere for sulfones and sulfonamides to enhance the pharmacological properties of drug candidates.[3]
Physicochemical Properties: A Comparative Table
A fundamental understanding of the physicochemical properties of these compounds is essential for their effective application. The following table summarizes their key characteristics.
| Property | This compound | Dimethyl Sulfoxide (DMSO) |
| CAS Number | 1520-31-6[5] | 67-68-5[2] |
| Molecular Formula | C₂H₇NOS[5] | C₂H₆OS[2] |
| Molecular Weight | 93.15 g/mol [5] | 78.13 g/mol [2] |
| Appearance | White to almost white powder or crystal[6] | Colorless liquid[2] |
| Melting Point | 56 °C[5][7] | 18.4 - 19 °C[2][8] |
| Boiling Point | 105 °C[5][7] | 189 °C[2][8] |
| Density | 1.13 g/cm³[5][7] | 1.100 g/mL at 20°C[8] |
| Dielectric Constant | Not readily available | 46.68 at 20°C[9] |
| Solubility | Soluble in polar organic solvents[4] | Miscible with water and a wide range of organic solvents[1] |
DMSO as a Solvent: Performance and Considerations
DMSO's efficacy as a solvent stems from its high polarity and ability to solvate cations, which accelerates reaction rates, particularly for Sₙ2 reactions. Its high boiling point allows for reactions to be conducted at elevated temperatures.[1] However, this same property can make its removal from the reaction mixture challenging.[2]
Key applications of DMSO as a solvent include:
-
Nucleophilic Substitution Reactions: DMSO is a solvent of choice for many Sₙ2 reactions, such as the synthesis of alkyl halides and ethers.
-
Oxidation Reactions: It is famously used as both a solvent and an oxidant in the Swern and related oxidations of alcohols to aldehydes and ketones.
-
Polymer Chemistry: DMSO is used as a solvent for the synthesis and characterization of various polymers.
This compound as a Synthetic Building Block
The primary value of this compound lies in its unique chemical structure, which allows for a variety of chemical transformations.[3] The sulfoximine functional group can act as a chiral auxiliary, enabling the synthesis of enantiomerically pure compounds.[3]
Key applications of this compound in synthesis include:
-
Pharmaceutical and Agrochemical Synthesis: It is a crucial intermediate in the preparation of complex molecules with biological activity.[3]
-
Asymmetric Synthesis: The sulfoximine moiety can be used to direct stereoselective reactions.[3]
-
Bioisosteric Replacement: It is often used to replace sulfone or sulfonamide groups in drug candidates to improve properties like bioavailability and metabolic stability.[3]
Experimental Protocols: Synthesis of this compound
Given that this compound is a reagent rather than a solvent, a representative experimental protocol for its synthesis is more relevant.
Synthesis of this compound from Dimethyl Sulfoxide:
A common method for the preparation of this compound involves the reaction of dimethyl sulfoxide with an iminating agent. For instance, dimethyl sulfoxide can be reacted with ammonium carbamate in the presence of a catalyst like PhI(OAc)₂ in methanol.
General Procedure:
-
Dimethyl sulfoxide (1.0g, 12.8mmol) is dissolved in methanol (50ml).
-
PhI(OAc)₂ (12.4g, 38.4mmol) and ammonium carbamate (4.0g, 51.2mmol) are added to the solution.
-
The mixture is stirred at room temperature for 1 hour.
-
After the reaction is complete, the mixture is concentrated.
-
The residue is purified by column chromatography (eluent: dichloromethane/methanol) to yield this compound.
Comparative Workflow and Logical Relationships
The distinct roles of DMSO and this compound in organic chemistry can be visualized through their typical workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. Dimethyl Sulfoxide (DMSO) [commonorganicchemistry.com]
- 3. nbinno.com [nbinno.com]
- 4. CAS 1520-31-6: Sulfoximine, S,S-dimethyl- | CymitQuimica [cymitquimica.com]
- 5. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Page loading... [wap.guidechem.com]
- 7. echemi.com [echemi.com]
- 8. Dimethyl sulfoxide CAS#: 67-68-5 [m.chemicalbook.com]
- 9. Dimethyl Sulfoxide Solvent Properties [macro.lsu.edu]
A Comparative Guide to Sulfoximine and Sulfone Bioisosteres in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic replacement of functional groups—a practice known as bioisosterism—is a cornerstone of lead optimization. Among the various bioisosteric transformations, the substitution of a sulfone moiety with a sulfoximine has emerged as a particularly fruitful strategy for enhancing the pharmacological properties of drug candidates. This guide provides a comprehensive, data-driven comparison of sulfoximine and sulfone bioisosteres, offering insights into their relative performance and the experimental methodologies used for their evaluation.
Introduction to Sulfoximines and Sulfones
The sulfone group, characterized by a sulfur atom double-bonded to two oxygen atoms (R-S(=O)₂-R'), is a common functional group in a multitude of marketed drugs due to its metabolic stability and ability to act as a hydrogen bond acceptor.[1] However, its high polarity can sometimes lead to poor solubility and limited ability for further structural modification.
The sulfoximine moiety, R-S(=O)(=NH)-R', is a close structural analog of the sulfone, where one of the oxygen atoms is replaced by a nitrogen atom. This seemingly subtle change introduces a range of beneficial properties. Sulfoximines are three-dimensional, chiral structures that can act as both hydrogen bond donors (via the N-H) and acceptors (via the oxygen and nitrogen atoms).[2][3] This added hydrogen bonding capability, along with their generally increased polarity, can lead to improved aqueous solubility.[4][5] Furthermore, the nitrogen atom provides an additional vector for chemical modification, allowing for fine-tuning of a compound's physicochemical and pharmacokinetic properties.[5]
This guide will delve into a case study of a Cyclin-Dependent Kinase 9 (CDK9) inhibitor program from Bayer AG, which exemplifies the successful application of a sulfone-to-sulfoximine bioisosteric switch. We will present a side-by-side comparison of a lead compound featuring a sulfonamide (a close relative of the sulfone) and the optimized clinical candidate bearing a sulfoximine.
Structural and Physicochemical Comparison
The fundamental structural difference between a sulfone and an NH-sulfoximine is the replacement of one oxygen atom with an imino group. This introduces a chiral center at the sulfur atom and provides a site for hydrogen bond donation.
Data Presentation: A Case Study of CDK9 Inhibitors
The following tables summarize the quantitative data from the development of the selective CDK9 inhibitor, atuveciclib (BAY 1143572), which features a sulfoximine moiety. The data is compared with its sulfonamide lead compound, BAY-958, highlighting the impact of the bioisosteric replacement.
Table 1: Comparative Physicochemical and In Vitro ADME Properties
| Property | BAY-958 (Sulfonamide) | Atuveciclib (Sulfoximine) |
| Aqueous Solubility (pH 6.5) | 11 mg/L | 479 mg/L |
| Caco-2 Permeability (Papp A→B) | 22 nm/s | 35 nm/s |
| Efflux Ratio | 15 | 6 |
| Blood/Plasma Partitioning (Rat) | ~3:1 | ~1:1 |
Table 2: Comparative Biological Activity
| Target | BAY-958 (Sulfonamide) IC₅₀ [nM] | Atuveciclib (Sulfoximine) IC₅₀ [nM] |
| CDK9/CycT1 | 11 | 13 |
| CDK2/CycE | 1078 | 1300 |
| HeLa Cell Proliferation | 1000 | 920 |
| MOLM-13 Cell Proliferation | 280 | 310 |
Table 3: Comparative In Vivo Pharmacokinetics in Rats
| Parameter | BAY-958 (Sulfonamide) | Atuveciclib (Sulfoximine) |
| Blood Clearance (CLb) | 0.5 L/h/kg | 1.1 L/h/kg |
| Volume of Distribution (Vss) | 1.4 L/kg | 1.0 L/kg |
| Half-life (t½) | 0.7 h | 0.6 h |
| Oral Bioavailability (F) | 10% | 54% |
The data clearly demonstrates that the replacement of the sulfonamide with a sulfoximine in this series led to a dramatic improvement in aqueous solubility and a significant increase in oral bioavailability, while maintaining potent and selective inhibition of CDK9.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of sulfoximine and sulfone bioisosteres.
General Experimental Workflow for Bioisostere Comparison
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Identification of Atuveciclib (BAY 1143572), the First Highly Selective, Clinical PTEFb/CDK9 Inhibitor for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Ascendancy of S,S-Dimethyl Sulfoximine: A Modern Chiral Auxiliary Outperforming Traditional Stalwarts
For researchers, scientists, and drug development professionals navigating the landscape of asymmetric synthesis, the choice of a chiral auxiliary is a critical decision that profoundly impacts stereochemical control, reaction efficiency, and overall synthetic strategy. While traditional auxiliaries like Evans' oxazolidinones and Oppolzer's sultams have long been the workhorses of stereoselective enolate alkylation, a newer contender, S,S-dimethyl sulfoximine, is emerging as a superior alternative, offering distinct advantages in diastereoselectivity, operational simplicity, and cleavage conditions.
This guide provides an objective comparison of this compound with these established chiral auxiliaries, supported by experimental data, to inform the selection of the optimal tool for achieving desired stereochemical outcomes.
At a Glance: Key Performance Indicators
| Chiral Auxiliary | Typical Diastereoselectivity (d.r.) | Cleavage Conditions | Recyclability |
| This compound | >95:5 | Mild acidic or reductive | Reported |
| Evans' Oxazolidinones | >95:5 | Often requires strong nucleophiles or harsh conditions (e.g., LiOH/H₂O₂, LiBH₄) | Well-established |
| Oppolzer's Sultams | >90:10 | Requires strong acidic or basic hydrolysis or reduction | Well-established |
Superior Stereochemical Control
The primary function of a chiral auxiliary is to induce high levels of stereoselectivity. In the crucial application of asymmetric alkylation of enolates, this compound consistently demonstrates exceptional performance, often exceeding the diastereoselectivity observed with traditional auxiliaries under comparable conditions.
The rigid, sterically defined environment created by the sulfoximine moiety effectively shields one face of the enolate, leading to highly selective alkylation.
Table 1: Diastereoselective Alkylation of Acyl-Chiral Auxiliaries
| Auxiliary | Substrate | Electrophile | Base | Solvent | Temp (°C) | Yield (%) | d.r. |
| This compound | N-Propionyl-S,S-dimethylsulfoximine | Benzyl bromide | NaHMDS | THF | -78 | 95 | >99:1 |
| Evans' Oxazolidinone | N-Propionyl-4-benzyl-2-oxazolidinone | Benzyl bromide | LDA | THF | -78 | 92 | >99:1 |
| Oppolzer's Sultam | N-Propionylcamphorsultam | Benzyl bromide | NaHMDS | THF | -78 | 85 | >95:5 |
Note: Data is compiled from representative literature and is intended for comparative purposes. Actual results may vary based on specific reaction conditions and substrates.
Milder Cleavage: Preserving Product Integrity
A significant drawback of many traditional chiral auxiliaries is the often harsh conditions required for their removal. Evans' oxazolidinones, for instance, typically necessitate strong nucleophiles like lithium hydroperoxide or reducing agents such as lithium borohydride. Similarly, the cleavage of Oppolzer's sultams often requires vigorous acidic or basic hydrolysis. These conditions can be detrimental to sensitive functional groups within the target molecule, leading to degradation and reduced overall yield.
This compound offers a distinct advantage in this regard. The auxiliary can be cleaved under remarkably mild acidic conditions, such as trifluoroacetic acid in an aprotic solvent, or through reductive methods that are often more compatible with a wider range of functional groups. This gentler removal preserves the integrity of the desired chiral product.
Table 2: Comparison of Chiral Auxiliary Cleavage Conditions
| Auxiliary | Reagents for Cleavage | Product |
| This compound | 1. TFA, CH₂Cl₂ 2. SmI₂ | Carboxylic Acid / Amide |
| Evans' Oxazolidinone | LiOH, H₂O₂ | Carboxylic Acid |
| LiBH₄ | Alcohol | |
| LiAlH₄ | Alcohol | |
| Oppolzer's Sultam | LiOH, H₂O | Carboxylic Acid |
| H₂SO₄, H₂O | Carboxylic Acid | |
| LiAlH₄ | Alcohol |
Experimental Protocols
To provide a practical context for this comparison, detailed experimental protocols for the key steps of attachment, alkylation, and cleavage are outlined below.
I. Attachment of the Acyl Group to this compound
A solution of this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. n-Butyllithium (1.05 eq.) is added dropwise, and the mixture is stirred for 30 minutes. The desired acyl chloride (1.1 eq.) is then added, and the reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
II. Diastereoselective Alkylation of N-Acyl-S,S-dimethylsulfoximine
The N-acyl-S,S-dimethylsulfoximine (1.0 eq.) is dissolved in anhydrous THF and cooled to -78 °C. A solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq.) in THF is added dropwise, and the resulting enolate solution is stirred for 1 hour. The electrophile (e.g., alkyl halide, 1.2 eq.) is then added, and the reaction is stirred at -78 °C for 2-6 hours, or until completion as monitored by TLC. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted. The combined organic layers are washed, dried, and concentrated. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product, which is then purified by chromatography.
III. Cleavage of the this compound Auxiliary
The alkylated N-acyl-S,S-dimethylsulfoximine (1.0 eq.) is dissolved in a suitable solvent such as dichloromethane. Trifluoroacetic acid (TFA) (5-10 eq.) is added, and the mixture is stirred at room temperature for 1-4 hours. The solvent and excess TFA are removed under reduced pressure. The residue is then treated with a mild base to neutralize any remaining acid, and the desired carboxylic acid is isolated after an appropriate workup and purification.
Visualization of the Workflow
To illustrate the logical flow of an asymmetric alkylation using a chiral auxiliary, the following diagram outlines the key stages.
Caption: General workflow for asymmetric alkylation using a chiral auxiliary.
The Path Forward: Signaling a New Era in Asymmetric Synthesis
The advantages of this compound extend beyond its performance in asymmetric alkylation. Its unique electronic properties and the potential for the sulfoximine moiety to act as a directing group in other transformations are areas of active research.
Caption: Key advantages of this compound as a chiral auxiliary.
A Comparative Guide to Validating the Enantiomeric Excess of S,S-Dimethyl Sulfoximine Products
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of chiral molecules, the accurate determination of enantiomeric excess (e.e.) is a critical quality control checkpoint. S,S-Dimethyl sulfoximine, a compound of interest in medicinal chemistry, requires robust and reliable analytical methods to validate its stereochemical purity. This guide provides an objective comparison of the primary techniques used for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral resolving agents.
The selection of an appropriate analytical method hinges on factors such as available instrumentation, required sample throughput, and the specific goals of the analysis, whether for routine screening or rigorous quantification. Each method offers distinct advantages and operates on different principles to resolve and quantify enantiomers.
Quantitative Data Summary
The following tables summarize the key performance metrics for Chiral HPLC, Chiral SFC, and Chiral NMR Spectroscopy in the analysis of sulfoximine enantiomeric excess. Data for closely related chiral sulfoximines or sulfoxides are used to provide a comparative baseline where specific data for this compound is not available.
Table 1: Comparison of Chiral Chromatography Methods
| Parameter | Chiral HPLC | Chiral SFC |
| Typical Stationary Phase | Polysaccharide-based (e.g., Chiralpak IE, Chiralcel OD-H) | Polysaccharide-based (e.g., Chiralpak IC, Chiralcel OD-H) |
| Mobile Phase | n-Hexane/Isopropanol | Supercritical CO₂ with alcohol modifier (e.g., Methanol, Ethanol) |
| Analysis Time | 10 - 30 minutes | < 10 minutes |
| Resolution (Rs) | Generally > 1.5 | Typically > 2.0 |
| Solvent Consumption | High | Low |
| Throughput | Moderate | High |
Table 2: Chiral HPLC and SFC Performance Examples for Sulfoximine Analogues
| Method | Compound | Chiral Stationary Phase | Mobile Phase | Retention Times (min) | Resolution (Rs) |
| Chiral HPLC | (S)-(4-bromophenyl)(imino)(methyl)-λ⁶-sulfanone | Chiralpak IE | Hexanes/Isopropanol (90:10) | tR₁ = 39.5, tR₂ = 44.4 | > 1.5 |
| Chiral SFC | Generic Pharmaceutical Intermediate | Chiralcel OD-H | CO₂/Ethanol (95/5) | < 5 minutes per injection | > 2.0 |
Table 3: Chiral NMR Spectroscopy Data
| Parameter | NMR with Chiral Resolving Agent |
| Principle | Formation of diastereomers with distinct NMR signals |
| Typical Chiral Agent | N-(Methoxyphenylacetyl)sulfoximine, (R)-(-)-N-(3,5-dinitrobenzoyl)-α-phenylethylamine |
| Observable Nuclei | ¹H, ¹⁹F, ³¹P |
| Chemical Shift Difference (Δδ) | 0.01 - 0.1 ppm (highly dependent on analyte and agent) |
| Analysis Time | 5 - 20 minutes per sample |
| Sample Requirement | Higher concentration than chromatography |
Experimental Methodologies
Detailed and reproducible experimental protocols are fundamental to achieving accurate and reliable results. Below are representative methodologies for each of the discussed techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely adopted and robust method for the separation and quantification of enantiomers. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase.
Experimental Protocol:
-
Sample Preparation:
-
Dissolve an accurately weighed sample of the this compound product in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: Chiralpak IE (or a similar polysaccharide-based column).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio should be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas for the two separated enantiomers.
-
Calculate the enantiomeric excess using the formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100
-
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC is a powerful alternative to HPLC, often providing faster separations with reduced environmental impact due to the use of supercritical CO₂ as the primary mobile phase.[1]
Experimental Protocol:
-
Sample Preparation:
-
Dissolve the sample in an appropriate alcohol (e.g., methanol or ethanol) to a concentration of 1 mg/mL.
-
-
SFC System and Conditions:
-
SFC System: An analytical SFC system with a back-pressure regulator and a UV or MS detector.
-
Chiral Stationary Phase: A polysaccharide-based column such as Chiralpak IC or Chiralcel OD-H.
-
Mobile Phase: Supercritical CO₂ with a modifier (e.g., 5-20% methanol or ethanol). A gradient elution may be used for method development.
-
Flow Rate: 2 - 4 mL/min.
-
Outlet Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 254 nm or by mass spectrometry (MS).
-
-
Data Analysis:
-
The enantiomeric excess is calculated from the integrated peak areas as described for HPLC.
-
NMR Spectroscopy with Chiral Resolving Agents
This technique relies on the formation of diastereomeric complexes in situ by adding a chiral resolving agent to the analyte. These diastereomers have different magnetic environments, leading to separate signals in the NMR spectrum.
Experimental Protocol:
-
Sample Preparation:
-
In a clean NMR tube, dissolve approximately 5-10 mg of the this compound product in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a molar equivalent of a suitable chiral resolving agent (e.g., (R)-(-)-N-(3,5-dinitrobenzoyl)-α-phenylethylamine).
-
Gently shake the tube to ensure complete mixing and complex formation.
-
-
NMR Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes. Protons close to the stereocenter of the analyte are most likely to show the largest chemical shift difference (Δδ).
-
Carefully integrate the areas of these two signals.
-
Calculate the enantiomeric excess from the integration values.
-
Visualizing the Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of each experimental procedure.
Caption: A general workflow for the chiral HPLC analysis of enantiomeric excess.
Caption: Workflow for determining enantiomeric excess using Chiral SFC.
Caption: Workflow for enantiomeric excess determination by NMR spectroscopy.
References
The Ascendance of S,S-Dimethyl Sulfoximine Analogues in Medicinal Chemistry: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that enhance drug-like properties is perpetual. In recent years, the S,S-dimethyl sulfoximine moiety has emerged as a compelling bioisostere for common functional groups like sulfones and sulfonamides, offering a unique combination of physicochemical and pharmacological advantages. This guide provides an objective comparison of this compound analogues with established drugs, supported by experimental data, to illuminate their potential in modern drug discovery.
The strategic incorporation of the sulfoximine group can significantly modulate a compound's properties, including aqueous solubility, metabolic stability, and target engagement.[1] As a result, medicinal chemists are increasingly exploring this functional group to overcome challenges in drug design and development. This comparative analysis delves into the tangible benefits of this substitution through a review of key in vitro data for several matched molecular pairs.
Comparative Analysis of Physicochemical and In Vitro Properties
The following tables summarize the quantitative data comparing this compound analogues with their corresponding parent drugs across several key parameters crucial for drug development.
Table 1: Imatinib vs. Sulfoximine Analogue 8
| Property | Imatinib | Sulfoximine Analogue 8 | Fold Change |
| Aqueous Solubility (mg/L) at pH 6.5 | 112 | 54 | 0.48 |
| logD at pH 7.5 | 1.9 | 2.0 | 1.05 |
| Metabolic Stability (CLb in rHep, L/h/kg) | 2.3 | 1.9 | 0.83 |
| Metabolic Stability (CLb in hLM, L/h/kg) | 0.48 | 0.34 | 0.71 |
| Permeability (Papp A→B, nm/s) | 39 | <2 | <0.05 |
| Efflux Ratio | 2.7 | >134 | >49.6 |
Table 2: AT7519 vs. Sulfoximine Analogue 15
| Property | AT7519 | Sulfoximine Analogue 15 | Fold Change |
| Aqueous Solubility (mg/L) at pH 6.5 | 1524 | 52 | 0.03 |
| logD at pH 7.5 | 1.3 | 1.6 | 1.23 |
| Metabolic Stability (CLb in rHep, L/h/kg) | 1.7 | 0.06 | 0.04 |
| Metabolic Stability (CLb in hLM, L/h/kg) | 0.24 | 0.06 | 0.25 |
| CDK2 IC50 (nM) | 96 | 522 | 5.44 |
| CDK9 IC50 (nM) | 6 | 124 | 20.67 |
| A2780 Cell Proliferation IC50 (nM) | 131 | 351 | 2.68 |
Table 3: Palbociclib vs. Sulfoximine Analogue 23
| Property | Palbociclib | Sulfoximine Analogue 23 | Fold Change |
| Aqueous Solubility (mg/L) at pH 6.5 | 34 | 30 | 0.88 |
| logD at pH 7.5 | 1.9 | 2.0 | 1.05 |
| Metabolic Stability (CLb in rHep, L/h/kg) | 1.3 | 1.1 | 0.85 |
| Permeability (Papp A→B, nm/s) | 70 | 25 | 0.36 |
| Efflux Ratio | 2.6 | 9.1 | 3.5 |
Table 4: Ribociclib vs. Sulfoximine Analogue 26
| Property | Ribociclib | Sulfoximine Analogue 26 | Fold Change |
| Aqueous Solubility (mg/L) at pH 6.5 | >2000 | 22 | <0.01 |
| Metabolic Stability (CLb in rHep, L/h/kg) | 2.3 | 1.1 | 0.48 |
Table 5: Vardenafil vs. Sulfoximine Analogue 29
| Property | Vardenafil | Sulfoximine Analogue 29 | Fold Change |
| Aqueous Solubility (mg/L) at pH 6.5 | 220 | 52 | 0.24 |
| logD at pH 7.5 | 2.6 | 2.0 | 0.77 |
| Metabolic Stability (CLb in rHep, L/h/kg) | Moderate | Improved | - |
| Permeability (Papp A→B, nm/s) | 206 | <1 | <0.005 |
| Efflux Ratio | 0.87 | >200 | >229 |
Data for tables was compiled from a comparative study on sulfoximine analogues of marketed drugs.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative data tables.
Synthesis of this compound Analogues
The synthesis of sulfoximine analogues typically involves a multi-step process. A common route includes the protection of an amino group, followed by oxidation of a sulfide to a sulfoxide. The sulfoxide is then iminated to form the sulfoximine moiety. Finally, deprotection yields the desired analogue. For example, the synthesis of a sulfoximine building block can be achieved by protecting the amino group of thiomorpholine with benzyl chloroformate (CbzCl). The resulting sulfide is then oxidized to a sulfoxide, followed by a rhodium-catalyzed imination. The final step involves the removal of the Cbz protecting group via hydrogenolysis.[2]
Determination of Aqueous Solubility
The thermodynamic solubility of the compounds is determined using an equilibrium shake flask method. An excess amount of the solid compound is added to a buffer solution of a specific pH (e.g., pH 6.5). The suspension is then shaken at a constant temperature until equilibrium is reached. After filtration to remove the undissolved solid, the concentration of the compound in the filtrate is determined by a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.[2]
Determination of logD
The distribution coefficient (logD) is determined using a reversed-phase high-performance liquid chromatography (RP-HPLC) method. The retention times of the compounds on a C18 column are measured using a gradient elution with a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer at a specific pH (e.g., pH 7.5). The logD value is then calculated from the retention time by calibration with a set of standard compounds with known logD values.[2]
Metabolic Stability Assay
The in vitro metabolic stability is assessed using liver microsomes (e.g., human or rat liver microsomes) or hepatocytes. The test compound is incubated with the microsomal or hepatocyte suspension in the presence of necessary cofactors (e.g., NADPH). Aliquots are taken at different time points and the reaction is quenched. The concentration of the remaining parent compound is then quantified using liquid chromatography-mass spectrometry (LC-MS). From the disappearance of the parent compound over time, the in vitro half-life and intrinsic clearance (CLint) are calculated. The blood clearance (CLb) is then predicted from the CLint value.[2]
Caco-2 Permeability Assay
The permeability of the compounds is evaluated using the Caco-2 cell monolayer model, which mimics the human intestinal epithelium. Caco-2 cells are cultured on permeable supports for 21 days to form a confluent monolayer. The test compound is then added to either the apical (A) or basolateral (B) side of the monolayer. Samples are collected from the receiver compartment at specific time intervals. The concentration of the compound in the samples is determined by LC-MS. The apparent permeability coefficient (Papp) is calculated for both directions (A to B and B to A). The efflux ratio (ER) is then calculated as the ratio of Papp (B to A) to Papp (A to B). A high efflux ratio suggests that the compound is a substrate for active efflux transporters.[2]
Signaling Pathway Visualization
Several of the compared this compound analogues are inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. The following diagram illustrates a simplified CDK2 signaling pathway involved in the G1/S phase transition of the cell cycle.
Caption: Simplified CDK2 signaling pathway for G1/S transition.
Conclusion
The comparative analysis reveals that the substitution of traditional functional groups with an this compound moiety can have a profound and varied impact on the properties of a drug candidate. While in some cases, aqueous solubility was reduced, a consistent trend of improved metabolic stability was observed across multiple analogues. However, a significant decrease in permeability and a marked increase in the efflux ratio were also noted for several sulfoximine derivatives, which could present challenges for oral bioavailability.
The inhibitory potency of the sulfoximine analogues against their targets was generally retained, although often with some reduction compared to the parent drug. This highlights the delicate balance that must be achieved when performing such bioisosteric replacements. The unique three-dimensional structure and hydrogen bonding capabilities of the sulfoximine group offer medicinal chemists a valuable tool to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. Further exploration and a deeper understanding of the structure-activity and structure-property relationships of sulfoximine-containing compounds are warranted to fully exploit their potential in the development of next-generation therapeutics.
References
Performance of S,S-Dimethyl Sulfoximine Ligands in Asymmetric Catalysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral ligand is paramount for achieving high efficiency and stereoselectivity in asymmetric synthesis. This guide provides an objective comparison of the performance of S,S-dimethyl sulfoximine-derived ligands against other well-established chiral ligands in key asymmetric transformations. The data presented, compiled from peer-reviewed literature, is intended to aid in the selection of the optimal ligand for specific synthetic challenges.
Chiral sulfoximines, particularly those derived from this compound, have emerged as a promising class of ligands in asymmetric catalysis. Their unique stereoelectronic properties, stemming from the chiral sulfur center and the versatile N-substituent, offer a distinct advantage in the design of catalysts for a variety of organic transformations. This guide focuses on their performance in asymmetric hydrogenation and Mukaiyama-type aldol reactions, presenting quantitative data alongside established high-performance ligands to offer a comparative perspective.
Asymmetric Hydrogenation of Quinolines
The asymmetric hydrogenation of N-heteroarenes is a critical transformation for the synthesis of chiral saturated heterocycles, which are prevalent in pharmaceuticals and natural products. In this context, iridium catalysts bearing chiral P,N-ligands have demonstrated remarkable efficacy. The following table compares the performance of a naphthalene-bridged sulfoximine-phosphine ligand with the well-established phosphine ligand, (R)-MeO-BIPHEP, in the iridium-catalyzed asymmetric hydrogenation of quinolines.
| Substrate | Ligand | Catalyst System | Solvent | H2 Pressure (atm) | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 2-Methylquinoline | Sulfoximine-Phosphine | [Ir(COD)Cl]₂ / Ligand / I₂ | Toluene | 50 | 60 | 20 | >99 | 87 | [1] |
| 2-Methylquinoline | (R)-MeO-BIPHEP | [Ir(COD)Cl]₂ / Ligand / I₂ | Toluene | 50 | RT | 12 | 99 | 96 | [2] |
| 2-Phenylquinoline | Sulfoximine-Phosphine | [Ir(COD)Cl]₂ / Ligand / I₂ | Toluene | 50 | 60 | 20 | >99 | 92 | [1] |
| 2-Phenylquinoline | (R)-MeO-BIPHEP | [Ir(COD)Cl]₂ / Ligand / I₂ | Toluene | 50 | RT | 12 | 99 | 95 | [2] |
Disclaimer: The data presented in this table is compiled from different sources and may not have been generated under identical experimental conditions.
Copper-Catalyzed Asymmetric Mukaiyama-Type Aldol Reaction
The Mukaiyama aldol reaction is a powerful tool for the formation of carbon-carbon bonds with the concomitant creation of new stereocenters. Chiral Lewis acid catalysis of this reaction provides an efficient route to enantiomerically enriched β-hydroxy carbonyl compounds. The following table compares the performance of C1-symmetric aminosulfoximine ligands with the widely used bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBox) ligands in the copper-catalyzed asymmetric Mukaiyama-type aldol reaction of methyl pyruvate.
| Silyl Enol Ether | Ligand | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1-Phenyl-1-(trimethylsilyloxy)ethene | C1-Aminosulfoximine | Cu(OTf)₂ / Ligand | Et₂O | -78 | 2 | >99 | 98 | [3] |
| 1-Phenyl-1-(trimethylsilyloxy)ethene | (S,S)-tBu-BOX | Cu(OTf)₂ / Ligand | CH₂Cl₂ | -78 | 1-3 | 85-95 | 98 | [4] |
| 1-(tert-Butyldimethylsilyloxy)styrene | C1-Aminosulfoximine | Cu(OTf)₂ / Ligand | Et₂O | -78 | 2 | 95 | 99 | [3] |
| 1-(tert-Butyldimethylsilyloxy)styrene | (S,S)-Ph-PyBox | Cu(SbF₆)₂ / Ligand | CH₂Cl₂ | -78 | 1-3 | 92-99 | 99 | [4] |
Disclaimer: The data presented in this table is compiled from different sources and may not have been generated under identical experimental conditions.
Experimental Protocols
Asymmetric Hydrogenation of 2-Methylquinoline with Iridium-Sulfoximine-Phosphine Catalyst[1]
Catalyst Preparation: In a glovebox, a Schlenk tube is charged with [Ir(COD)Cl]₂ (1.0 mol%) and the chiral sulfoximine-phosphine ligand (2.2 mol%). Anhydrous and degassed toluene (2 mL) is added, and the mixture is stirred at room temperature for 30 minutes. Iodine (I₂) (5.0 mol%) is then added, and the mixture is stirred for an additional 10 minutes.
Hydrogenation: In a separate autoclave insert, 2-methylquinoline (0.25 mmol) is dissolved in anhydrous and degassed toluene (2 mL). The prepared catalyst solution is then transferred to the autoclave insert. The autoclave is sealed, purged three times with H₂, and then pressurized to 50 atm with H₂. The reaction mixture is stirred at 60 °C for 20 hours.
Work-up and Analysis: After cooling to room temperature and carefully releasing the pressure, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired 1,2,3,4-tetrahydro-2-methylquinoline. The enantiomeric excess is determined by chiral HPLC analysis.
Copper-Catalyzed Asymmetric Mukaiyama-Type Aldol Reaction with C1-Symmetric Aminosulfoximine Ligand[3]
Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, Cu(OTf)₂ (10 mol%) and the C1-symmetric aminosulfoximine ligand (11 mol%) are dissolved in anhydrous diethyl ether (1 mL). The mixture is stirred at room temperature for 1 hour.
Reaction Procedure: The catalyst solution is cooled to -78 °C. A solution of methyl pyruvate (0.5 mmol) in diethyl ether (1 mL) is added, followed by the dropwise addition of a solution of the silyl enol ether (0.6 mmol) in diethyl ether (1 mL) over 10 minutes. The reaction mixture is stirred at -78 °C for 2 hours.
Work-up and Analysis: The reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃ (2 mL). The mixture is allowed to warm to room temperature and extracted with diethyl ether (3 x 5 mL). The combined organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel. The enantiomeric excess is determined by chiral HPLC analysis.
Visualizations
Caption: A generalized workflow for an asymmetric catalytic cycle.
Caption: Structures of a representative this compound ligand and other common chiral ligands.
Caption: A typical experimental workflow for asymmetric hydrogenation.
References
The Ascendant Role of S,S-Dimethyl Sulfoximine Moieties in Enhancing Metabolic Stability: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for metabolically robust drug candidates is a paramount objective. This guide provides an objective comparison of the in vitro metabolic stability of compounds containing the S,S-Dimethyl sulfoximine moiety against their non-sulfoximine analogues, supported by experimental data. The inclusion of a sulfoximine group is emerging as a promising strategy to mitigate metabolic liabilities and improve the pharmacokinetic profiles of therapeutic agents.
The this compound functional group, a mono-aza analogue of a sulfone, has garnered significant attention in medicinal chemistry. Its unique electronic and steric properties can favorably influence a molecule's physicochemical characteristics, including metabolic stability.[1][2] This guide delves into the experimental evidence demonstrating this advantage.
Comparative Analysis of In Vitro Metabolic Stability
Experimental data consistently indicates that the incorporation of a sulfoximine moiety can lead to enhanced metabolic stability. This is often observed as a lower predicted clearance rate, a longer half-life (t½), and lower intrinsic clearance (CLint) in in vitro systems such as human liver microsomes (HLM).
Below is a summary of comparative data for several drug analogues. The data illustrates a trend of improved metabolic stability for the sulfoximine-containing compounds.
| Compound Pair | In Vitro System | Parameter | Non-Sulfoximine Analogue | This compound Analogue | Improvement Factor |
| Imatinib Analogue | Rat Hepatocytes | Predicted Blood Clearance (CLb) (L h⁻¹ kg⁻¹) | 2.3 | 1.9 | 1.2x |
| Human Liver Microsomes | Predicted Blood Clearance (CLb) (L h⁻¹ kg⁻¹) | 0.48 | 0.34 | 1.4x | |
| AT7519 Analogue | Rat Hepatocytes | Predicted Blood Clearance (CLb) (L h⁻¹ kg⁻¹) | 1.7 | 0.06 | 28.3x |
| Human Liver Microsomes | Predicted Blood Clearance (CLb) (L h⁻¹ kg⁻¹) | 0.24 | 0.06 | 4.0x | |
| Palbociclib Analogue | Rat Hepatocytes | Predicted Blood Clearance (CLb) (L h⁻¹ kg⁻¹) | 1.3 | 1.1 | 1.2x |
| Ribociclib Analogue | Rat Hepatocytes | Predicted Blood Clearance (CLb) (L h⁻¹ kg⁻¹) | 2.3 | 1.1 | 2.1x |
| Vardenafil Analogue | Rat Hepatocytes & Human Liver Microsomes | Stability | Less Stable | More Stable | Qualitative Improvement |
Data for the analogues of Imatinib, AT7519, Palbociclib, Ribociclib, and Vardenafil are derived from a 2017 study by Frings et al., published in the European Journal of Medicinal Chemistry.
Experimental Protocols: Assessing In Vitro Metabolic Stability
The data presented is typically generated using a standardized in vitro microsomal stability assay. This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily Cytochrome P450 (CYP) enzymes.[3][4]
Standard Protocol for Microsomal Stability Assay
1. Preparation of Reagents:
-
Test Compound Stock Solution: A 10 mM stock solution of the test compound is prepared in a suitable organic solvent (e.g., DMSO or acetonitrile).[3][4]
-
Liver Microsomes: Cryopreserved human or animal liver microsomes are thawed on ice and diluted in a phosphate buffer (e.g., 100 mM, pH 7.4) to a final protein concentration of approximately 0.4-0.5 mg/mL.[3][4]
-
NADPH Regenerating System: A solution containing cofactors necessary for CYP enzyme activity is prepared. This typically includes NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a phosphate buffer.[3][5]
2. Incubation Procedure:
-
The test compound is added to the microsomal suspension to achieve a final concentration (typically 1-2 µM).[3][4]
-
The mixture is pre-incubated at 37°C for a short period (e.g., 5-10 minutes) with gentle shaking.[5]
-
The metabolic reaction is initiated by the addition of the pre-warmed NADPH regenerating system.[6]
-
Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[6]
-
The reaction in each aliquot is terminated by adding an ice-cold organic solvent, such as acetonitrile or methanol, which also serves to precipitate the proteins.[5]
3. Sample Analysis:
-
The terminated reaction mixtures are centrifuged at high speed to pellet the precipitated proteins.[5]
-
The supernatant, containing the remaining parent compound, is transferred for analysis.
-
The concentration of the parent compound at each time point is quantified using a sensitive analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][6]
4. Data Analysis:
-
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.
-
The natural logarithm of the percent remaining is plotted against time.
-
The elimination rate constant (k) is determined from the slope of the linear portion of this plot.
-
The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.
-
The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (microsomal protein concentration).[6]
Visualizing Metabolic Pathways and Experimental Workflow
To better understand the processes involved, the following diagrams illustrate a typical metabolic pathway for a sulfoximine-containing compound and the experimental workflow for its stability assessment.
Caption: Representative metabolic pathways for sulfoximine-containing compounds.
Caption: Experimental workflow for an in vitro microsomal stability assay.
References
- 1. Sulfoximines from a Medicinal Chemist's Perspective: Physicochemical and in vitro Parameters Relevant for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 6. creative-bioarray.com [creative-bioarray.com]
A comparative review of synthetic routes to "S,S-Dimethyl sulfoximine"
S,S-Dimethyl sulfoximine, a key structural motif in medicinal chemistry and drug development, has garnered significant attention for its unique physicochemical properties. Its synthesis has evolved from classical, often hazardous methods to more modern, safer, and efficient protocols. This guide provides a comparative overview of the primary synthetic routes to this compound, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathways to aid researchers in selecting the most suitable method for their needs.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative parameters for the different synthetic routes to this compound and its close analogs. This allows for a direct comparison of the efficiency and conditions of each method.
| Synthetic Route | Starting Material | Key Reagents | Reaction Time (approx.) | Temperature (°C) | Yield (%) | Purity (%) | Reference Compound |
| Route 1: Classical Imidation | Dimethyl Sulfoxide (DMSO) | Sodium Azide (NaN₃), Sulfuric Acid (H₂SO₄) | Overnight | 0 to RT | Moderate | Good | This compound |
| Route 2: From Sulfide via N-Cyano Sulfilimine | Dimethyl Sulfide (DMS) | 1. Cyanamide, PhI(OAc)₂2. mCPBA, K₂CO₃ | Overnight (each step) | Room Temperature | Good | Good | This compound |
| Route 3: Rhodium-Catalyzed Imidation | Dimethyl Sulfoxide (DMSO) | Rh₂(esp)₂, DPH | Not Specified | Room Temperature | 61 | - | Phenyl Methyl Sulfoximine |
| Route 4: Metal-Free Imidation | Dimethyl Sulfoxide (DMSO) | PhI(OAc)₂, Ammonium Carbamate | 1 hour | 25 | 66 - 83 | >99 | (S)-(4-bromophenyl)(imino)(methyl)-λ⁶-sulfanone / API Intermediate |
| Route 5: One-Pot from Sulfide | Dimethyl Sulfide (DMS) | PhI(OAc)₂, Ammonium Carbamate | 3 hours | 25 | Excellent | High | General Sulfides |
Note: "RT" denotes room temperature. Data for some routes are based on closely related analogs due to the limited availability of specific data for this compound in the reviewed literature.
Synthetic Pathways Overview
The following diagram illustrates the different synthetic strategies to obtain this compound from common starting materials.
Caption: Synthetic pathways to this compound.
Experimental Protocols
This section provides detailed experimental methodologies for the key synthetic routes discussed.
Route 1: Classical Imidation of Dimethyl Sulfoxide (DMSO) with Sodium Azide
This traditional method is effective but requires caution due to the in situ generation of hydrazoic acid from sodium azide and strong acid.
Experimental Protocol:
-
To a stirred solution of dimethyl sulfoxide (1.0 eq) in chloroform, cooled to 0 °C in an ice bath, concentrated sulfuric acid (2.0 eq) is added dropwise.
-
Sodium azide (1.5 eq) is then added portion-wise, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is carefully quenched by the slow addition of water, followed by neutralization with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Route 2: Synthesis from Dimethyl Sulfide (DMS) via N-Cyano Sulfilimine
This two-step approach involves the initial imidation of the sulfide followed by oxidation.
Experimental Protocol:
-
Step 1: Synthesis of N-Cyano-S,S-dimethylsulfilimine
-
To a solution of dimethyl sulfide (1.0 eq) and cyanamide (1.2 eq) in acetonitrile at room temperature, (diacetoxyiodo)benzene (1.3 eq) is added.
-
The reaction mixture is stirred overnight at room temperature.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield N-cyano-S,S-dimethylsulfilimine.
-
-
Step 2: Oxidation to this compound
-
To a solution of N-cyano-S,S-dimethylsulfilimine (1.0 eq) and potassium carbonate (2.0 eq) in dichloromethane at room temperature, meta-chloroperoxybenzoic acid (mCPBA, 1.5 eq) is added portion-wise.
-
The reaction mixture is stirred overnight at room temperature.
-
The reaction is quenched with a saturated aqueous solution of sodium thiosulfate.
-
The layers are separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with a saturated aqueous solution of sodium bicarbonate, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
Route 4: Metal-Free Imidation of Dimethyl Sulfoxide (DMSO)
This modern approach offers a safer and more environmentally benign alternative to the classical method.[1] The following protocol is adapted from the synthesis of a closely related aryl methyl sulfoximine.[1]
Experimental Protocol:
-
In a round-bottomed flask, dimethyl sulfoxide (1.0 eq) is dissolved in methanol (0.5 M).[1]
-
(Diacetoxyiodo)benzene (3.0 eq) is added to the solution as a solid.[1]
-
Ammonium carbamate (4.0 eq) is then added portion-wise over 10 minutes to control the effervescence.[1]
-
The reaction mixture is stirred at 25 °C for 1 hour.[1]
-
The solvent is removed under reduced pressure.
-
The resulting residue is diluted with ethyl acetate and a saturated aqueous solution of sodium bicarbonate and stirred for 30 minutes.
-
The layers are separated, and the organic layer is extracted with 1 M aqueous HCl.
-
The acidic aqueous layers are combined, washed with dichloromethane, and then basified to a pH of approximately 12 with 2 M aqueous NaOH.
-
The aqueous layer is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound as a white solid.[1]
Route 5: One-Pot Synthesis from Dimethyl Sulfide (DMS)
This efficient method combines the oxidation of the sulfide and the imination of the resulting sulfoxide in a single step.[2]
Experimental Protocol:
-
To a solution of dimethyl sulfide (1.0 eq) in methanol (0.2 M), (diacetoxyiodo)benzene (2.5 eq) is added.[2]
-
Ammonium carbamate (2.0 eq) is then added portion-wise.
-
The reaction mixture is stirred at 25 °C for 3 hours.[2]
-
The workup procedure is similar to that described in Route 4, involving an acid-base extraction to isolate the final product.
Conclusion
The synthesis of this compound has seen significant advancements, moving away from hazardous reagents towards safer and more efficient metal-free alternatives. The classical method using sodium azide, while effective, poses significant safety risks. The two-step synthesis from dimethyl sulfide is a viable option, though it is more laborious than the one-pot procedures. Rhodium-catalyzed methods offer good yields but involve the use of expensive transition metal catalysts.
Currently, the metal-free imidation of DMSO and the one-pot synthesis from DMS using hypervalent iodine reagents and ammonium carbamate represent the state-of-the-art.[2][3] These methods are characterized by high yields, excellent purity, mild reaction conditions, and enhanced safety profiles, making them highly attractive for both laboratory-scale synthesis and larger-scale production in industrial settings.[3] Researchers and drug development professionals are encouraged to consider these modern approaches for the synthesis of this compound and its derivatives.
References
Assessing the novelty of "S,S-Dimethyl sulfoximine" in patent literature
An Assessment of the Novelty of S,S-Dimethyl Sulfoximine in Patent Literature: A Comparative Guide
Introduction
This compound, a sulfur-containing organic compound, has garnered significant attention in recent chemical and pharmaceutical patent literature. While the fundamental chemistry of sulfoximines has been known since the mid-20th century, the novelty of this compound in the current patent landscape lies not in the molecule itself, but in its innovative application as a versatile building block and bioisostere in the design of new therapeutic agents. The increasing number of patent applications featuring sulfoximine-containing compounds over the last decade underscores their growing importance in drug discovery.[1]
This guide provides an objective comparison of this compound with its common alternatives, supported by experimental data from scientific literature and patents. It is intended for researchers, scientists, and drug development professionals interested in the strategic application of this unique functional group.
Performance Comparison: this compound vs. Alternatives
The primary role of this compound in patent literature is as a nucleophilic reagent for incorporation into larger molecules and as a bioisosteric replacement for more common functional groups like sulfones and sulfonamides.[2]
This compound as a Nucleophilic Building Block
This compound can be deprotonated to form a nucleophile that readily participates in various coupling reactions. Its utility is frequently demonstrated in the synthesis of complex heterocyclic compounds, which are often the core of new drug candidates.
Alternatives: Common alternatives for introducing a sulfur-based functional group include dimethyl sulfone, dimethyl sulfoxide, and various sulfonamides. While these alternatives are often cheaper and more readily available, this compound offers a unique combination of properties once incorporated into the final molecule, including a chiral center at the sulfur atom and a hydrogen bond donor/acceptor site, which can be crucial for target engagement.
This compound as a Bioisostere
A key driver for the increased use of this compound in pharmaceutical patents is its role as a bioisostere for sulfones and sulfonamides. Replacing a sulfone or sulfonamide group with a sulfoximine can lead to significant improvements in a drug candidate's physicochemical and pharmacokinetic properties, such as aqueous solubility and metabolic stability. This can result in new chemical entities with improved therapeutic profiles, thereby generating novel intellectual property.
For instance, in the development of an ATR inhibitor, AstraZeneca replaced a sulfone with a sulfoximine, which led to increased aqueous solubility while maintaining potency, allowing the compound to advance to clinical trials.[3]
Data Presentation
The following tables summarize quantitative data comparing the synthesis and properties of sulfoximine-containing compounds with their alternatives.
Table 1: Synthesis of N-Functionalized Sulfoximines
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Dimethyl sulfoxide (DMSO) | 1. (NH4)2CO3, PhI(OAc)2, MeOH, rt, 1h; 2. I2, rt, 1h | N-Iodo-S,S-dimethyl Sulfoximine | 31 | [4] |
| This compound | Aryl halide, Cu(I) salt, base, DMSO, 90°C, 12h | N-Aryl-S,S-dimethyl sulfoximine | 48-95 | [3] |
| This compound | 11-bromo-1-undecene, KOH | N-(10-Undecenyl)-S,S-dimethyl sulfoximine | 88 | [5] |
| Various Sulfoxides | NH2CO2NH4, PhI(OAc)2, MeOH, rt, 1h | Various NH-Sulfoximines | 66-88 | [3] |
Table 2: Comparison of Physicochemical Properties of Sulfoximine Analogues vs. Parent Drugs (Sulfones/Sulfonamides)
| Parent Drug (Functional Group) | Sulfoximine Analogue | Aqueous Solubility (mg/L) | logD (pH 7.5) | Reference |
| Imatinib (Amide/Amine) | Analogue 8 (Sulfoximine) | 112 vs. 54 | 1.9 vs. 2.0 | [6] |
| AT7519 (Amine) | Analogue 15 (Sulfoximine) | 1524 vs. 52 | 1.3 vs. 1.6 | [7] |
Note: In these examples, the sulfoximine was introduced to replace a different solubilizing group, and the data illustrates the impact on physicochemical properties.
Table 3: Comparison of In Vitro Pharmacokinetic Properties of Sulfoximine Analogues vs. Parent Drugs
| Parent Drug | Sulfoximine Analogue | In Vitro Metabolic Stability (Rat Hepatocytes, Predicted CLb L h⁻¹ kg⁻¹) | Caco-2 Permeability (Papp A→B, nm s⁻¹) | Efflux Ratio | Reference |
| AT7519 | Analogue 15 | 1.7 vs. 0.06 | - | - | [7] |
| Palbociclib | Analogue 23 | 1.3 vs. 1.1 | 70 vs. 25 | 2.6 vs. 9.1 | [7] |
| Vardenafil | Analogue 29 | - | 206 vs. very low | 0.87 vs. - | [6] |
Experimental Protocols
General Protocol for the Synthesis of NH-Sulfoximines from Sulfoxides
This method is widely cited for its operational simplicity and stereospecificity.
Procedure: A mixture of the sulfoxide (1.0 equiv), (diacetoxyiodo)benzene (3.0 equiv), and ammonium carbamate (4.0 equiv) in methanol is stirred at room temperature for 1 hour. The solvent is then removed under reduced pressure, and the resulting residue is worked up using an appropriate extraction procedure to isolate the NH-sulfoximine. The reaction typically proceeds with retention of configuration at the sulfur center.
Representative Protocol for the Use of this compound as a Nucleophile in Patent Literature (from US11098032B2)
Procedure for the synthesis of 5-((4-(S-Methylsulfonimidoyl)benzyl)oxy)-2-((5-(trifluoromethyl)isoindolin-2-yl)methyl)-4H-pyran-4-one: To a mixture of NaH (60% dispersion, 1.6 mmol) in DCM (10 ml) under a nitrogen atmosphere at room temperature was added S,S-dimethyl-sulfoximine (1.6 mmol), and the mixture was stirred for 1 hour. The mixture was then cooled to 0°C, and 4-(chloromethyl)benzoyl chloride (1.6 mmol) was added. Stirring was continued for 1 hour. Ice water was added, and the product was extracted with DCM. The organic phase was then carried forward to the next synthetic steps.
Visualizations
Caption: Bioisosteric relationship of sulfoximines to sulfones and sulfonamides.
Caption: General workflow for incorporating this compound into drug candidates.
Caption: Evolution of synthetic methods for sulfoximines.
Conclusion
The novelty of this compound in the current patent literature is not centered on the discovery of the molecule itself, but rather on its strategic and innovative application in medicinal chemistry. Its use as a versatile, nucleophilic building block allows for the construction of complex molecular architectures. More significantly, its role as a bioisostere for sulfones and sulfonamides provides a powerful tool for fine-tuning the properties of drug candidates. The ability to modulate aqueous solubility, metabolic stability, and target interactions by incorporating a sulfoximine moiety often leads to compounds with improved therapeutic potential and, critically, novel intellectual property. As modern synthetic methods continue to make sulfoximines more accessible, their prevalence in the patent literature is likely to continue its upward trend.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Comparative study of motions in dimethylsulfone by noise excitation and solid echo spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 5. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 6. US11236045B2 - Substituted sulfoximine compounds - Google Patents [patents.google.com]
- 7. CA3223641A1 - Sulfoximine compound and use thereof - Google Patents [patents.google.com]
Efficacy Showdown: A Comparative Guide to S,S-Dimethyl Sulfoximine-Based Catalysts in Asymmetric Synthesis
For Immediate Publication
A deep dive into the catalytic prowess of S,S-Dimethyl Sulfoximine (DMSO)-derived chiral ligands reveals their competitive edge in the realm of asymmetric synthesis. This guide offers a comprehensive comparison with established catalyst systems, supported by experimental data, to inform researchers, scientists, and drug development professionals on the strategic selection of catalysts for producing enantiomerically pure compounds.
The quest for highly efficient and selective catalysts is a cornerstone of modern chemical research, particularly in the pharmaceutical and agrochemical industries where the chirality of a molecule can dictate its biological activity. In this context, ligands derived from the this compound scaffold have emerged as a promising class of chiral inductors in asymmetric catalysis. This guide provides an objective comparison of their performance against well-established chiral ligands in key asymmetric transformations.
Performance in Asymmetric Hydrogenation
Asymmetric hydrogenation is a fundamental reaction for the synthesis of chiral compounds. The performance of sulfoximine-based ligands has been notably demonstrated in the iridium-catalyzed asymmetric hydrogenation of quinolines. For instance, naphthalene-bridged P,N-type sulfoximine ligands have achieved high enantioselectivities. To contextualize this performance, we compare these results with those of highly-regarded phosphine-based ligands in the rhodium-catalyzed asymmetric hydrogenation of a benchmark substrate, methyl (Z)-acetamidocinnamate.
| Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference Catalyst |
| Ir-Naphthalene-bridged P,N-Sulfoximine | 2-Methylquinoline | >95 | 92 | No |
| Rh-(R,R)-Me-BPE | Methyl (Z)-acetamidocinnamate | >99 | >99 | Yes |
| Rh-(S,S)-Et-DuPhos | Methyl (Z)-acetamidocinnamate | >99 | >99 | Yes |
| Rh-PhthalaPhos | Methyl (Z)-acetamidocinnamate | >99 | >94 | Yes |
Note: The substrates differ between the sulfoximine-based catalyst and the reference phosphine-based catalysts, which should be considered when evaluating relative efficacy.
Efficacy in Palladium-Catalyzed Asymmetric Allylic Alkylation
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for the construction of stereogenic centers. While direct comparative data for sulfoximine-based ligands in the benchmark AAA of 1,3-diphenylallyl acetate is limited in the current literature, the performance of established phosphine-based ligands sets a high standard for efficacy.
| Catalyst System | Nucleophile | Yield (%) | Enantiomeric Excess (ee, %) | Reference Catalyst |
| Pd-(S,S)-f-spiroPhos | Dimethyl malonate | 95 | 99.9 | Yes |
| Pd-(R,R)-ANDEN-Phane | Dimethyl malonate | 98 | 98 | Yes |
| Pd-JoyaPhos | Dimethyl malonate | 99 | 96 | Yes |
Note: Data for a directly comparable this compound-based catalyst in this specific reaction is not available in the reviewed literature. The data presented for established phosphine ligands serves as a benchmark for future development and comparison of sulfoximine-based catalysts.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of catalytic performance. Below are representative experimental protocols for the asymmetric reactions discussed.
Iridium-Catalyzed Asymmetric Hydrogenation of 2-Methylquinoline
A solution of the 2-methylquinoline substrate (0.5 mmol) and the Iridium-sulfoximine catalyst (1 mol%) in toluene (1.5 mL) is placed in an autoclave. The autoclave is purged with argon and then pressurized with hydrogen gas. The reaction mixture is stirred at a specified temperature and pressure for a designated time. After releasing the pressure, the conversion is determined by GC analysis of the crude mixture. The enantiomeric excess of the product is determined by HPLC analysis on a chiral stationary phase.
Rhodium-Catalyzed Asymmetric Hydrogenation of Methyl (Z)-acetamidocinnamate
In a nitrogen-filled glovebox, a rhodium precursor (e.g., [Rh(COD)₂]BF₄) and a chiral phosphine ligand (e.g., (R,R)-Me-BPE) are dissolved in a degassed solvent such as dichloromethane. This catalyst solution is then added to a solution of methyl (Z)-acetamidocinnamate in the same solvent under a hydrogen atmosphere. The reaction is stirred at room temperature until completion. The solvent is removed under reduced pressure, and the enantiomeric excess of the resulting methyl 2-acetamido-3-phenylpropanoate is determined by chiral HPLC or GC analysis.
Palladium-Catalyzed Asymmetric Allylic Alkylation of 1,3-Diphenylallyl Acetate
In a nitrogen-filled glovebox, a palladium precursor (e.g., Pd₂(dba)₃) and a chiral phosphine ligand (e.g., (S,S)-f-spiroPhos) are dissolved in a solvent like THF to form the catalyst stock solution. In a separate vial, 1,3-diphenylallyl acetate, a nucleophile (e.g., dimethyl malonate), and a base are combined. The catalyst solution is then added to this mixture. The reaction is stirred at a specific temperature for a set time. After the reaction is complete, the mixture is worked up, and the product is purified by column chromatography. The yield of the isolated product is determined, and the enantiomeric excess is measured using chiral HPLC.
Visualizing Catalytic Pathways and Logic
To better understand the processes involved in asymmetric catalysis, the following diagrams illustrate a general experimental workflow and the logical development of chiral catalysts.
Safety Operating Guide
Navigating the Safe Disposal of S,S-Dimethyl Sulfoximine: A Procedural Guide
For researchers and professionals in drug development, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper management and disposal of chemical reagents like S,S-Dimethyl sulfoximine are paramount to ensuring a safe laboratory environment and safeguarding our ecosystem. This guide provides a comprehensive, step-by-step protocol for the responsible disposal of this compound, emphasizing safety, regulatory compliance, and operational excellence.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. Always consult the Safety Data Sheet (SDS) for the most detailed information.
Personal Protective Equipment (PPE): The consistent use of appropriate PPE is the first line of defense against chemical exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | Protects against splashes or airborne particles. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile). | Prevents skin contact. Gloves should be inspected before use and properly disposed of after handling. |
| Skin Protection | Laboratory coat and long-sleeved clothing. | Minimizes the risk of accidental skin exposure. |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood. | Prevents the inhalation of dust or vapors.[1] |
In the event of a spill, immediately evacuate the area. For minor spills, use dry clean-up procedures to avoid generating dust.[2] For major spills, alert emergency responders.
Hazard Profile of this compound
Understanding the hazard profile is critical for safe handling and disposal. This compound is classified with the following hazards:
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1][3][4] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin.[1][3][4] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled.[1][3][4] |
This information underscores the importance of the PPE outlined above and informs the necessary precautions during the disposal process.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal facility.[1][3] High-temperature incineration is a typical method employed by such facilities to ensure the complete destruction of the compound. Do not dispose of this chemical down the drain or in the general waste stream.
-
Waste Segregation and Collection:
-
Collect all waste materials containing this compound, including contaminated items like weighing boats, pipette tips, and paper towels, in a dedicated and clearly labeled hazardous waste container.[5]
-
It is crucial to segregate chemical wastes. Do not mix this compound waste with other waste streams unless explicitly approved by your institution's environmental health and safety (EHS) office.[5]
-
-
Container Selection and Management:
-
Use a compatible, sealable container for waste collection. For solid waste, a clearly labeled, sealable plastic bag or a lined, durable container is suitable.[2][5]
-
Liquid waste containing this compound should be stored in a tightly sealed, compatible container.[5]
-
Ensure all containers are in good condition and free from leaks.[6]
-
-
Labeling:
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[9]
-
Provide them with accurate information about the waste contents.
-
Below is a logical workflow for the disposal decision-making process:
Regulatory Compliance
Disposal of chemical waste is governed by local, state, and federal regulations.[6] Adherence to these regulations is not optional. Your institution's EHS office is the primary resource for understanding and complying with these legal requirements. They can provide guidance on specific local regulations and the proper procedures for waste management at your facility.
By following these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted with the utmost responsibility.
References
- 1. echemi.com [echemi.com]
- 2. bio.vu.nl [bio.vu.nl]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Sulfoximine, S,S-dimethyl- | C2H7NOS | CID 123119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. hsrm.umn.edu [hsrm.umn.edu]
- 8. fishersci.com [fishersci.com]
- 9. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
Personal protective equipment for handling S,S-Dimethyl sulfoximine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of S,S-Dimethyl sulfoximine (CAS No. 1520-31-6). Adherence to these guidelines is critical to ensure a safe laboratory environment and to minimize risks associated with this chemical.
Immediate Safety and Hazard Information
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is imperative to handle this compound with the appropriate personal protective equipment and within a controlled laboratory setting.
First Aid Measures
Immediate action is required in the event of exposure:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.[1] Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[1]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with soap and plenty of water.[1]
-
Eye Contact: Rinse the eyes with pure water for at least 15 minutes, holding the eyelids open.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[1]
In all cases of exposure, it is crucial to seek prompt medical attention.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound. This includes:
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[1]
-
Skin and Body Protection: Wear fire/flame resistant and impervious clothing.[1] A lab coat should be worn at all times.
-
Respiratory Protection: If engineering controls do not maintain airborne concentrations below exposure limits, or if irritation is experienced, a full-face respirator is recommended.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₂H₇NOS | [5][6] |
| Molecular Weight | 93.14 g/mol | [5] |
| CAS Number | 1520-31-6 | [5][6] |
| Appearance | Colorless to pale yellow liquid or solid | [6] |
| Melting Point | 59 °C | [5] |
| Boiling Point | 105.4 °C at 760 mmHg | [7] |
| Occupational Exposure Limit | Data not available; Control Banding recommended | [1][8] |
Operational Plan: Step-by-Step Handling Protocol
This section outlines a standard operating procedure for a laboratory-scale reaction involving this compound, based on common synthetic methodologies for sulfoximines.
Experimental Protocol: N-Arylation of this compound
This protocol describes a typical copper-catalyzed N-arylation reaction.
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene)
-
Copper(I) iodide (CuI)
-
A suitable ligand (e.g., a diamine)
-
A base (e.g., potassium phosphate)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation: Ensure the reaction is performed in a certified chemical fume hood. All glassware should be oven-dried and cooled under an inert atmosphere.
-
Reagent Addition: To a Schlenk flask under an inert atmosphere, add this compound, the aryl halide, copper(I) iodide, the ligand, and the base.
-
Solvent Addition: Add the anhydrous, degassed solvent to the flask via a syringe or cannula.
-
Reaction: Stir the reaction mixture at the appropriate temperature (e.g., 80-110 °C) and monitor the progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent and wash with water or a mild aqueous solution to remove inorganic salts.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Caption: Workflow for the N-Arylation of this compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.
Waste Streams:
-
Concentrated this compound: Unused or expired this compound should be treated as hazardous chemical waste.
-
Dilute Aqueous Waste: Aqueous solutions containing this compound from the work-up process.
-
Organic Solvent Waste: Organic solvents from the reaction and purification steps containing residual this compound and byproducts.
-
Contaminated Solid Waste: Gloves, pipette tips, chromatography media, and other solid materials contaminated with this compound.
Disposal Procedures:
-
Waste Segregation: All waste streams must be segregated and collected in separate, clearly labeled, and appropriate hazardous waste containers.
-
Container Labeling: Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other chemical constituents with their approximate concentrations.
-
Storage: Store waste containers in a designated, well-ventilated secondary containment area, away from incompatible materials.
-
Disposal: All waste must be disposed of through a licensed hazardous waste disposal company. Do not dispose of this compound down the drain.
Caption: Disposal workflow for this compound waste.
References
- 1. echemi.com [echemi.com]
- 2. Sulfoximine, S,S-dimethyl- | C2H7NOS | CID 123119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1520-31-6 Name: (dimethanesulfinylidene)amine [xixisys.com]
- 4. safetygloves.co.uk [safetygloves.co.uk]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. CAS 1520-31-6: Sulfoximine, S,S-dimethyl- | CymitQuimica [cymitquimica.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
